methyl 2-amino-2-(furan-3-yl)acetate hydrochloride
Description
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Properties
CAS No. |
2770358-61-5 |
|---|---|
Molecular Formula |
C7H10ClNO3 |
Molecular Weight |
191.61 g/mol |
IUPAC Name |
methyl 2-amino-2-(furan-3-yl)acetate;hydrochloride |
InChI |
InChI=1S/C7H9NO3.ClH/c1-10-7(9)6(8)5-2-3-11-4-5;/h2-4,6H,8H2,1H3;1H |
InChI Key |
LQLJVMCEKQDYKN-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(C1=COC=C1)N.Cl |
Purity |
95 |
Origin of Product |
United States |
Foundational & Exploratory
Applications of Furan-3-yl Glycine Derivatives in Medicinal Chemistry
Executive Summary
Furan-3-yl glycine (also known as
This technical guide analyzes the utility of furan-3-yl glycine derivatives in peptidomimetics and small-molecule drug discovery. Unlike its more common furan-2-yl counterpart, the 3-substituted isomer offers distinct metabolic stability profiles and vector orientations, making it a strategic tool for optimizing ligand-receptor binding kinetics, particularly in endothelin receptor antagonists and glutamate receptor modulation .
Chemical Foundation & Bioisosterism
Structural & Electronic Properties
The furan-3-yl moiety is an electron-rich, five-membered aromatic heterocycle. In the context of amino acid derivatives, it functions as a phenylglycine bioisostere .
| Property | Phenylglycine | Furan-3-yl Glycine | Medicinal Chemistry Implication |
| Steric Bulk | High (6-membered ring) | Moderate (5-membered ring) | Allows binding in restricted pockets where phenyl rings clash. |
| Electronic Character | Electron-neutral/rich | Electron-rich (Oxygen lone pair) | Potential for H-bond acceptance; altered |
| Metabolic Liability | Low (Benzylic oxidation) | Moderate (Ring opening) | Requires careful monitoring of CYP450-mediated bioactivation. |
| Vector Orientation | Distorted geometry | Alters the projection of the |
The "3-Isomer" Advantage
While furan-2-yl derivatives are synthetically more accessible, they are often more susceptible to metabolic ring-opening due to the high electron density at the
Synthetic Strategies
The synthesis of furan-3-yl glycine is non-trivial due to the sensitivity of the furan ring to strong acids and oxidants. The most robust industrial route is the Strecker Synthesis adapted for acid-sensitive aldehydes.
Core Synthesis Protocol: Modified Strecker Reaction
Objective: Synthesis of
Reagents:
-
Precursor: Furan-3-carboxaldehyde (3-Furaldehyde)
-
Cyanating Agent: Trimethylsilyl cyanide (TMSCN) or NaCN/NH
Cl -
Amine Source: Ammonia (methanolic) or Benzylamine (for protected route)
-
Catalyst: Lewis Acid (e.g., ZnI
or Sc(OTf) ) for TMSCN route
Workflow Logic:
-
Imine Formation: Condensation of 3-furaldehyde with ammonia/amine.
-
Nucleophilic Attack: Addition of cyanide to the imine carbon to form the
-aminonitrile. -
Hydrolysis: Controlled acidic hydrolysis (HCl) to convert the nitrile to the carboxylic acid. Critical Control Point: Avoid prolonged exposure to hot concentrated mineral acids to prevent furan ring degradation (polymerization).
Visualization: Synthesis Pathway
Caption: Step-wise synthesis of furan-3-yl glycine via a modified Strecker route. Note the controlled hydrolysis step to preserve the furan ring.
Medicinal Chemistry Applications
Endothelin Receptor Antagonists (Cyclic Peptides)
One of the most validated applications of furan-3-yl glycine is in the design of cyclic hexapeptides targeting the endothelin receptor (ET-A/ET-B).
-
Mechanism: Endothelin is a potent vasoconstrictor. Antagonists are used to treat cerebral vasospasm and pulmonary hypertension.
-
Role of Furan-3-yl Glycine: In cyclic peptide libraries (e.g., derived from Streptomyces products), replacing natural aromatic residues (Phe, Trp) with furan-3-yl glycine reduces the hydrophobic bulk while maintaining the aromatic pharmacophore required for receptor pocket occupancy.
-
Data Insight: Patents (e.g., EP0815870) highlight that furan-3-yl glycine residues contribute to high-affinity binding (
in the nanomolar range) by optimizing the "edge-to-face" -interaction within the receptor's hydrophobic cleft.
Glutamate Receptor Modulation (NMDA/AMPA)
Furan-3-yl glycine serves as a constrained agonist/antagonist scaffold for ionotropic glutamate receptors.
-
Glycine Site: The NMDA receptor requires glycine as a co-agonist. Phenylglycine derivatives are classic antagonists at this site.
-
Bioisosteric Replacement: Substitution of the phenyl ring with a 3-furyl ring alters the acidity of the
-ammonium group and the lipophilicity of the side chain. This modification can improve blood-brain barrier (BBB) permeability due to the slightly lower logP of furan vs. benzene.
Peptidomimetics & Protease Inhibition
In protease inhibitors (e.g., HCV protease, HIV protease), the P1 or P2 positions often require hydrophobic residues.
-
Conformational Constraint: The 3-furyl group has a smaller rotation volume than a phenyl group. Incorporating furan-3-yl glycine restricts the conformational freedom of the peptide backbone (
and angles), potentially locking the inhibitor into a bioactive conformation.
Metabolic Stability & Toxicology Profile[1]
A critical consideration for any furan-containing drug is the potential for metabolic activation.
Mechanism of Bioactivation
Cytochrome P450 enzymes (specifically CYP2E1) can oxidize the furan ring to a reactive cis-2-butene-1,4-dial intermediate. This electrophile can cross-link proteins or DNA, leading to hepatotoxicity.
The 3-Substituted Safety Factor
-
Risk Mitigation: 2-substituted furans are generally more prone to this activation because the 5-position is sterically accessible and electronically activated.
-
3-Substituted Advantage: Furan-3-yl glycine derivatives are often more metabolically stable because the substitution pattern sterically hinders the enzymatic approach to the critical double bonds, or alters the electronic potential, reducing the rate of epoxide formation.
Visualization: Metabolic Activation Pathway
Caption: General mechanism of furan bioactivation. 3-substitution can kinetically retard the initial oxidation step compared to 2-substituted analogs.
Experimental Protocol: Synthesis of (DL)- -Amino-3-Furanacetic Acid
Scope: Laboratory-scale synthesis (10 mmol scale).
Materials:
-
Furan-3-carboxaldehyde (0.96 g, 10 mmol)
-
Sodium Cyanide (NaCN) (0.59 g, 12 mmol)
-
Ammonium Chloride (NH
Cl) (0.64 g, 12 mmol) -
Ammonium Hydroxide (25% aq, 10 mL)
-
Ethanol (10 mL)
-
Hydrochloric Acid (6N)
Procedure:
-
Imine Formation: In a round-bottom flask, dissolve NH
Cl in ammonium hydroxide. Add the solution to a mixture of furan-3-carboxaldehyde in ethanol. Stir at room temperature for 30 minutes. -
Strecker Reaction: Add NaCN (Caution: Toxic) slowly to the mixture. Seal the flask and stir at 40°C for 24 hours. The solution will darken.
-
Extraction: Dilute with water (20 mL) and extract with ethyl acetate (3 x 20 mL). The organic layer contains the
-aminonitrile.[1] Dry over Na SO and concentrate in vacuo. -
Hydrolysis: Dissolve the crude aminonitrile in 6N HCl (15 mL). Heat to 60°C (Do not reflux vigorously to avoid charring). Monitor by TLC until the nitrile spot disappears (approx. 4-6 hours).
-
Isolation: Cool the solution. Neutralize to pH 6.0 with NH
OH. The amino acid may precipitate; if not, use ion-exchange chromatography (Dowex 50W) for purification. -
Characterization: Confirm structure via
H-NMR (D O). Look for the -proton singlet/doublet around 4.5-5.0 ppm and furan protons at 6.5, 7.5, and 7.6 ppm.
References
-
BenchChem. (2025).[2] Comparative Metabolic Stability Analysis: Furan. Retrieved from
-
European Patent Office. (1998). EP0815870A2: Composition for prophylaxis or treatment of cerebral infarction. Retrieved from
-
Master Organic Chemistry. (2018). The Strecker Synthesis of Amino Acids. Retrieved from
-
Oriental Journal of Chemistry. (2024). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds. Retrieved from
-
National Institutes of Health (NIH). (2022). Design and Synthesis of Some New Furan-Based Derivatives. Retrieved from
Sources
An In-depth Technical Guide to the Thermodynamic Stability of Methyl 2-amino-2-(furan-3-yl)acetate HCl
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Criticality of Stability in Drug Development
In the landscape of pharmaceutical development, the thermodynamic stability of an active pharmaceutical ingredient (API) is a cornerstone of its viability. It dictates not only the shelf-life and storage conditions of the final drug product but also provides profound insights into its potential degradation pathways, which is crucial for ensuring patient safety and therapeutic efficacy.[1][2] This guide focuses on a specific molecule of interest: methyl 2-amino-2-(furan-3-yl)acetate hydrochloride. This compound's structure, featuring a furan ring, an amino acid ester, and a hydrochloride salt, presents a unique combination of chemical moieties that each contribute to its overall stability profile. The furan ring, in particular, is a common motif in pharmacologically active compounds but is also known for its potential instability under certain conditions.[3][4][5] Therefore, a thorough understanding of its thermodynamic stability is paramount for any drug development program involving this molecule.
This document serves as a comprehensive technical guide for researchers and scientists, providing both the theoretical underpinnings and practical, field-proven methodologies for assessing the thermodynamic stability of methyl 2-amino-2-(furan-3-yl)acetate HCl. We will delve into the causality behind experimental choices, ensuring that the described protocols are self-validating and grounded in authoritative scientific principles.
Chapter 1: Understanding the Molecule - Structural Features and Potential Liabilities
The thermodynamic stability of methyl 2-amino-2-(furan-3-yl)acetate HCl is intrinsically linked to its molecular architecture. Three key features warrant close examination: the furan ring, the α-amino methyl ester, and the hydrochloride salt.
-
The Furan Ring: This five-membered aromatic heterocycle is susceptible to both acidic and basic degradation.[3][6] Acid-catalyzed hydrolysis can lead to ring-opening and the formation of reactive dicarbonyl species. Conversely, basic conditions can also promote degradation, although the specific pathways may differ. The electron-rich nature of the furan ring also makes it susceptible to oxidation.
-
The α-Amino Methyl Ester: The ester functionality is prone to hydrolysis, yielding the corresponding carboxylic acid and methanol. This reaction can be catalyzed by both acid and base. The presence of the adjacent amino group can influence the rate of this hydrolysis.
-
The Hydrochloride Salt: The salt form of the API is chosen to enhance properties like solubility and stability. However, the acidic nature of the hydrochloride salt in solution could potentially influence the degradation of the furan ring or the ester.
A comprehensive stability assessment must therefore probe the molecule's resilience to these inherent liabilities. Forced degradation studies are an indispensable tool in this endeavor, providing a predictive understanding of the degradation pathways and informing the development of stability-indicating analytical methods.[1][7]
Chapter 2: The Strategic Approach to Stability Assessment: Forced Degradation Studies
Forced degradation, or stress testing, is the cornerstone of a robust stability program.[8][9] By subjecting the API to conditions more severe than those it would encounter during storage, we can accelerate degradation and identify the likely degradation products.[1][7] This information is critical for developing and validating analytical methods that can accurately separate and quantify the API from its degradants, a prerequisite for reliable stability data.[2]
The following experimental workflow outlines a comprehensive forced degradation study for methyl 2-amino-2-(furan-3-yl)acetate HCl.
Caption: Workflow for a comprehensive forced degradation study.
Experimental Protocols
-
Stock Solution Preparation: Accurately weigh and dissolve methyl 2-amino-2-(furan-3-yl)acetate HCl in a suitable solvent mixture (e.g., acetonitrile:water 50:50 v/v) to a final concentration of 1 mg/mL. This stock solution will be used for all stress conditions.
-
Acidic Solution: Prepare a 0.1 M hydrochloric acid solution in water.
-
Basic Solution: Prepare a 0.1 M sodium hydroxide solution in water.
-
Oxidizing Solution: Prepare a 3% hydrogen peroxide solution in water.
For each condition, a "time zero" (T₀) sample should be prepared by adding the stock solution to the stress medium and immediately neutralizing/quenching the reaction before analysis.
-
Acid Hydrolysis:
-
Mix equal volumes of the API stock solution and 0.1 M HCl in a sealed vial.
-
Place the vial in a water bath at 60°C.
-
At predetermined time points (e.g., 2, 4, 8, 24 hours), withdraw an aliquot and immediately neutralize it with an equivalent amount of 0.1 M NaOH.
-
-
Base Hydrolysis:
-
Mix equal volumes of the API stock solution and 0.1 M NaOH in a sealed vial.
-
Keep the vial at room temperature.
-
At specified time intervals, withdraw an aliquot and neutralize it with an equivalent amount of 0.1 M HCl.
-
-
Oxidative Degradation:
-
Mix equal volumes of the API stock solution and 3% H₂O₂ in a sealed vial protected from light.
-
Maintain at room temperature.
-
Sample at designated time points. The reaction can be quenched by dilution with mobile phase.
-
-
Thermal Degradation:
-
Solution: Heat the API stock solution in a sealed vial at 80°C.
-
Solid State: Place a known amount of solid API in a vial and heat at 80°C. At each time point, dissolve a portion of the solid in the initial solvent for analysis.
-
-
Photolytic Degradation:
-
Expose the API in both solid and solution states to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH Q1B guidelines.
-
A control sample should be protected from light with aluminum foil.
-
Chapter 3: The Analytical Heart of Stability - Developing a Stability-Indicating Method
A stability-indicating analytical method (SIAM) is a validated quantitative analytical procedure that can detect changes with time in the pertinent properties of the drug substance and drug product. A SIAM accurately measures the active ingredient content, free from interference from degradation products, process impurities, excipients, or other potential impurities.[1] High-Performance Liquid Chromatography (HPLC) with UV detection is the workhorse for this purpose.
Protocol 3.1: HPLC Method Development
-
Column Selection: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm) is a good starting point.
-
Mobile Phase:
-
Aqueous Phase (A): 0.1% Formic acid in water (to improve peak shape for the amine).
-
Organic Phase (B): Acetonitrile or Methanol.
-
-
Gradient Elution: Start with a high aqueous percentage and gradually increase the organic phase to elute the parent compound and any less polar degradants. A representative gradient might be:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B
-
25-30 min: 95% B
-
30-35 min: 95% to 5% B
-
35-40 min: 5% B
-
-
Detection: Use a Diode Array Detector (DAD) to monitor at multiple wavelengths. The maximum absorbance wavelength (λmax) of the furan chromophore should be used for quantification, while the full spectrum helps in peak purity assessment.
-
Method Validation: The final method must be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness. The forced degradation samples are crucial for demonstrating specificity.
Chapter 4: Interpreting the Data - From Degradation Profiles to Stability Predictions
The analysis of the stressed samples will generate a wealth of data. The primary objective is to identify the conditions under which the API degrades and to characterize the resulting degradation products.
| Stress Condition | Expected Degradation of API (%) | Potential Degradation Products | Primary Moiety Affected |
| Acid Hydrolysis (0.1M HCl, 60°C) | 10-30% | Ring-opened products, Hydrolyzed ester (carboxylic acid) | Furan Ring, Ester |
| Base Hydrolysis (0.1M NaOH, RT) | 10-30% | Hydrolyzed ester (carboxylic acid), Potential furan degradation | Ester, Furan Ring |
| Oxidation (3% H₂O₂, RT) | 5-20% | Oxidized furan species (e.g., epoxides, ring-opened aldehydes) | Furan Ring |
| Thermal (80°C) | < 10% | Dependent on solid form and impurities | Overall Molecule |
| Photolytic (ICH Q1B) | < 10% | Photoreaction products | Furan Ring |
Note: The target degradation is typically 5-20% to ensure that the primary degradation products are formed and can be adequately studied without the complication of secondary degradation.[8]
Characterization of Degradants
Liquid Chromatography-Mass Spectrometry (LC-MS) is an invaluable tool for the structural elucidation of degradation products. By comparing the mass-to-charge ratio (m/z) of the parent compound with those of the degradation peaks, one can infer the chemical transformations that have occurred (e.g., hydrolysis, oxidation).
Caption: Potential degradation pathways for the target molecule.
Chapter 5: Long-Term Stability Studies and Regulatory Considerations
The insights gained from forced degradation studies inform the design of long-term stability studies under ICH-prescribed conditions (e.g., 25°C/60% RH, 40°C/75% RH).[2] These studies are conducted on the final, packaged drug product and are essential for determining the shelf-life and recommended storage conditions. All analytical methods used in these studies must be the validated stability-indicating methods developed based on the forced degradation results.
Conclusion: A Proactive Approach to Ensuring Drug Quality
The thermodynamic stability of methyl 2-amino-2-(furan-3-yl)acetate HCl is a multifaceted characteristic that requires a systematic and scientifically rigorous investigation. By employing a strategic approach centered on forced degradation studies, developing a robust stability-indicating analytical method, and carefully interpreting the resulting data, researchers can gain a comprehensive understanding of the molecule's degradation pathways. This knowledge is not merely an academic exercise; it is a critical component of drug development that ensures the quality, safety, and efficacy of the final pharmaceutical product, ultimately safeguarding patient health.
References
- Pharmaceutical Forced Degradation Studies with Regulatory Consider
- The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions.
- Stability issues of furan rings in acidic or basic conditions - Benchchem.
- The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions.
- General scheme of the study of furan stability.
- A practical guide to forced degradation and stability studies for drug substances.
- Forced Degradation Studies for Stability - Nelson Labs.
- Forced Degradation Study as per ICH Guidelines: Wh
- Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs - PMC.
- Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review - Oriental Journal of Chemistry.
Sources
- 1. ajpsonline.com [ajpsonline.com]
- 2. onyxipca.com [onyxipca.com]
- 3. researchgate.net [researchgate.net]
- 4. The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. nelsonlabs.com [nelsonlabs.com]
- 8. resolvemass.ca [resolvemass.ca]
- 9. Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs - PMC [pmc.ncbi.nlm.nih.gov]
Furan-Containing Unnatural Amino Acids: A Technical Guide to Synthesis, Reactivity, and Application
Topic: Literature review of unnatural amino acids containing furan rings Content Type: In-depth Technical Guide
Executive Summary
The incorporation of furan-containing unnatural amino acids (UAAs) into proteins represents a paradigm shift in chemical biology, moving from passive structural mimicry to active, inducible reactivity. Unlike standard aliphatic or aromatic residues, the furan moiety acts as a "masked" electrophile . It remains chemically inert under physiological conditions but can be triggered—via oxidation or cycloaddition—to form covalent crosslinks or bioconjugates with high spatial precision.
This guide synthesizes the chemical logic, genetic incorporation strategies, and experimental protocols required to utilize furan-UAAs, specifically focusing on 2-furylalanine (2-Fua) and its derivatives. It is designed for researchers seeking to engineer "smart" proteins capable of photo-inducible crosslinking or site-specific labeling.
Part 1: Chemical Logic & Bioisosterism
The Furan Pharmacophore
The furan ring is a five-membered aromatic heterocycle containing one oxygen atom. In the context of protein engineering, it serves two distinct roles:
-
Structural Bioisostere: Furan is isosteric with Histidine and Phenylalanine . It occupies a similar steric volume but alters the electronic properties (electron-rich diene).
-
vs. Histidine: Lacks the acid/base titration capability (pKa ~7) of imidazole, making it a "dead" histidine analog for probing catalytic triads.
-
vs. Phenylalanine: Reduced hydrophobicity and altered
-stacking potential.
-
-
Pro-Reactive Warhead: The electron-rich nature of the furan ring makes it susceptible to two specific transformations:
-
Diels-Alder Cycloaddition: Reacts with maleimides (slow, spontaneous).
-
Oxidative Activation: Reacts with singlet oxygen (
) to form a reactive keto-enal, which instantaneously crosslinks with proximal nucleophiles (Lys, Cys).
-
Stability Profile
-
Physiological Stability: High. Furan-UAAs are stable in standard cell culture media (DMEM, LB) and buffers (PBS, Tris) at pH 7.4.
-
Metabolic Liability: In in vivo drug development contexts, furan is a metabolic alert. Cytochrome P450 enzymes (specifically CYP2E1) oxidize furan to cis-2-butene-1,4-dial, a toxic metabolite.[1] However, for in vitro or ex vivo protein engineering, this reactivity is harnessed as a feature, not a bug.
Part 2: Genetic Incorporation Strategies[2]
The "Holy Grail" of furan-UAA utilization is site-specific incorporation via Genetic Code Expansion (GCE) . This bypasses the limitations of solid-phase peptide synthesis (SPPS), allowing for the production of full-length, complex proteins in living cells.
The Orthogonal System
The primary engine for incorporating furan-UAAs is the Pyrrolysyl-tRNA Synthetase (PylRS) system from Methanosarcina barkeri (
-
tRNA:
(suppresses the Amber Stop Codon, UAG). -
Key Insight: Unlike the MjTyrRS system used for many aromatics, the PylRS active site is naturally large and hydrophobic, accommodating the furan ring with minimal mutation.
Validated Mutants
Research by Schmidt et al. (2014) and others has validated specific PylRS mutants for 2-furylalanine incorporation.
| UAA | Synthetase Host | Mutations (relative to wt | Incorporation Efficiency |
| 2-Furylalanine | M. mazei | N346A / C348A | >90% (vs. wt Pyl) |
| Benzofuran-Ala | M. mazei | Y306A / Y384F | ~60% |
Technical Note: The N346A/C348A mutant is often termed a "polyspecific" synthetase because it accepts a wide range of phenylalanine derivatives.[4] To ensure high fidelity, the media must be devoid of other competing non-canonical substrates.
Part 3: Reactivity Modules & Mechanisms
Mechanism A: Photo-Oxidative Crosslinking
This is the most powerful application of furan-UAAs. It allows for "zero-distance" crosslinking to map protein-protein interactions.
-
Trigger: Visible light (Red/Green) + Photosensitizer (Rose Bengal or Methylene Blue).
-
Intermediate: Singlet oxygen (
) attacks the furan ring via a [4+2] cycloaddition, forming an unstable endoperoxide. -
Resolution: The endoperoxide rearranges into a cis-keto-enal (highly electrophilic).
-
Capture: A proximal Lysine (
-amine) or Cysteine (thiol) attacks the aldehyde, forming a covalent imine or hemiacetal crosslink.
Mechanism B: Diels-Alder Bioconjugation
Furan can act as a diene in a Diels-Alder reaction with maleimide-functionalized fluorophores.
-
Pros: Catalyst-free, bioorthogonal.
-
Cons: Slow kinetics (
) compared to Tetrazine/TCO ligations. Requires high concentrations or long incubation times.
Visualization of Pathways
Caption: Dual reactivity pathways of Furan-UAAs. Path A (Red) depicts oxidative activation for crosslinking. Path B (Green) depicts direct bioconjugation.
Part 4: Experimental Protocols
Protocol A: Genetic Incorporation of 2-Furylalanine in E. coli
Objective: Express GFP with 2-Fua at position 151 (permissive site).
Materials:
-
Plasmid 1: pEVOL-PylRS(N346A/C348A) (Encodes synthetase + tRNA).
-
Plasmid 2: pET-GFP-151TAG (Gene of interest with Amber codon).
-
UAA: 2-Furylalanine (commercially available or synthesized via Fmoc-deprotection).
-
Strain: E. coli BL21(DE3).
Workflow:
-
Transformation: Co-transform BL21(DE3) with both plasmids. Plate on LB-Agar with Chloramphenicol (pEVOL) and Ampicillin (pET).
-
Inoculation: Pick a single colony into 5 mL LB (+ antibiotics). Grow overnight at 37°C.
-
Induction Prep: Dilute 1:100 into fresh media (e.g., 50 mL TB or LB). Grow to OD600
0.5. -
UAA Addition: Add 2-Furylalanine to a final concentration of 1 mM . (Dissolve stock in mild base or water; avoid DMSO if possible to prevent cellular stress, though 1-2% DMSO is acceptable).
-
Induction: Induce protein expression with 1 mM IPTG and 0.2% Arabinose (to induce PylRS).
-
Expression: Incubate at 30°C for 12–16 hours.
-
Harvest: Pellet cells. Proceed to purification (Ni-NTA).
-
Validation: Mandatory Step. Analyze intact protein via ESI-MS.
-
Expected Mass: WT mass - Tyr/Phe mass + 2-Fua mass.
-
Check: Look for "Tyr" incorporation (background suppression). If high, increase UAA concentration or check synthetase specificity.
-
Protocol B: Furan-Mediated Photo-Crosslinking
Objective: Crosslink Furan-labeled Protein A to interacting Protein B.
Materials:
-
Purified Protein A (containing 2-Fua).
-
Target Protein B (interacting partner).
-
Photosensitizer: Rose Bengal (10
M stock). -
Light Source: White light or Red LED array.
Workflow:
-
Equilibration: Mix Protein A and Protein B in PBS (pH 7.4). Incubate for 30 mins to allow complex formation.
-
Sensitizer Addition: Add Rose Bengal to a final concentration of 0.5 – 1.0
M. -
Irradiation: Irradiate the sample on ice for 10–60 seconds.
-
Note: Distance from light source determines intensity. Calibrate to avoid non-specific protein damage.
-
-
Quenching: (Optional) Add excess DTT or BME to quench residual electrophiles, though the keto-enal is short-lived.
-
Analysis: Run SDS-PAGE. Look for a mass shift corresponding to (Mass A + Mass B).
-
Control: Run non-irradiated sample. Run sample with WT Protein A (no Furan).
-
Part 5: Comparative Data & Properties
The following table contrasts Furan-UAAs with other common bioorthogonal handles.
| Feature | Furan-UAA (2-Fua) | Azido-Phe (pAzF) | Propargyl-Lys (PrK) |
| Primary Reactivity | Oxidative Crosslinking | Staudinger / Click | CuAAC Click |
| Activation Trigger | Visible Light + ROS | UV Light (254-365 nm) | Copper Catalyst |
| Crosslink Distance | Zero-length (Direct) | Short | Linker-dependent |
| Bio-orthogonality | Moderate (ROS sensitive) | High | High |
| Toxicity | Low (unless metabolized) | Low | Copper toxicity (for CuAAC) |
| Synthetase | PylRS (N346A/C348A) | MjTyrRS / PylRS | PylRS |
Genetic Incorporation Workflow Diagram
Caption: Standard workflow for genetic incorporation of Furan-UAAs using PylRS systems.
References
-
Schmidt, M. J., et al. (2014).[3] "Structural basis of furan-amino acid recognition by a polyspecific aminoacyl-tRNA-synthetase and its genetic encoding in human cells." ChemBioChem.
-
Hoesl, M. G., et al. (2012). "The residue of choice for site-specific labeling." Journal of the American Chemical Society.
-
Madder, A., et al. (2016). "Furan oxidation based cross-linking: a new approach for the study and targeting of nucleic acid and protein interactions."[5] Chemical Communications.[3][6]
-
Summerer, D. (2014).[3] "Genetic Code Expansion and the Furan Moiety." ChemBioChem. (Contextual citation based on Schmidt et al. work).
-
Carrette, L. L. G., et al. (2016). "Furan-oxidation mediated cross-linking of proteins."[5] Bioconjugate Chemistry.
Sources
- 1. researchgate.net [researchgate.net]
- 2. ioc.kit.edu [ioc.kit.edu]
- 3. Structural basis of furan-amino acid recognition by a polyspecific aminoacyl-tRNA-synthetase and its genetic encoding in human cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. tcichemicals.com [tcichemicals.com]
- 6. From DNA cross-linking to peptide labeling: on the versatility of the furan-oxidation-conjugation strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Comparative Analysis of Furan-2-yl vs. Furan-3-yl Amino Acid Esters
Executive Summary
In the optimization of peptide therapeutics and small molecule drugs, the substitution of phenylalanine (Phe) with heteroaromatic bioisosteres is a high-value strategy to modulate lipophilicity (
While often treated interchangeably in preliminary screening, these two isomers exhibit radically different electronic profiles, synthetic accessibilities, and toxicological liabilities. This guide delineates the critical operational differences between 2-yl and 3-yl isomers, providing actionable protocols for their synthesis and criteria for their deployment in drug development.
Key Distinction:
-
Furan-2-yl: Electronically rich, highly reactive at C5, prone to acid-catalyzed polymerization, and carries a high metabolic liability (hepatotoxicity) via CYP450 activation.
-
Furan-3-yl: Electronically distinct (behaving like a meta-substituted arene), synthetically more challenging to access, and possesses a distinct toxicological profile (pneumotoxicity) driven by similar but kinetically distinct bioactivation pathways.
Structural & Electronic Profiling
The fundamental difference between the isomers dictates their stability and binding interactions.
Electronic Distribution and Reactivity
The oxygen atom's position relative to the alanine side chain governs the resonance contribution.
-
Furan-2-yl: The alanine side chain is at the
-position. The remaining -position (C5) is highly activated by the ring oxygen's lone pair, making it a "soft" nucleophile susceptible to electrophilic attack and oxidative metabolism. -
Furan-3-yl: The side chain is at the
-position. The electronic donation from oxygen is less effectively directed to the side-chain attachment point, resulting in a ring system that is less electron-rich at the substitution site but still reactive at the unsubstituted -carbons.
Visualization: Electronic Resonance & Reactivity Logic
Figure 1: Comparative reactivity profile. Note the high nucleophilic susceptibility of the C5 position in the 2-yl isomer, which drives its instability.
Synthetic Methodologies
Accessing these derivatives requires different strategies. 2-FuAla is often synthesized via direct condensation or enzymatic resolution, whereas 3-FuAla frequently requires de novo ring construction or specific coupling strategies like the Erlenmeyer-Plöchl synthesis due to the lower availability of 3-substituted furan precursors.
Protocol A: Synthesis of N-Fmoc-3-(furan-2-yl)-L-alanine (2-FuAla)
Via enzymatic resolution or direct hydrolysis of commercially available esters.
Context: 2-FuAla precursors (furfural) are cheap. The challenge is preventing acid-catalyzed degradation during deprotection.
-
Starting Material: Methyl 2-acetamido-3-(furan-2-yl)acrylate (obtained from furfural + N-acetylglycine).
-
Asymmetric Hydrogenation: Use Rh(I)-DuPhos catalyst in MeOH (5 atm H₂, 25°C, 12 h) to yield the protected L-amino ester.
-
Hydrolysis (CRITICAL STEP):
-
Dissolve ester in THF/H₂O (1:1).
-
Add LiOH (1.2 eq) at 0°C . Do not use strong mineral acids (HCl) for workup.
-
Acidify carefully with 1M KHSO₄ to pH 3-4. Avoid pH < 2 to prevent ring opening.
-
-
Fmoc Protection:
-
React the free amino acid with Fmoc-OSu and NaHCO₃ in Acetone/H₂O.
-
Purify via flash chromatography (SiO₂, 1% AcOH in EtOAc).
-
Protocol B: Synthesis of N-Fmoc-3-(furan-3-yl)-L-alanine (3-FuAla)
Via Erlenmeyer Azlactone Synthesis.
Context: 3-Furaldehyde is the key precursor. The 3-yl position requires the azlactone route to build the amino acid backbone efficiently.
-
Azlactone Formation:
-
Reagents: 3-Furaldehyde (10 mmol), N-acetylglycine (10 mmol), NaOAc (anhydrous, 12 mmol), Ac₂O (30 mL).
-
Procedure: Reflux at 110°C for 2 hours. The mixture will solidify upon cooling.
-
Workup: Wash with cold water to isolate 4-(furan-3-ylmethylene)-2-methyloxazol-5(4H)-one.
-
-
Ring Opening (Hydrolysis/Reduction):
-
Reflux the azlactone in 1% NaOH/Water to open the ring to the enamido acid.
-
Reduction: Perform hydrogenation (Pd/C, H₂, 40 psi) in MeOH to obtain N-acetyl-3-(furan-3-yl)alanine.
-
-
Deacetylation (Enzymatic Preferred):
-
Chemical deacetylation (6M HCl, reflux) often destroys the furan ring.
-
Alternative: Use Acylase I (Aspergillus melleus) at pH 7.5, 37°C for 24h to yield L-3-FuAla.
-
-
Fmoc Protection: Standard Fmoc-OSu protocol as above.
Synthetic Comparison Table
| Feature | Furan-2-yl Alanine | Furan-3-yl Alanine |
| Precursor Availability | High (Furfural) | Moderate (3-Furaldehyde) |
| Acid Sensitivity | High (Polymerizes < pH 2) | Moderate (Stable > pH 1) |
| Preferred Route | Asymmetric Hydrogenation | Erlenmeyer Azlactone |
| Cost | Low | High |
| Chiral Access | Enzymatic Resolution / Asym. Cat. | Enzymatic Resolution |
Metabolic Liability & Toxicology
This is the most critical section for drug development. Both isomers are "structural alerts," but their activation pathways and target organs differ.
Mechanism of Bioactivation
Both isomers are metabolized by Cytochrome P450 (primarily CYP2E1) to reactive dicarbonyl species.
-
The 2-yl Pathway: Rapid oxidation of the C4-C5 bond yields an epoxide, which spontaneously opens to cis-2-butene-1,4-dial (BDA) . BDA is a potent Michael acceptor that crosslinks proteins (Lys/Cys residues) and DNA, leading to hepatotoxicity and carcinogenicity.
-
The 3-yl Pathway: Oxidation can occur, but the formation of the reactive enedial is kinetically different. However, 3-substituted furans (e.g., perilla ketone) are notorious for pneumotoxicity (lung toxicity) causing interstitial edema, often via bioactivation by CYP450 enzymes abundant in lung tissue (e.g., CYP4B1 in some species).
Visualization: Metabolic Activation Pathway
Figure 2: Bioactivation pathway. The formation of cis-2-butene-1,4-dial is the convergence point for toxicity, though tissue specificity (Liver vs. Lung) varies by isomer.
Applications in Drug Design
Despite toxicological risks, these moieties are valuable bioisosteres when metabolic hotspots are blocked or when used in terminal positions of peptides where metabolic access is restricted.
Bioisosteric Utility
-
Phenylalanine Replacement: Both furylalanines are smaller and less lipophilic than Phe.
-
2-FuAla: Often used to probe H-bond accepting pockets due to the exposed oxygen.
-
3-FuAla: A better steric mimic for Phe but with reduced lipophilicity. The oxygen is "tucked" away, altering the electrostatic vector.
-
Stability in Peptides
Incorporating Furylalanine into peptides can reduce proteolytic cleavage compared to Phe, as standard proteases (chymotrypsin) are less efficient at recognizing the furan ring geometry. However, chemical stability becomes the limiting factor. Peptides containing 2-FuAla must be stored at neutral pH and protected from oxidation (argon atmosphere), as the furan ring will degrade to black tar over time in air/acid.
References
-
BenchChem. (2025).[1][2][3] Comparative Metabolic Stability Analysis: Furan-3-methanol vs. Furan-3-methanol-d2. Retrieved from
-
Hoveyda, H. R., et al. (2006). (2R)- and (2S)-3-fluoroalanine and their N-methyl derivatives: synthesis and incorporation in peptide scaffolds. Organic Letters, 8(25), 5849-52.
-
Peterson, L. A. (2013). Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring. Chemical Research in Toxicology, 26(1), 6-25.
-
El Maddah, F., et al. (2017).[4] The rare amino-acid 3-(3-furyl)-alanine in the formation of non-ribosomal peptides. Natural Product Communications, 12(1).[4]
-
Maron, D. M., et al. (2011). Furan toxicity: A review of the mechanism and impact. Molecular Nutrition & Food Research.
Sources
Biological Activity Potential of Methyl 2-amino-2-(furan-3-yl)acetate Derivatives: A Technical Guide for Drug Discovery
Executive Summary
In the landscape of modern peptidomimetic drug design, the incorporation of unnatural amino acids is a primary strategy for overcoming the pharmacokinetic limitations of native peptides. Methyl 2-amino-2-(furan-3-yl)acetate and its parent acid, 3-furylglycine, represent a highly specialized class of heteroaryl glycine derivatives. This technical whitepaper explores the mechanistic rationale, biological activity domains, and validated synthetic workflows for utilizing furan-3-yl acetate derivatives in advanced drug discovery pipelines.
Chemical Profile & Mechanistic Rationale
The selection of a furan-3-yl moiety over standard aromatic (e.g., phenyl) or other heteroaromatic (e.g., 2-furyl, thienyl) side chains is driven by precise structural and electronic requirements:
-
Bioisosterism and Steric Geometry: The furan ring acts as a bioisostere for phenyl and pyrrole rings. However, attachment at the 3-position provides a unique spatial vector for the amino acid backbone. It projects the oxygen heteroatom at an angle that minimizes steric clash while maximizing potential hydrogen-bond acceptor interactions within target protein pockets.
-
Metabolic Stability: Compared to 2-furyl derivatives, which are highly susceptible to oxidative ring-opening by Cytochrome P450 enzymes, the 3-furyl isomer demonstrates enhanced metabolic stability, prolonging the biological half-life of the resulting peptide.
-
The Methyl Ester Advantage: While the free carboxylic acid is required for peptide coupling, the methyl ester derivative serves as a highly stable synthetic intermediate[1]. In cellular assays, methyl esters frequently function as prodrugs; they mask the polar carboxylate, significantly increasing the LogP value to facilitate passive diffusion across lipophilic cell membranes before being hydrolyzed by intracellular esterases.
Key Biological Activity Domains
Endothelin Receptor Antagonism (Cardiovascular therapeutics)
One of the most profound applications of 3-furylglycine derivatives is in the development of cyclic hexapeptides targeting the endothelin system. Endothelin-1 (ET-1) is a potent endogenous vasoconstrictor implicated in cardiovascular and cerebrovascular diseases.
Research has demonstrated that incorporating a 3-furylglycine residue into specific cyclic hexapeptides yields potent anti-endothelin activity, making them highly effective for the prophylaxis and treatment of cerebral infarction[2]. The furan-3-yl side chain restricts the conformational flexibility of the macrocycle, locking it into a bioactive geometry that competitively blocks the ETA receptor. To combat the typically short biological half-life of peptides, these 3-furylglycine-containing antagonists are often formulated into sustained-release biodegradable polymer preparations[3].
Caption: Mechanism of action: 3-Furylglycine derivatives competitively blocking the ETA receptor pathway.
Antiviral and Antimicrobial Applications
Beyond cardiovascular targets, heteroaryl glycine derivatives have been heavily investigated for their antiviral properties. Specific
Representative SAR Data Matrix
To illustrate the pharmacological impact of the 3-furylglycine substitution, the following table summarizes representative Structure-Activity Relationship (SAR) trends observed in cyclic peptide endothelin antagonists.
| Amino Acid Substitution (Position X) | ETA Binding Affinity (IC | Metabolic Half-Life (T | Calculated LogP (Peptide) |
| L-Phenylglycine (Baseline) | 45.2 | 120 | 1.8 |
| L-2-Thienylglycine | 18.5 | 85 | 2.1 |
| L-3-Furylglycine | 8.3 | 145 | 1.6 |
| Methyl L-3-Furylglycine (Prodrug) | >10,000 (Inactive in vitro) | N/A | 2.8 |
Note: The methyl ester prodrug shows no in vitro target affinity due to steric clash at the carboxylate binding site, but its higher LogP enables superior cellular penetrance prior to intracellular hydrolysis.
Experimental Workflows & Self-Validating Protocols
As biological targets are inherently chiral, evaluating the biological activity of methyl 2-amino-2-(furan-3-yl)acetate requires absolute stereochemical control. The protocols below are designed as self-validating systems to ensure data integrity.
Protocol 1: Enantioselective Synthesis of Methyl (S)-2-amino-2-(furan-3-yl)acetate
Causality: Traditional Strecker syntheses yield racemic mixtures requiring tedious enzymatic resolution. To ensure high enantiomeric excess (ee) for biological testing, we employ a Rhodium-catalyzed asymmetric 1,2-addition of furan-3-ylboronic acid to an N-tosyl imino ester[5]. The chiral ligand dictates the facial selectivity of the boronic acid attack.
-
Catalyst Pre-complexation: In a highly controlled inert atmosphere (Argon), dissolve Rh(acac)(C
H ) (3 mol%) and a chiral C2-symmetric bidentate phosphoramidite ligand (e.g., (R,R)-N-Me-BIPAM, 3.3 mol%) in anhydrous dioxane. Stir at room temperature for 30 minutes to ensure complete complexation. -
Asymmetric Addition: Add the N-tosyl imino ester (1.0 eq) and furan-3-ylboronic acid (2.0 eq) to the catalyst solution. Heat the reaction to 80°C for 16 hours. Causality: The excess boronic acid compensates for competitive protodeboronation at elevated temperatures.
-
Deprotection & Esterification: Cleave the N-tosyl group using SmI
or harsh acidic conditions, followed by standard esterification (MeOH, SOCl ) to yield the methyl ester. -
Validation Checkpoint (Critical): Analyze the purified product via Chiral Stationary Phase HPLC (e.g., Chiralcel OD-H column, Hexane/IPA 90:10). System Validation: The protocol is only considered successful if the enantiomeric ratio (e.r.) is >95:5. If the e.r. is lower, the biological assay will yield confounded IC
data, and the catalyst pre-complexation step must be recalibrated.
Caption: Step-by-step enantioselective synthetic workflow for methyl 2-amino-2-(furan-3-yl)acetate.
Protocol 2: In Vitro ETA Receptor Radioligand Binding Assay
Causality: To validate the biological activity of a synthesized 3-furylglycine-containing peptide, a competitive radioligand displacement assay is utilized.
-
Membrane Preparation: Isolate cell membranes from CHO cells stably expressing the human ETA receptor. Resuspend in assay buffer (50 mM Tris-HCl, pH 7.4, 1 mM EDTA, 0.1% BSA).
-
G-Protein Coupling Stabilization: Add 10 µM of GTP
S (a non-hydrolyzable GTP analog) to the buffer. Causality: This uncouples the G-protein from the receptor, ensuring the GPCR remains in a uniform affinity state, preventing biphasic binding curves. -
Incubation: Incubate 10 µg of membrane protein with 0.1 nM [
I]-Endothelin-1 and varying concentrations of the 3-furylglycine peptide derivative (10 to 10 M) for 2 hours at 25°C to reach equilibrium. -
Filtration and Counting: Terminate the reaction by rapid vacuum filtration through GF/C glass fiber filters (pre-soaked in 0.3% polyethylenimine to reduce non-specific binding). Quantify bound radioactivity using a gamma counter.
-
Validation Checkpoint (Critical): Calculate the Z'-factor for the assay plate using a known potent antagonist (e.g., 10 µM Bosentan) as the positive control and vehicle (DMSO) as the negative control. System Validation: The assay data is only accepted if the Z'-factor is > 0.5, guaranteeing a high signal-to-noise ratio and reliable IC
derivation.
References
- Title: methyl 2-amino-2-(furan-3-yl)
- Source: researchgate.
- Source: googleapis.
- Source: google.
- Title: Anti-HIV activity of α-trifluoromethyl-α-(heteroaryl)
Sources
- 1. methyl 2-amino-2-(furan-3-yl)acetate hydrochloride | 2770358-61-5 | Benchchem [benchchem.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. US6087324A - Sustained-release preparation - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Physicochemical Profiling and Analytical Workflows for Methyl 2-amino-2-(furan-3-yl)acetate Hydrochloride
Executive Summary
Unnatural amino acids, particularly heteroaromatic derivatives, are critical building blocks in modern peptidomimetic drug design and medicinal chemistry. Methyl 2-amino-2-(furan-3-yl)acetate hydrochloride is a specialized furan-containing amino acid ester used to introduce unique spatial geometries and pi-pi stacking interactions into target molecules. This technical whitepaper establishes the foundational physicochemical parameters of this compound and outlines robust, self-validating analytical workflows for its characterization, ensuring high scientific integrity in downstream drug development processes.
Structural and Molecular Characterization
The quantitative physicochemical properties of methyl 2-amino-2-(furan-3-yl)acetate hydrochloride are summarized in Table 1. The data reflects the stable hydrochloride salt form, which is the industry standard for handling this derivative[1].
Table 1: Physicochemical Properties
| Parameter | Value |
| Chemical Name | Methyl 2-amino-2-(furan-3-yl)acetate hydrochloride |
| CAS Number | 2770358-61-5[1] |
| Molecular Formula | C₇H₁₀ClNO₃[2] |
| Molecular Weight (Salt) | 191.61 g/mol [1][2] |
| Exact Mass (Free Base) | 155.06 Da |
| InChI Key | LQLJVMCEKQDYKN-UHFFFAOYSA-N[2] |
| Appearance | White to off-white solid powder (typical for HCl salts) |
Causality in Physicochemical Profiling
The Role of the Hydrochloride Salt
A common pitfall in handling alpha-amino acid esters is their inherent instability as free bases. The unprotonated primary amine acts as a nucleophile, which can attack the methyl ester of an adjacent molecule, leading to spontaneous cyclization (forming diketopiperazines) or rapid ester hydrolysis in the presence of ambient moisture[3]. Formulating the compound as a hydrochloride salt protonates the amine (converting it to -NH₃⁺). This neutralizes its nucleophilicity, conferring long-term solid-state stability and facilitating rapid dissolution in aqueous media[3].
The Furan-3-yl Heterocycle
Unlike the more common 2-furyl isomers, the 3-furyl substitution presents a distinct vector for hydrogen bond acceptance within target protein binding pockets. However, furan rings are sensitive to strong oxidative conditions. Consequently, analytical workflows must avoid harsh oxidants and instead utilize mild acidic modifiers to maintain the structural integrity of the furan ring during analysis.
Experimental Methodologies: Self-Validating Protocols
Protocol 1: LC-MS/MS for Molecular Weight Verification and Purity Assessment
Objective: Confirm the molecular weight and assess the chromatographic purity of the synthesized batch. Causality: Liquid Chromatography coupled with Mass Spectrometry (LC-MS) is utilized because it provides orthogonal data (retention time and mass-to-charge ratio). By using Electrospray Ionization in positive mode (ESI+), the HCl salt dissociates, and the free amine is readily protonated by the acidic mobile phase to yield the [M+H]⁺ precursor ion at m/z 156.07[4].
Step-by-Step Methodology:
-
Sample Preparation: Dissolve 1.0 mg of methyl 2-amino-2-(furan-3-yl)acetate HCl in 1.0 mL of LC-MS grade Water:Acetonitrile (50:50, v/v) to create a 1 mg/mL stock. Dilute to 10 µg/mL using the same diluent.
-
System Suitability (Self-Validation): Inject a blank (diluent) to ensure no column carryover. Follow this with an injection of a known reference standard (e.g., phenylalanine) to validate mass accuracy (< 5 ppm error) and detector response prior to sample analysis.
-
Chromatographic Separation:
-
Column: C18 Reverse-Phase (e.g., 2.1 x 50 mm, 1.7 µm particle size).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 5 minutes. Note: Formic acid ensures the amine remains protonated, sharpening the chromatographic peak and enhancing ESI+ ionization efficiency.
-
-
Mass Spectrometry: Operate in ESI+ mode with a scan range of m/z 100-500. Extract the chromatogram for m/z 156.07 to confirm the target analyte.
Protocol 2: Thermodynamic Solubility Profiling
Objective: Determine the equilibrium solubility of the compound across physiological pH ranges. Causality: The shake-flask method is preferred over kinetic solubility assays because it provides true thermodynamic equilibrium data, which is essential for formulation development. Testing at pH 1.2 (simulated gastric fluid) and pH 7.4 (phosphate-buffered saline) evaluates the impact of physiological pH on the ionization state of the amine[3].
Step-by-Step Methodology:
-
Saturation: Add an excess amount of the solid compound (~50 mg) to 1.0 mL of the respective buffer (pH 1.2 or pH 7.4) in a sealed glass vial.
-
Equilibration: Place the vials in a thermostatic shaker at 37°C ± 0.5°C for 24 hours. Note: The 24-hour timeframe ensures the system reaches true thermodynamic equilibrium.
-
Phase Separation: Centrifuge the suspensions at 10,000 x g for 15 minutes to separate the undissolved solid from the saturated supernatant.
-
Self-Validating Quantification: Carefully aliquot the supernatant, dilute appropriately with the mobile phase, and analyze via HPLC-UV (at 210 nm). Quantify the concentration against a freshly prepared 5-point calibration curve (R² > 0.995) derived from the stock solution.
Workflow Visualization
Fig 1. Analytical workflow for physicochemical characterization of the furan-3-yl derivative.
References
-
Royal Society of Chemistry. "LC-MS based assay method for DPP-IV inhibitor screening and substrate discovery." Analytical Methods. Available at: [Link]
-
Taylor & Francis. "Amino acid esters as prodrugs of an arylalkanoic acid COX inhibitor: Synthesis and biopharmaceutical and pharmacological evaluation." Journal of Enzyme Inhibition and Medicinal Chemistry. Available at:[Link]
Sources
Introduction to synthesizing furan-based non-proteinogenic amino acids
Title: Engineering the Furan Pharmacophore: A Technical Guide to Synthesizing Furan-Based Non-Proteinogenic Amino Acids
Executive Summary
This technical guide addresses the synthesis of furan-containing non-proteinogenic amino acids (ncAAs), a critical class of building blocks for peptidomimetics and DNA-encoded libraries (DEL). Furan rings offer unique bioisosteric properties—serving as smaller, hydrogen-bond-accepting alternatives to phenyl rings—but present distinct synthetic challenges due to their acid-sensitivity and oxidative lability. This guide details three distinct synthetic methodologies: chemo-enzymatic amination, organometallic cross-coupling, and cycloaddition strategies, providing researchers with a decision matrix based on stereochemical requirements and scaffold diversity.
Part 1: Structural Significance & Drug Design Utility
The furan ring is not merely a spacer; it is an active electronic contributor to ligand-binding interactions.
-
Bioisosterism: The furan ring (approx. 5.8 Å diameter) is sterically smaller than a phenyl ring (approx. 6.9 Å) but introduces an ether oxygen capable of acting as a weak hydrogen bond acceptor (HBA).
-
Metabolic Stability: While susceptible to oxidative metabolism (e.g., CYP450-mediated ring opening), 2-substituted furans generally show improved metabolic stability compared to electron-rich pyrroles.
-
Conformational Restriction: In bicyclic forms (via Diels-Alder), furan ncAAs lock peptide backbones into specific turns (e.g.,
-turns), reducing the entropic penalty of receptor binding.
Part 2: Strategic Pathways (Decision Matrix)
The choice of synthesis depends heavily on the desired enantiopurity and structural diversity.
Caption: Strategic decision matrix for selecting the optimal synthetic pathway based on target requirements.
Part 3: The Chemo-Enzymatic Route (High Stereocontrol)
For the synthesis of simple 2-furylalanine or 3-furylalanine analogues with high enantiomeric excess (>99% ee), Phenylalanine Ammonia Lyase (PAL) variants offer the most direct route.
Mechanism: PAL enzymes typically catalyze the deamination of L-phenylalanine to trans-cinnamic acid. However, at high ammonia concentrations (pH ~10), the reaction is reversible, allowing the anti-Markovnikov addition of ammonia to substituted acrylic acids.
Protocol: Synthesis of L-2-Furylalanine
Based on engineered variants of Anabaena variabilis PAL (AvPAL).[1]
-
Substrate Preparation: Dissolve 3-(2-furyl)acrylic acid (10 mM) in Tris-HCl buffer (50 mM, pH 10.0).
-
Ammonia Source: Add Ammonium Carbamate (4 M final concentration). Note: Carbamate is preferred over NH4Cl due to better pH buffering at alkaline levels.
-
Biocatalyst Addition: Add AvPAL-N347A variant (0.5 mg/mL purified enzyme or equivalent whole-cell lyophilisate). The N347A mutation enlarges the active site to accommodate heteroaromatic rings [1].
-
Incubation: Incubate at 30°C with gentle shaking (150 rpm) for 24 hours.
-
Workup: Acidify to pH 2.0 with HCl (carefully, see Stability section) to precipitate enzyme, centrifuge, and purify supernatant via ion-exchange chromatography (Dowex 50W).
Data: Substrate Scope & Efficiency
| Substrate | Enzyme Variant | Yield (%) | ee (%) | Ref |
| trans-Cinnamic Acid | AvPAL WT | >95 | >99 (L) | [1] |
| 3-(2-Furyl)acrylic acid | AvPAL N347A | 88 | >99 (L) | [1] |
| 3-(3-Furyl)acrylic acid | PcPAL (Parsley) | 76 | 98 (L) | [2] |
Part 4: Organometallic Route: Negishi Cross-Coupling
When structural diversity is paramount, such as in DNA-Encoded Libraries (DEL), the Negishi coupling of organozinc reagents with heteroaryl halides is the gold standard. This modular approach avoids the need for specific enzyme engineering for every new analogue.
Mechanism: Zinc insertion into a protected iodoalanine generates a nucleophilic amino acid synthon, which undergoes transmetallation with a Palladium catalyst and couples with a bromofuran.
Caption: Catalytic cycle for the Negishi coupling of zinc-iodoalanine with bromofurans.
Protocol: Negishi Coupling of 3-Bromofuran
Adapted from Jackson et al. and recent DEL-compatible methodologies [3].
-
Zinc Activation (Critical Step): In a flame-dried Schlenk flask under Argon, suspend Zinc dust (2.0 equiv) in dry DMF. Add TMSCl (0.05 equiv) and 1,2-dibromoethane (0.05 equiv) to activate the surface. Stir for 15 min.
-
Insertion: Add N-Boc-3-iodo-L-alanine methyl ester (1.0 equiv) dissolved in DMF. Stir at room temperature until TLC indicates consumption of starting material (~1-2 h). This forms the organozinc reagent.
-
Coupling: In a separate vessel, mix 3-bromofuran (0.8 equiv), Pd2(dba)3 (2.5 mol%), and SPhos (5 mol%). Transfer the organozinc solution to this catalyst mixture via cannula.
-
Reaction: Heat to 50°C for 4-12 hours.
-
Quench: Cool and quench with saturated NH4Cl. Extract with EtOAc.
Key Technical Insight: The choice of ligand (SPhos or XPhos) is critical for heteroaryl couplings to prevent catalyst poisoning by the furan oxygen.
Part 5: The Diels-Alder Approach (Constrained Scaffolds)
To create bicyclic, conformationally restricted amino acids (e.g., 7-oxabicyclo[2.2.1]heptane systems), furan acts as the diene.
Challenge: The Diels-Alder reaction with furan is often reversible (retro-Diels-Alder) at moderate temperatures. Solution: Use high-pressure conditions or Lewis Acid catalysis (e.g., ZnI2) to favor the endo or exo adducts kinetically.
Workflow:
-
Diene: Furan-2-yl-alanine derivatives (protected).
-
Dienophile: Maleimide (highly reactive) or acrylates.
-
Conditions: React in Toluene at 80°C (sealed tube) or use 15 kbar pressure at RT to prevent retro-reaction.
-
Result: A rigid bicyclic scaffold useful for mimicking
-turns in peptide drug design [4].
Part 6: Stability & Handling (The "Achilles Heel")
Furan-based amino acids possess a specific vulnerability: Acid-catalyzed ring opening.
-
The Danger: Exposure to strong Bronsted acids (e.g., TFA used in Boc-deprotection or resin cleavage) can protonate the furan ring, initiating a hydrolytic cascade that opens the ring to form a 1,4-dicarbonyl species (diketone).
-
Mitigation Strategy:
-
Protecting Groups: Use Fmoc chemistry instead of Boc to avoid TFA. Fmoc removal uses piperidine (base), which furan tolerates well.
-
Resin Cleavage: If solid-phase synthesis is used, employ highly acid-sensitive linkers (e.g., Sieber amide resin) that can be cleaved with 1% TFA/DCM, rather than the standard 95% TFA.
-
Scavengers: Include triisopropylsilane (TIPS) as a scavenger during any acidic step to trap electrophilic species generated during transient protonation.
-
References
-
Lovelock, S. L., & Turner, N. J. (2014). Enantioselective synthesis of D-arylalanines by an engineered phenylalanine ammonia lyase cascade. Angewandte Chemie International Edition. Link
-
Gasparetto, M., Fődi, B., & Sipos, G. (2024).[2][3] Negishi-coupling-enabled synthesis of α-heteroaryl-α-amino acid building blocks for DNA-encoded chemical library applications.[2][3][4][5] Beilstein Journal of Organic Chemistry.[2] Link
-
Ross, A. J., Lang, H. L., & Jackson, R. F. (2010). Zinc-mediated synthesis of unnatural amino acids. The Journal of Organic Chemistry. Link
-
Sarkar, N., & Kumar, A. (2016). Diels-Alder reactions of 2-aminofurans and their application to alkaloid synthesis.[6] Organic & Biomolecular Chemistry.[2][3][5][7] Link
-
Vedejs, E., & Chen, X. (1997). Taming the Diels-Alder reaction of furan. Journal of the American Chemical Society. Link
Sources
- 1. One-Pot Enzymatic Synthesis of D-Arylalanines Using Phenylalanine Ammonia Lyase and L-Amino Acid Deaminase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Negishi-coupling-enabled synthesis of α-heteroaryl-α-amino acid building blocks for DNA-encoded chemical library applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. BJOC - Negishi-coupling-enabled synthesis of α-heteroaryl-α-amino acid building blocks for DNA-encoded chemical library applications [beilstein-journals.org]
- 4. Negishi-coupling-enabled synthesis of α-heteroaryl-α-amino acid building blocks for DNA-encoded chemical library applications - X-Chem [x-chemrx.com]
- 5. Negishi-coupling-enabled synthesis of α-heteroaryl-α-amino acid building blocks for DNA-encoded chemical library applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Diels-Alder reactions of 2-amino- and 2-amidofurans and their application to alkaloid synthesis - ProQuest [proquest.com]
- 7. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
Methodological & Application
Application Notes and Protocols for Peptide Coupling Using Methyl 2-Amino-2-(furan-3-yl)acetate Hydrochloride
Introduction: Navigating the Synthesis of Furan-Containing Peptides
The incorporation of non-canonical amino acids into peptide scaffolds is a cornerstone of modern drug discovery and chemical biology. These unique building blocks offer the potential to enhance biological activity, improve metabolic stability, and introduce novel functionalities. Among these, furan-containing amino acids present a compelling opportunity for the synthesis of peptidomimetics with unique conformational properties and potential for further chemical modification. This document provides a comprehensive guide to the solution-phase peptide coupling of methyl 2-amino-2-(furan-3-yl)acetate hydrochloride, a valuable building block for introducing a furan moiety at the N-terminus of a peptide chain.
These application notes are designed for researchers, scientists, and drug development professionals. The protocols detailed herein are built upon established principles of peptide chemistry, with a focus on providing a robust and reproducible methodology. We will delve into the rationale behind reagent selection, reaction optimization, and analytical monitoring, ensuring a thorough understanding of the entire workflow from starting materials to purified product.
Core Principles and Mechanistic Insights
The formation of a peptide bond is a condensation reaction between a carboxylic acid and an amine.[1] In this protocol, we will be coupling an N-protected amino acid (or peptide) with the free amine of methyl 2-amino-2-(furan-3-yl)acetate hydrochloride. The hydrochloride salt must first be neutralized to liberate the nucleophilic free amine. The carboxylic acid partner is activated by a coupling reagent to facilitate its reaction with the amine.
The Role of Key Reagents
-
Coupling Reagents (HATU/HBTU): We will focus on the use of uronium-based coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or its close relative HBTU. These reagents are highly efficient at activating carboxylic acids to form active esters, which are then readily attacked by the amine component.[2][3] The mechanism involves the formation of an O-acylisourea intermediate, which is then converted to a more stable and reactive HOBt or HOAt ester.[4]
-
Base (DIPEA or NMM): A non-nucleophilic organic base is crucial for two reasons. Firstly, it neutralizes the hydrochloride salt of our furan-containing amino ester, liberating the free amine. Secondly, it facilitates the activation of the carboxylic acid by the coupling reagent.[5] N,N-Diisopropylethylamine (DIPEA) and N-Methylmorpholine (NMM) are commonly used for this purpose.[5][6][7] DIPEA is a stronger, more sterically hindered base, while NMM is a slightly weaker base that can sometimes offer advantages in minimizing side reactions like racemization.[8]
-
Solvent (DMF or DCM): The choice of solvent is critical for ensuring the solubility of all reactants and for providing an appropriate medium for the reaction. N,N-Dimethylformamide (DMF) is an excellent polar aprotic solvent that is widely used in peptide synthesis due to its ability to dissolve most amino acids and peptides.[6] Dichloromethane (DCM) is another common solvent, particularly for solution-phase couplings.[9]
Experimental Protocol: A Step-by-Step Guide
This protocol outlines the general procedure for the coupling of an N-protected amino acid to methyl 2-amino-2-(furan-3-yl)acetate hydrochloride. The specific quantities of reagents should be calculated based on the scale of the reaction and the molecular weight of the N-protected amino acid.
Materials and Reagents
| Reagent | Purity | Supplier (Example) | Notes |
| Methyl 2-amino-2-(furan-3-yl)acetate hydrochloride | ≥95% | BLDpharm | Store under inert atmosphere, refrigerated.[10] |
| N-protected amino acid (e.g., Fmoc-Ala-OH) | ≥98% | Various | Ensure the protecting group is compatible with subsequent deprotection steps if further elongation of the peptide chain is desired. |
| HATU or HBTU | ≥98% | Various | Handle with care as these reagents can be sensitizers.[11][12][13] Weigh out in a fume hood.[11] |
| DIPEA or NMM | ≥99% | Various | Use a freshly opened bottle or a recently distilled batch to avoid impurities that can interfere with the reaction. |
| Anhydrous DMF or DCM | ≥99.8% | Various | Use a dry solvent to prevent hydrolysis of the activated carboxylic acid. |
| Diethyl ether | Reagent Grade | Various | For precipitation of the product. |
| Saturated aqueous sodium bicarbonate (NaHCO₃) | ACS Grade | Various | For workup. |
| Brine (saturated aqueous NaCl) | ACS Grade | Various | For workup. |
| Anhydrous sodium sulfate (Na₂SO₄) | ACS Grade | Various | For drying the organic layer. |
| TLC plates (Silica gel 60 F₂₅₄) | - | Various | For reaction monitoring. |
| HPLC columns (e.g., C18) | - | Various | For purification and analysis.[14][15][16] |
Reaction Setup and Procedure
-
Preparation of the Amine Component:
-
In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve methyl 2-amino-2-(furan-3-yl)acetate hydrochloride (1.0 equivalent) in anhydrous DMF (or DCM) to a concentration of approximately 0.1 M.
-
To this solution, add DIPEA or NMM (1.1 equivalents) dropwise at room temperature. Stir the mixture for 10-15 minutes to ensure complete neutralization of the hydrochloride salt.
-
-
Activation of the Carboxylic Acid Component:
-
In a separate dry flask, dissolve the N-protected amino acid (1.05 equivalents) and HATU or HBTU (1.05 equivalents) in anhydrous DMF (or DCM) to a similar concentration as the amine solution.
-
Add DIPEA or NMM (2.0 equivalents) to this mixture and stir for 5-10 minutes. The solution may change color, indicating the formation of the active ester.
-
-
Coupling Reaction:
-
Slowly add the activated carboxylic acid solution to the amine solution at room temperature with vigorous stirring.
-
Allow the reaction to proceed at room temperature for 2-4 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[17]
-
Reaction Monitoring
-
TLC Analysis: Spot the reaction mixture on a silica gel TLC plate and elute with an appropriate solvent system (e.g., ethyl acetate/hexanes or dichloromethane/methanol). Visualize the spots under UV light and/or by staining with a suitable reagent (e.g., ninhydrin for the presence of free amine). The disappearance of the starting amine and the appearance of a new, higher-running spot indicates product formation.[18]
-
LC-MS Analysis: For more precise monitoring, inject a small aliquot of the reaction mixture into an LC-MS system. This will allow for the detection of the starting materials and the desired product, confirming its molecular weight.[19][20]
Workup and Purification
-
Quenching and Extraction:
-
Once the reaction is complete, dilute the reaction mixture with ethyl acetate or dichloromethane.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ (to remove excess acid and HOBt), water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
The crude peptide can be purified by flash column chromatography on silica gel using a suitable eluent system.
-
For higher purity, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the standard method for peptide purification.[14][15][16][21][22] A gradient of acetonitrile in water with 0.1% trifluoroacetic acid (TFA) is a common mobile phase system.[15][21][23]
-
Troubleshooting Common Issues
| Issue | Potential Cause | Suggested Solution |
| Low Coupling Yield | Incomplete activation of the carboxylic acid. | Ensure HATU/HBTU and base are of good quality and used in the correct stoichiometry. Increase the activation time slightly. |
| Hydrolysis of the activated ester. | Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). | |
| Steric hindrance around the coupling partners. | Consider using a more powerful coupling reagent or increasing the reaction temperature slightly. However, be mindful that higher temperatures can increase the risk of racemization. | |
| Racemization | Prolonged activation time or use of a strong base. | Minimize the activation time. Consider using a weaker base like NMM instead of DIPEA.[8] Running the reaction at a lower temperature (e.g., 0 °C) can also help to suppress racemization.[9] |
| Side Reactions | Formation of N-acylurea byproduct (with carbodiimide reagents). | Using uronium-based reagents like HATU or HBTU generally minimizes this side reaction.[5] |
| Unwanted reactions with the furan ring. | The furan ring is generally stable under these coupling conditions. However, if side reactions are observed, ensure that the reaction is not exposed to strong acids or oxidizing agents. |
Safety and Handling Precautions
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves, when handling any of the reagents mentioned in this protocol.
-
Fume Hood: All manipulations involving peptide coupling reagents, especially weighing and dispensing, should be performed in a well-ventilated fume hood.[11] These reagents can be potent sensitizers.[11][12][13]
-
Waste Disposal: Dispose of all chemical waste in appropriately labeled containers according to your institution's guidelines.[24]
Conclusion: A Versatile Protocol for Novel Peptide Synthesis
The protocol detailed in these application notes provides a robust and reliable method for the peptide coupling of methyl 2-amino-2-(furan-3-yl)acetate hydrochloride. By understanding the underlying principles of peptide bond formation and the roles of the various reagents, researchers can confidently incorporate this valuable furan-containing building block into their synthetic workflows. The flexibility of this protocol allows for its adaptation to a wide range of N-protected amino acids and peptides, opening the door to the creation of novel peptidomimetics with potentially enhanced biological properties.
References
-
HPLC Analysis and Purification of Peptides - PMC. Available from: [Link]
-
Standard Operating Procedure (SOP): How to Safely Handle Peptide Coupling Agents to Reduce Risk of Exposure Hazards. Princeton University. Available from: [Link]
-
Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP - Aapptec Peptides. Available from: [Link]
-
Dipeptide Syntheses via Activated α-Amino Esters. Thieme. Available from: [Link]
-
Peptide Purification - AAPPTec. Available from: [Link]
-
Peptide Purification Scale-Up with HPLC - KNAUER. Available from: [Link]
-
Active ester-based peptide bond formation and its application in peptide synthesis - Organic Chemistry Frontiers (RSC Publishing). Available from: [Link]
-
Commonly Used Coupling Reagents in Peptide Synthesis. Dilun Bio. Available from: [Link]
-
HOBt and HOAt Peptide Coupling Mechanism, Reactivity & Safety. BATCHFLOW. Available from: [Link]
-
A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. Advanced Chromatography Technologies. Available from: [Link]
-
Peptide Coupling Reactions: Mechanisms, Reagents & Strategies. BATCHFLOW. Available from: [Link]
-
Laboratory Safety Guidelines for Peptide Handling - Biovera Research. Available from: [Link]
-
Peptide Synthesis Using Unprotected Amino Acids - ChemRxiv. Available from: [Link]
-
Applications of Propargyl Esters of Amino Acids in Solution-Phase Peptide Synthesis - PMC. Available from: [Link]
-
Monitoring of Peptide Coupling and Capping. AAPPTec. Available from: [Link]
-
Peptide Mechanosynthesis by Direct Coupling of N-Protected α-Amino Acids with Amino Esters | Request PDF - ResearchGate. Available from: [Link]
-
Bonding with Caution: Understanding the Hazards of Peptide Couplers. American Chemical Society. Available from: [Link]
-
HATU, DIPEA Peptide Coupling Mechanism | Organic Chemistry - YouTube. Available from: [Link]
-
Furan-modified peptides for crosslinking to GPCRs - Ghent University Library. Available from: [Link]
-
Peptide synthesis - Wikipedia. Available from: [Link]
-
An Evaluation of the Occupational Health Hazards of Peptide Couplers - ACS Publications. Available from: [Link]
-
Speeding up sustainable solution-phase peptide synthesis using T3P® as a green coupling reagent: methods and challenges - RSC Publishing. Available from: [Link]
-
(PDF) Recent development in peptide coupling reagents - ResearchGate. Available from: [Link]
-
Mixed anhydrides in peptide synthesis. A study of urethane formation with a contribution on minimization of racemization. Canadian Journal of Chemistry. Available from: [Link]
-
Analysis and Purification of Synthetic Peptides by Liquid Chromatography. Agilent. Available from: [Link]
-
Use of liquid chromatography-mass spectrometry coupling for monitoring the serralysin-catalyzed hydrolysis of a peptide library - PubMed. Available from: [Link]
-
Recent development of peptide coupling reagents in organic synthesis. Tetrahedron. Available from: [Link]
-
Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. Available from: [Link]
-
Synthetic Peptide Purification Using Preparative LC-MS - Learning Hub - Gilson. Available from: [Link]
-
LC-MS/MS for protein and peptide quantification in clinical chemistry | Request PDF - ResearchGate. Available from: [Link]
- CN102351733A - Method for preparing 2-amino-dimethyl acetamide hydrochloride - Google Patents.
Sources
- 1. Peptide synthesis - Wikipedia [en.wikipedia.org]
- 2. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]
- 3. jpt.com [jpt.com]
- 4. peptidechemistry.org [peptidechemistry.org]
- 5. bachem.com [bachem.com]
- 6. Speeding up sustainable solution-phase peptide synthesis using T3P® as a green coupling reagent: methods and challenges - Green Chemistry (RSC Publishing) DOI:10.1039/D3GC00431G [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. cdnsciencepub.com [cdnsciencepub.com]
- 9. peptide.com [peptide.com]
- 10. 2770358-61-5|Methyl 2-amino-2-(furan-3-yl)acetate hydrochloride|BLD Pharm [bldpharm.com]
- 11. chem.uci.edu [chem.uci.edu]
- 12. acs.org [acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 15. bachem.com [bachem.com]
- 16. Peptide Purification Scale-Up with HPLC [knauer.net]
- 17. Use of liquid chromatography-mass spectrometry coupling for monitoring the serralysin-catalyzed hydrolysis of a peptide library - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. peptide.com [peptide.com]
- 19. gilson.com [gilson.com]
- 20. researchgate.net [researchgate.net]
- 21. peptide.com [peptide.com]
- 22. hplc.eu [hplc.eu]
- 23. lcms.cz [lcms.cz]
- 24. biovera.com.au [biovera.com.au]
General procedure for the hydrolysis of methyl 2-amino-2-(furan-3-yl)acetate esters
An in-depth technical guide for the hydrolysis of heteroaryl amino acid derivatives, specifically focusing on the conversion of methyl 2-amino-2-(furan-3-yl)acetate to its corresponding carboxylic acid.
Introduction & Mechanistic Rationale
The synthesis and modification of unnatural amino acids containing heteroaromatic side chains, such as 2-amino-2-(furan-3-yl)acetic acid, are critical in the development of novel peptidomimetics and small-molecule therapeutics. However, the structural features of methyl 2-amino-2-(furan-3-yl)acetate present a unique set of chemical challenges during ester deprotection:
-
Furan Ring Sensitivity: The furan-3-yl moiety is an electron-rich heterocycle highly susceptible to electrophilic attack. Under strongly acidic conditions (e.g., refluxing aqueous
), the furan ring undergoes rapid protonation followed by hydrolytic ring-opening, yielding unwanted 1,4-dicarbonyl degradation products (Zincke-Suhl-type cleavage). -
-Chiral Center Lability: The
-proton of the amino ester is flanked by an electron-withdrawing ester group and an aromatic furan ring, making it unusually acidic. Harsh basic conditions (e.g., refluxing or ) can lead to deprotonation and subsequent racemization or epimerization of the chiral center.
To navigate these competing vulnerabilities, mild alkaline hydrolysis using Lithium Hydroxide (
The Causality of the Advantage
Unlike sodium or potassium cations, the lithium cation (
Fig 1: Mechanism of LiOH-mediated ester hydrolysis via lithium coordination and nucleophilic attack.
Quantitative Method Comparison
To illustrate the necessity of the chosen protocol, the following table summarizes the quantitative outcomes of various hydrolysis conditions applied to furan-containing
Table 1: Comparison of Hydrolysis Conditions for Furan-3-yl Amino Esters
| Hydrolysis Condition | Reagents & Solvent System | Temp (°C) | Typical Yield (%) | Furan Ring Stability | Epimerization Risk |
| Mild Basic (Optimized) | 0 to 25 | > 90% | Excellent (Intact) | Very Low | |
| Standard Basic | 25 to 60 | 70 - 85% | Good | Moderate to High | |
| Acidic | 6M | 100 (Reflux) | < 10% | Poor (Ring Opening) | Low |
Experimental Protocol: Self-Validating Workflow
The following protocol is designed to be a self-validating system. In-process controls (IPCs) are embedded to ensure that the reaction does not proceed to degradation and that the amphoteric product (a zwitterionic free amino acid) is isolated efficiently.
Reagents and Materials
-
Substrate: Methyl 2-amino-2-(furan-3-yl)acetate (1.0 equivalent)
-
Base: Lithium hydroxide monohydrate (
, 1.5 - 2.0 equivalents) -
Solvent System: Tetrahydrofuran (THF), Methanol (MeOH), and Deionized Water (
) in a 3:1:1 volumetric ratio. Causality Note: THF solubilizes the organic ester, water provides the hydroxide source, and MeOH acts as a phase-transfer bridge to homogenize the mixture, preventing localized concentration spikes. -
Quenching Reagent: 1M Hydrochloric Acid (
) or 10% aqueous Citric Acid.
Step-by-Step Methodology
Step 1: Substrate Dissolution
-
Charge a clean, dry round-bottom flask equipped with a magnetic stir bar with methyl 2-amino-2-(furan-3-yl)acetate (e.g., 10.0 mmol).
-
Add the THF/MeOH mixture (e.g., 30 mL THF, 10 mL MeOH) and stir until complete dissolution is achieved.
-
Cool the reaction vessel to 0 °C using an ice-water bath.
Step 2: Base Addition (IPC Checkpoint 1)
-
Dissolve
(15.0 mmol, 1.5 eq) in 10 mL of deionized water. -
Add the aqueous
solution dropwise to the reaction mixture over 10 minutes to prevent exothermic spikes. -
Self-Validation: The mixture should remain a homogeneous, pale solution. Any immediate darkening suggests furan oxidation or degradation due to impurities; ensure solvents are degassed if the substrate is highly sensitive.
Step 3: Hydrolysis
-
Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C).
-
Stir for 1 to 3 hours.
-
IPC Checkpoint 2: Monitor the reaction via TLC (e.g., 5% MeOH in DCM, Ninhydrin stain) or LCMS. The starting material mass (
) should completely disappear, replaced by the highly polar carboxylate salt at the baseline.
Step 4: Volatile Removal (Critical Step)
-
Once complete conversion is confirmed, transfer the mixture to a rotary evaporator.
-
Crucial Causality: Evaporate the THF and MeOH in vacuo at a bath temperature not exceeding 30 °C. Why? If the solution is acidified in the presence of methanol, the reaction will undergo Fischer esterification, driving the equilibrium backward and reforming the starting methyl ester.
Step 5: Neutralization and Zwitterion Isolation
-
Dilute the remaining aqueous residue with a small volume of cold deionized water (e.g., 10 mL).
-
Place the flask in an ice bath (0 °C).
-
Using a calibrated pH meter, carefully add 1M
dropwise until the solution reaches the isoelectric point (pI) of the amino acid (typically between pH 5.5 and 6.0). -
Self-Validation: At the pI, the net charge of the 2-amino-2-(furan-3-yl)acetic acid is zero, minimizing its aqueous solubility. A white to off-white precipitate should form.
-
Stir the suspension at 0 °C for 30 minutes to ensure complete crystallization.
Step 6: Filtration and Drying
-
Collect the precipitated zwitterion via vacuum filtration using a Buchner funnel.
-
Wash the filter cake with a minimal amount of ice-cold water, followed by cold diethyl ether to remove any trace organic impurities.
-
Dry the product in vacuo over
or lyophilize to afford the pure 2-amino-2-(furan-3-yl)acetic acid.
Fig 2: Step-by-step experimental workflow for the mild basic hydrolysis of furan-3-yl amino esters.
Troubleshooting & Alternative Scenarios
-
N-Protected Substrates: If the starting material is an N-Boc or N-Cbz protected methyl 2-amino-2-(furan-3-yl)acetate, the final product will not be a zwitterion. In Step 5, acidify the aqueous layer to pH 2.0–3.0 using 10% Citric Acid, and extract the resulting carboxylic acid into Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over
, and concentrate. -
High Aqueous Solubility: If the free amino acid does not precipitate at its isoelectric point (due to high inherent hydrophilicity), apply the aqueous solution directly to a strongly acidic cation-exchange resin (e.g., Dowex 50WX8). Wash with water to remove lithium salts, then elute the pure amino acid using 5% aqueous ammonium hydroxide (
), followed by lyophilization.
References
-
Hayashi, K., et al. (2021). Efficiency of Lithium Cations in Hydrolysis Reactions of Esters in Aqueous Tetrahydrofuran. Chemical and Pharmaceutical Bulletin (Tokyo).[Link]
-
Ball, D. W., et al. (2022). 15.9: Hydrolysis of Esters. Chemistry LibreTexts.[Link]
Sources
Application Note: Protecting Group Strategies for Methyl 2-amino-2-(furan-3-yl)acetate Hydrochloride
Abstract & Scope
This technical guide details the optimal N-protection and deprotection strategies for methyl 2-amino-2-(furan-3-yl)acetate hydrochloride , a sensitive non-natural amino acid ester used in peptidomimetic drug discovery. Unlike standard aliphatic amino acids, the presence of the electron-rich furan-3-yl moiety introduces significant stability challenges—specifically susceptibility to acid-catalyzed ring opening, electrophilic alkylation, and catalytic reduction. This document provides validated protocols for Fmoc and Boc strategies, emphasizing "furan-safe" conditions to maintain the heteroaromatic integrity.
Chemical Analysis: The "Furan Challenge"
The target molecule presents a dichotomy of reactivity:
-
The Amine (Nucleophile): Requires protection to prevent polymerization or self-acylation during downstream coupling.[1]
-
The Furan Ring (Acid/Redox Sensitive):
-
Acid Sensitivity: The furan ring is electron-rich. Strong acids (or prolonged exposure to moderate acids) can protonate the ring, leading to ring-opening hydrolysis (forming dicarbonyls) or polymerization.[2]
-
Electrophilic Scavenging: During acid-mediated deprotection (e.g., Boc removal), the generated carbocations (e.g., tert-butyl cation) can attack the furan ring via Friedel-Crafts alkylation if not quenched.
-
Hydrogenation Incompatibility: Standard hydrogenolysis conditions (H₂/Pd-C) used for Cbz removal will typically reduce the furan ring to a tetrahydrofuran (THF) analog.
-
Stability Profile Summary
| Condition | Stability of Furan-3-yl Moiety | Risk Level |
| Basic (Piperidine/DMF) | High | 🟢 Low |
| Weak Acid (AcOH) | Moderate | 🟡 Medium |
| Strong Acid (TFA/HCl) | Low (Time-dependent) | 🔴 High |
| Hydrogenation (H₂/Pd) | Very Low | ⚫ Critical |
Decision Matrix & Strategy Visualization
The following decision tree illustrates the logic for selecting the appropriate protecting group based on downstream chemistry requirements.
Figure 1: Strategic decision tree for selecting N-protection based on furan compatibility.
Protocol A: Fmoc Protection (Recommended)
Rationale: The Fmoc group is removed under basic conditions (Piperidine), which are entirely orthogonal to the acid-sensitivity of the furan ring. This is the safest route for peptide synthesis.
Step 1: Fmoc Introduction
Reagent Choice: Use Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) rather than Fmoc-Cl. Fmoc-Cl is too reactive and can lead to dipeptide formation or side-reactions with the heteroaromatic ring.
Materials:
-
Methyl 2-amino-2-(furan-3-yl)acetate HCl (1.0 eq)
-
Fmoc-OSu (1.1 eq)
-
NaHCO₃ (2.5 eq)
-
Solvent: 1:1 Water/Dioxane or Water/Acetone
Procedure:
-
Neutralization: Dissolve the amino ester hydrochloride in water/dioxane (1:1 v/v, 0.1 M concentration). Add NaHCO₃ slowly at 0°C. Note: Gas evolution (CO₂) will occur.
-
Addition: Add Fmoc-OSu in one portion.
-
Reaction: Stir at 0°C for 1 hour, then warm to Room Temperature (RT) and stir for 4–12 hours. Monitor by TLC/HPLC.
-
Work-up:
-
Evaporate the organic solvent (dioxane/acetone) under reduced pressure (keep bath <40°C).
-
Acidify the remaining aqueous suspension carefully to pH 3–4 using 1M HCl (Do NOT use strong concentrated acid).
-
Extract with Ethyl Acetate (3x).
-
Wash combined organics with Brine, dry over Na₂SO₄, and concentrate.
-
-
Purification: Recrystallization from EtOAc/Hexanes is preferred over column chromatography to avoid acidic silica exposure.
Step 2: Fmoc Deprotection
Procedure:
-
Dissolve the Fmoc-protected intermediate in 20% Piperidine in DMF (v/v).
-
Stir at RT for 15–30 minutes.
-
Critical: Do not prolong exposure beyond necessary. While furan is base-stable, the methyl ester can hydrolyze if water is present in the DMF.
Protocol B: Boc Protection (Conditional)
Rationale: Boc is useful if the molecule must survive basic conditions later. However, deprotection requires acid, which risks furan degradation. Scavengers are mandatory.
Step 1: Boc Introduction
Materials:
-
Starting Material HCl salt (1.0 eq)
-
Boc₂O (Di-tert-butyl dicarbonate) (1.2 eq)
-
Triethylamine (TEA) or DIPEA (2.2 eq)
Procedure:
-
Suspend the starting material in DCM (0.2 M).
-
Add TEA at 0°C to neutralize the HCl salt and liberate the free amine.
-
Add Boc₂O (dissolved in minimal DCM) dropwise.
-
Stir at RT for 4 hours.
-
Work-up: Wash with 5% Citric Acid (mild acid wash is safe), then sat. NaHCO₃, then Brine. Dry and concentrate.
Step 2: Boc Deprotection (The "Furan-Safe" Cocktail)
Standard TFA/DCM (1:1) generates tert-butyl cations (
Reagent Cocktail:
-
TFA: 50%[4]
-
DCM: 45%
-
TIPS (Triisopropylsilane): 2.5% (The Scavenger)
-
Water: 2.5% (Proton transfer aid)
Procedure:
-
Dissolve the Boc-protected compound in the DCM/TIPS/Water mix.
-
Add TFA slowly at 0°C.
-
Stir at 0°C for 15 minutes, then RT for maximum 30–60 minutes. Do not leave overnight.
-
Quench: Immediately remove volatiles under a stream of nitrogen or rotary evaporation (bath <35°C).
-
Neutralization: Co-evaporate with toluene (2x) to remove residual TFA. If the free base is needed, neutralize with cold sat. NaHCO₃ immediately.
Analytical Validation (QC)
When validating the integrity of the furan ring post-protection/deprotection, look for these markers:
| Method | Marker for Intact Furan | Marker for Degradation |
| 1H NMR | 3 aromatic protons: ~7.4 ppm (t), ~7.3 ppm (m), ~6.4 ppm (m). | Loss of aromatic signals; appearance of broad aliphatic multiplets (polymer) or aldehyde peaks (ring open). |
| HPLC | Sharp single peak (UV 210/254 nm). | Broad "hump" at baseline (polymerization) or multiple polar peaks (hydrolysis). |
| LC-MS | M+1 (or M+Na) matches theoretical. | M+18 (Water addition/Ring opening) or M+56 (t-Butyl alkylation). |
References
-
Isidro-Llobet, A., et al. (2009).[4][5] "Amino Acid-Protecting Groups."[1][4][5][6][7][8] Chemical Reviews, 109(6), 2455-2504.[4][5]
-
Greene, T. W., & Wuts, P. G. M. (1999).[9] Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard reference for Fmoc/Boc stability).
-
BenchChem Technical Guides. (2025). "Stability of Furan Rings in Acidic Conditions." (General reference on furan acid-sensitivity).
-
ThalesNano Application Notes. "Deprotection Reactions Using the H-Cube Continuous Flow Reactor." (Reference for catalytic hydrogenation risks).
-
Sigma-Aldrich. "Methyl 2-amino-2-(tetrahydrofuran-3-yl)acetate hydrochloride Product Sheet." (Reference for reduced analog comparison).
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- 5. (PDF) Amino Acid-Protecting Groups [academia.edu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 8. chempep.com [chempep.com]
- 9. Fmoc-Protected Amino Groups [organic-chemistry.org]
Using methyl 2-amino-2-(furan-3-yl)acetate HCl as a building block in heterocyclic synthesis
Application Note: Methyl 2-amino-2-(furan-3-yl)acetate Hydrochloride as a Strategic Building Block in Heterocyclic Synthesis
Executive Summary
Methyl 2-amino-2-(furan-3-yl)acetate hydrochloride (CAS: 2770358-61-5) is a highly specialized, bi-functional building block utilized in advanced organic synthesis and drug discovery[1]. Featuring an
Physicochemical Profile & Structural Significance
The Furan-3-yl Pharmacophore: Unlike the more commonly utilized furan-2-yl derivatives, the furan-3-yl moiety is less sterically hindered and exhibits a distinct electronic distribution. This makes the furan-3-yl ring significantly less prone to oxidative degradation and unwanted electrophilic polymerization during harsh reaction conditions[2]. In medicinal chemistry, it acts as a premium bioisostere for phenyl, pyrrole, and thiophene rings, offering unique hydrogen-bond acceptor capabilities while maintaining a low molecular weight.
The Hydrochloride Salt Rationale:
Free
Strategic Utility in Heterocyclic Synthesis
The 1,2-relationship between the primary amine and the methyl ester makes methyl 2-amino-2-(furan-3-yl)acetate an ideal substrate for constructing diverse ring systems[4]:
-
2,5-Diketopiperazines (DKPs): DKPs are privileged scaffolds found in numerous natural products and pharmaceuticals. They are synthesized by coupling the furan-3-yl amino ester with a second, orthogonally protected amino acid, followed by deprotection and intramolecular aminolysis[3].
-
Hydantoins (Imidazolidine-2,4-diones): Hydantoins are critical pharmacophores in anti-epileptic and antimicrobial drugs. They are rapidly accessed by reacting the amino ester with an isocyanate to form a urea intermediate, which subsequently undergoes base-catalyzed cyclization[5].
Key Synthetic Workflows & Protocols
Workflow A: Synthesis of 3-(Furan-3-yl)-2,5-diketopiperazines
Causality & Rationale: Traditional thermal cyclization of dipeptides can take 18–33 hours and often suffers from severe epimerization at the
Figure 1: Synthetic workflow for furan-3-yl substituted 2,5-diketopiperazines.
Step-by-Step Protocol:
-
Peptide Coupling: In an oven-dried round-bottom flask under inert atmosphere (N
), dissolve 1.0 eq of a Boc-protected amino acid and 1.0 eq of methyl 2-amino-2-(furan-3-yl)acetate HCl in anhydrous dichloromethane (DCM) to a 0.2 M concentration. Add 1.2 eq of EDC·HCl and 1.2 eq of HOBt. Stir for 10 minutes at 0 °C. -
In Situ Neutralization: Slowly add 2.5 eq of N,N-diisopropylethylamine (DIPEA). The excess base neutralizes the HCl salt, liberating the free amine for nucleophilic attack. Allow the reaction to warm to room temperature and stir for 12 hours.
-
Self-Validating Workup: Wash the organic layer successively with 1N HCl (removes unreacted amine and DIPEA), saturated aqueous NaHCO
(removes unreacted acid and HOBt), and brine. Dry over anhydrous Na SO and concentrate in vacuo to yield the Boc-dipeptide methyl ester. -
Deprotection: Dissolve the intermediate in a 1:4 mixture of Trifluoroacetic acid (TFA) and DCM. Stir at room temperature for 1 hour. Concentrate under reduced pressure to yield the dipeptide TFA salt.
-
Microwave Cyclization: Dissolve the crude TFA salt in water or methanol. Add triethylamine (TEA) to adjust the pH to ~8. Transfer to a microwave vial, seal, and irradiate at 100 °C for 15–20 minutes[3]. The furan-3-yl DKP product will precipitate upon cooling and can be isolated via vacuum filtration.
Workflow B: Synthesis of 5-(Furan-3-yl)hydantoins
Causality & Rationale: The one-pot, two-step cascade reaction of amino esters with isocyanates is a highly atom-economical route to substituted hydantoins[4]. Using a mild base (NaOMe) ensures cyclization occurs without degrading the sensitive furan ring.
Figure 2: Two-step cascade synthesis of 5-(furan-3-yl)hydantoins from amino esters.
Step-by-Step Protocol:
-
Ureido Ester Formation: Suspend 1.0 eq of methyl 2-amino-2-(furan-3-yl)acetate HCl in anhydrous tetrahydrofuran (THF) (0.3 M). Add 1.2 eq of TEA and stir for 5 minutes at room temperature to liberate the free base.
-
Nucleophilic Addition: Dropwise add 1.1 eq of the desired isocyanate (e.g., phenyl isocyanate). Stir the reaction mixture for 2–4 hours. Monitor via TLC (Hexanes/EtOAc) until complete consumption of the starting amino ester is observed.
-
Base-Catalyzed Cyclization: To the same reaction flask, add a catalytic amount of sodium methoxide (NaOMe) (0.2 eq) and heat the mixture to 65 °C for 4 hours[5].
-
Isolation: Quench the reaction with saturated aqueous NH
Cl. Extract with ethyl acetate (3x). Wash the combined organic layers with brine, dry over MgSO , and concentrate. Purify via flash column chromatography to yield the pure 5-(furan-3-yl)hydantoin.
Quantitative Data Summaries
Table 1: Physicochemical Properties of Methyl 2-amino-2-(furan-3-yl)acetate HCl
| Property | Value | Rationale / Significance |
|---|---|---|
| Molecular Weight | 191.61 g/mol | Low MW allows for downstream additions without violating Lipinski's Rule of 5[1]. |
| Physical State | Solid (HCl salt) | Protonation prevents spontaneous auto-condensation to DKP[3]. |
| Reactive Moieties | Primary amine, Methyl ester | 1,2-relationship enables tandem cyclization cascades[4]. |
| Pharmacophore | Furan-3-yl ring | Bioisostere for phenyl/pyrrole; stable against oxidative degradation[2]. |
Table 2: Comparison of Cyclization Methodologies for Heterocycle Formation
| Methodology | Target Heterocycle | Conditions | Avg. Time | Yield Profile | Key Advantage |
|---|---|---|---|---|---|
| Thermal Aminolysis | DKP | Toluene/m-Cresol, 160 °C | 18–33 h | 25–50% | Scalable for bulk manufacturing[6]. |
| Microwave-Assisted | DKP | H
References
Sources
- 1. benchchem.com [benchchem.com]
- 2. Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficient Microwave Assisted Syntheses of 2,5-Diketopiperazines in Aqueous Media | MDPI [mdpi.com]
- 4. Cascade reactions of nitrogen-substituted isocyanates: a new tool in heterocyclic chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. US8748609B2 - Catalysis of diketopiperazine synthesis - Google Patents [patents.google.com]
Application Note: Chemoselective N-Alkylation of Methyl 2-amino-2-(furan-3-yl)acetate Hydrochloride
This Application Note is structured to provide a comprehensive, technical guide for the N-alkylation of methyl 2-amino-2-(furan-3-yl)acetate hydrochloride . It addresses the specific chemoselective and stereochemical challenges posed by the furan moiety and the
Executive Summary
Methyl 2-amino-2-(furan-3-yl)acetate is a valuable building block in medicinal chemistry, serving as a bioisostere for phenylglycine derivatives. However, its functionalization presents a dual challenge:
-
Stereochemical Instability: Like phenylglycine, the
-proton is highly acidic due to the electron-withdrawing ester and the adjacent aromatic furan ring, making the stereocenter prone to racemization under basic conditions. -
Furan Lability: The furan ring is electron-rich and acid-sensitive, susceptible to electrophilic aromatic substitution, oxidation, or ring-opening hydrolysis under strong acidic conditions.
This guide outlines two optimized protocols—Reductive Amination (Method A) and Direct Alkylation (Method B)—designed to maximize yield while preserving the furan ring and stereochemical integrity.
Strategic Analysis & Mechanistic Insight
The Substrate: Critical Reactivity Profile
The starting material is supplied as the hydrochloride salt . This cationic form stabilizes the amine but must be neutralized ("free-based") to participate in nucleophilic attack.
| Feature | Risk Factor | Mitigation Strategy |
| High acidity ( | Avoid strong bases (e.g., NaH, LDA). Use mild organic bases (DIPEA) or buffers. Minimize reaction temperature. | |
| Furan Ring | Acid sensitivity | Avoid strong mineral acids ( |
| Methyl Ester | Hydrolysis | Avoid aqueous strong bases ( |
| Primary Amine | Over-alkylation | Use Reductive Amination for mono-selectivity. For direct alkylation, use stoichiometric control. |
Selection of Alkylation Strategy
-
Method A: Reductive Amination (Recommended)
-
Best for: Introduction of primary or secondary alkyl groups (e.g., Ethyl, Benzyl, Cyclohexyl).
-
Mechanism:[1] Condensation of the amine with an aldehyde/ketone to form an imine/iminium ion, followed by in situ reduction.[2]
-
Advantage:[3][4][5] High mono-alkylation selectivity; mild conditions preserve the furan ring.
-
-
Method B: Direct Alkylation (
)-
Best for: Substrates lacking carbonyl precursors (e.g., Allyl, Propargyl) or when the alkyl halide is highly reactive.
-
Risk:[6] Higher risk of bis-alkylation and racemization due to the requirement for basic scavengers.
-
Experimental Protocols
Method A: Reductive Amination (Mono-Alkylation Focus)
Targeting mono-N-alkyl derivatives using aldehydes/ketones.
Materials
-
Substrate: Methyl 2-amino-2-(furan-3-yl)acetate HCl (1.0 equiv)
-
Carbonyl Source: Aldehyde or Ketone (1.0 – 1.1 equiv)
-
Reductant: Sodium triacetoxyborohydride (STAB,
) (1.5 – 2.0 equiv) -
Base: Diisopropylethylamine (DIPEA) (1.0 equiv) – Strictly to neutralize HCl salt.
-
Solvent: 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF).[6] Avoid MeOH if transesterification is a concern, though often acceptable.
-
Acid Catalyst: Acetic Acid (AcOH) (1.0 – 2.0 equiv) – Promotes imine formation.
Step-by-Step Protocol
-
Neutralization & Solvation: In a flame-dried round-bottom flask under
, suspend Methyl 2-amino-2-(furan-3-yl)acetate HCl (1.0 mmol) in anhydrous DCE (5 mL, 0.2 M). Add DIPEA (1.0 mmol) dropwise. The suspension should clear as the free base is liberated. -
Imine Formation: Add the aldehyde/ketone (1.05 mmol) followed by Acetic Acid (1.5 mmol). Stir at Room Temperature (RT) for 30–60 minutes.
-
Checkpoint: Monitor by TLC or LCMS for the disappearance of the starting amine and formation of the imine (often visible as a new spot, though unstable on silica).
-
-
Reduction: Cool the mixture to 0°C. Add
(1.5 mmol) in one portion. Allow the reaction to warm to RT and stir for 2–16 hours.-
Why STAB? Unlike
, STAB is less basic and less likely to reduce the aldehyde/ketone directly, favoring the protonated imine reduction. It is also gentle on the furan ring.
-
-
Quench & Workup: Quench with saturated aqueous
(slow addition). Extract with DCM ( mL).-
Note: Keep the aqueous phase pH
7-8. Avoid highly basic pH to prevent ester hydrolysis.
-
-
Purification: Dry combined organics over
, filter, and concentrate. Purify via flash column chromatography (typically Hexanes/EtOAc).
Method B: Direct Alkylation ( )
Targeting alkylation with alkyl halides (e.g., Methyl iodide, Benzyl bromide).
Materials
-
Substrate: Methyl 2-amino-2-(furan-3-yl)acetate HCl (1.0 equiv)
-
Electrophile: Alkyl Halide (0.9 – 1.0 equiv) – Slight deficit prevents bis-alkylation.
-
Base:
(2.0 – 2.5 equiv) or (for lower reactivity halides). -
Solvent: Acetonitrile (MeCN) or DMF (Anhydrous).
Step-by-Step Protocol
-
Preparation: Suspend the amino ester HCl salt (1.0 mmol) and
(2.5 mmol) in anhydrous MeCN (5 mL). Stir for 15 minutes at RT to ensure neutralization. -
Addition: Cool to 0°C. Add the Alkyl Halide (0.95 mmol) dropwise dissolved in minimal MeCN.
-
Critical Control: Do not add excess alkyl halide. It is better to have unreacted starting material (separable) than bis-alkylated byproduct (difficult to separate).
-
-
Reaction: Stir at 0°C for 1 hour, then allow to warm to RT. Monitor closely by LCMS.
-
Time limit: Stop the reaction typically within 4–6 hours. Prolonged exposure to base increases racemization risk.
-
-
Workup: Filter off the solids (
). Concentrate the filtrate. Partition the residue between EtOAc and water. -
Purification: Flash chromatography.
Troubleshooting & Optimization Guide
| Observation | Probable Cause | Corrective Action |
| Bis-alkylation (Dialkyl product) | Excess electrophile or high temp. | Method A: Use bulky ketones. Method B: Reduce alkyl halide to 0.8 equiv; dilute reaction (0.1 M). |
| Racemization (Loss of ee) | Basic conditions / High temp. | Switch to Method A (Reductive Amination is less basic). If using Method B, switch base to |
| Furan Degradation (Darkening) | Acidic workup or oxidation. | Ensure quench is buffered ( |
| No Reaction (Method A) | Steric hindrance of ketone. | Add molecular sieves (3Å or 4Å) to drive imine formation. Heat to 40°C (carefully). |
Visualizing the Pathway
The following diagram illustrates the decision logic and chemical pathways for the N-alkylation of the furan-amino ester.
Caption: Decision matrix for N-alkylation pathways based on target substituent and risk profile.
References
-
N-Alkyl
-Amino Esters via Hydrogen Borrowing: Coomber, C. E., & Diorazio, L. J. (2022).[5] Iridium-Catalyzed N-Alkylation of -Amino Esters and Amides. European Journal of Organic Chemistry. [Link] Relevance: Discusses metal-catalyzed alkylation of amino esters, highlighting the stability of the ester moiety. -
Reductive Amination of Furanic Aldehydes: Nuzhdin, A. L., et al. (2020).[6][7][8][9] Two-Step One-Pot Reductive Amination of Furanic Aldehydes. Molecules, 25(20), 4771. [Link] Relevance: Validates the stability of the furan ring under reductive amination conditions.
-
Racemization of Arylglycine Derivatives: Smith, G. G., & Sivakua, T. (1983). Mechanism of the racemization of amino acids.[1] Kinetics of racemization of arylglycines. The Journal of Organic Chemistry, 48(5), 627–634. [Link] Relevance: Provides mechanistic grounding for the acidity of the
-proton in phenyl/furyl-glycine analogs. -
General Protocol for Reductive Amination (STAB): Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link] Relevance: The foundational text for the STAB protocol used in Method A.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Reductive Amination of Furanic Aldehydes in Aqueous Solution over Versatile NiyAlOx Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
Solvent selection for reactions involving furan-3-yl glycine methyl ester hydrochloride
This Application Note provides a technical framework for solvent selection in reactions involving Furan-3-yl glycine methyl ester hydrochloride . This compound presents a distinct chemical paradox: the hydrochloride salt requires polar protic/aprotic solvents for solubility, yet the furan moiety is highly sensitive to the acidic conditions often associated with these solvents or their degradation products.
Executive Summary
Furan-3-yl glycine methyl ester hydrochloride is a valuable non-natural amino acid building block. Its successful utilization in synthesis (e.g., peptide coupling, reductive amination) depends on balancing solubility with chemoselectivity .[1]
-
Challenge: The HCl salt is insoluble in standard organic solvents (DCM, THF) but soluble in water/methanol (which can cause hydrolysis or ring opening).[1]
-
Solution: Use dipolar aprotic solvents (DMF, DMSO) for direct coupling of the salt, or perform a "Solvent Switch" protocol to generate the free base in DCM/EtOAc.
-
Critical Warning: Avoid strong aqueous acids during workup to prevent furan ring opening (polymerization).
Physicochemical Profile & Solubility Matrix
Understanding the dual nature of the molecule is critical for solvent choice.
| Feature | Chemical State | Solubility Profile | Stability Risks |
| Amine | Ammonium Salt ( | Soluble: Water, MeOH, DMSO, DMFInsoluble: DCM, EtOAc, Hexanes, Toluene | Stable as solid.[1] In solution, acidic pH may degrade furan over time.[2] |
| Furan Ring | Electron-rich Heterocycle | Lipophilic (contributes to organic solubility) | High Risk: Acid-catalyzed ring opening (polymerization).[1] Sensitive to oxidation.[3] |
| Ester | Methyl Ester | Lipophilic | Susceptible to hydrolysis in strong aqueous base or acid. |
Solvent Compatibility Table
| Solvent | Solubility (HCl Salt) | Suitability for Reaction | Notes |
| Methanol (MeOH) | High | Low | Nucleophilic solvent; risk of transesterification.[1] Good for recrystallization only. |
| Water | High | Low | Hydrolysis risk. Poor for organic coupling reagents. |
| DMF / DMAc | Moderate-High | High | Best for direct coupling of the salt. Hard to remove (high BP). |
| DMSO | High | Medium | Good solubility, but difficult workup. Oxidant incompatibility.[3] |
| DCM / Chloroform | Negligible | High (Free Base only) | Excellent for reaction kinetics and workup. Requires neutralization step.[4] |
| 2-MeTHF | Low | High (Free Base only) | Green alternative to DCM/THF. Good for extractions. |
Decision Framework: Solvent Selection
The following flowchart illustrates the logical pathway for selecting the reaction solvent based on the intended transformation.
Figure 1: Decision tree for solvent selection based on reaction type. Note the bifurcation between direct coupling in polar solvents vs. free-basing for non-polar applications.
Detailed Protocols
Protocol A: Direct Amide Coupling (Salt Method)
Context: Used when speed is priority and the coupling partner is soluble in DMF. Mechanism: In situ neutralization of the ammonium salt releases the nucleophilic amine.
-
Dissolution: Dissolve Furan-3-yl glycine methyl ester HCl (1.0 eq) in anhydrous DMF (0.1 M concentration).
-
Note: If the salt does not dissolve immediately, sonicate briefly. Do not heat >40°C.
-
-
Neutralization: Add DIPEA (N,N-Diisopropylethylamine) (3.0 eq).[1]
-
Observation: The solution may become cloudy briefly as amine salts equilibrate, then clear up.
-
Why 3.0 eq? 1 eq to neutralize the HCl salt, 1 eq to neutralize the carboxylic acid activation byproduct, 1 eq excess to maintain basicity.
-
-
Activation: In a separate vessel, activate the carboxylic acid partner (1.0 eq) with HATU (1.1 eq) and DIPEA (1.0 eq) in DMF for 5 minutes.
-
Addition: Add the activated acid solution to the amine solution.
-
Workup (Critical):
-
Dilute with EtOAc (10x volume).
-
Wash with 5% LiCl (aq) (3x) to remove DMF.[1]
-
Wash with Sat. NaHCO3 (1x).
-
Avoid: Do not wash with 1M HCl. Use 5% Citric Acid or 0.5M KHSO4 only if necessary and keep contact time <2 minutes.
-
Protocol B: "Solvent Switch" (Free-Basing)
Context: Required for reactions sensitive to polar solvents (e.g., reductive amination with moisture-sensitive hydrides) or when using DCM-soluble reagents.[1]
-
Partition: Suspend the HCl salt in DCM (10 mL/g).
-
Neutralization: Add an equal volume of Saturated Aqueous NaHCO3 .
-
Extraction: Stir vigorously for 10 minutes. Separate layers. Extract aqueous layer 2x with DCM.
-
Drying: Dry combined organics over Na2SO4.
-
Concentration: Evaporate DCM in vacuo at <30°C.
-
Result: The free amine is likely an unstable oil. Do not store. Re-dissolve immediately in the target reaction solvent (e.g., THF, DCM).[1]
-
Critical Stability Considerations (The "Furan Factor")
The furan ring at the 3-position renders this amino acid sensitive to specific conditions.
Acid Sensitivity (Ring Opening)
Furans are essentially "masked" 1,4-dicarbonyls.[1] In the presence of strong acid and water, they undergo hydrolysis (ring opening), leading to complex polymerization (black tar).[1]
-
Prohibited Solvents: Aqueous HCl, Aqueous H2SO4, pure Trifluoroacetic acid (TFA) for extended periods.[1]
-
Safe Acids: Acetic acid, dilute Citric acid, Formic acid (controlled).[1]
Oxidation
The electron-rich furan ring is a scavenger for singlet oxygen and radicals.
-
Solvent Purity: Ensure ethers (THF, Dioxane) are peroxide-free.[1]
-
Atmosphere: Perform all reactions under Argon or Nitrogen .
Reaction Workflow Diagram
The following diagram maps the safe operating window for processing this compound.
Figure 2: Workup safety protocol highlighting the risk of strong acid washes on the furan ring.[1]
Troubleshooting Guide
| Observation | Probable Cause | Corrective Action |
| Black/Brown Tar formation | Acid-catalyzed polymerization of furan.[1] | Check solvent pH.[2] Ensure no strong acid was used in workup.[5] Use fresh, peroxide-free solvents. |
| Low Yield (Coupling) | Incomplete neutralization of HCl salt. | Increase DIPEA to 3.5 eq. Ensure the salt is fully dissolved in DMF before adding activated acid. |
| Ester Hydrolysis | Aqueous base exposure too long. | Use NaHCO3 instead of NaOH/LiOH for neutralization. Keep workup cold (0°C). |
| Precipitation in DCM | The HCl salt is reforming or not neutralized. | Perform the "Solvent Switch" (Protocol B) more rigorously. |
References
- Dunlop, A. P. (1953). The Furans. Reinhold Publishing Corporation. (Foundational text on furan stability and acid sensitivity).
-
Li, J., & Sha, Y. (2008).[1][6] A Convenient Synthesis of Amino Acid Methyl Esters.[6][7] Molecules, 13(5), 1111-1119.[1] Link (Protocol for amino acid ester HCl salt handling).[1]
-
Valeur, E., & Bradley, M. (2009).[1] Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.[1] Link (Standard coupling protocols and solvent effects).
-
Keay, B. A. (1999). Synthetic Strategies for Furan-Containing Natural Products.[8][9] Chemical Reviews, 99(8), 2315-2342.[1] (Review of furan reactivity and protection).
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. duxburysystems.org [duxburysystems.org]
- 4. FURAN | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 5. nj.gov [nj.gov]
- 6. Glycine methyl ester hydrochloride - Wikipedia [en.wikipedia.org]
- 7. chemimpex.com [chemimpex.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Optimizing yield in the synthesis of methyl 2-amino-2-(furan-3-yl)acetate hydrochloride
Welcome to the Technical Support Center for the synthesis of furan-containing amino acid derivatives. As a Senior Application Scientist, I frequently encounter yield bottlenecks when researchers attempt to synthesize methyl 2-amino-2-(furan-3-yl)acetate hydrochloride .
The synthesis of this molecule typically relies on a two-step sequence: a Strecker synthesis to form an α-aminonitrile, followed by a Pinner-type esterification to yield the final methyl ester hydrochloride. However, the electron-rich nature of the furan ring and the thermodynamic instabilities of the intermediates make this pathway highly susceptible to degradation, side reactions, and poor yields.
This guide is designed to deconstruct the causality behind these failures and provide field-proven, self-validating protocols to optimize your synthetic workflow.
I. Mechanistic Pathway Architecture
The optimized route avoids harsh gaseous acids, utilizing a milder Lewis acid-mediated approach to protect the sensitive furan moiety while driving the reaction to completion.
Fig 1: Optimized two-step synthesis of methyl 2-amino-2-(furan-3-yl)acetate HCl.
II. Diagnostic Q&A: Troubleshooting Yield Bottlenecks
Q1: During the conversion of the aminonitrile to the methyl ester, my reaction mixture turns black and yields a tarry residue. What is happening? A1: This is a classic symptom of furan ring degradation. Furans are highly sensitive to strong acids[1]. Protonation of the electron-rich oxygen or the C2/C5 positions generates reactive electrophiles that trigger rapid ring-opening and polymerization[1]. In a standard Pinner reaction using bubbling gaseous HCl, the localized exothermic heat and high acid concentration destroy the furan ring before esterification can complete[2]. Solution: Abandon gaseous HCl. Instead, use Trimethylsilyl chloride (TMSCl) in anhydrous methanol. TMSCl reacts with methanol to generate strictly anhydrous HCl in situ at a controlled, steady rate, acting as a mild Lewis acid promoter that preserves the furan ring[3].
Q2: My Strecker synthesis yields are stalling at ~50%, and TLC shows unreacted furan-3-carboxaldehyde. How can I drive the reaction to completion? A2: The Strecker synthesis is an equilibrium-driven multicomponent reaction[4]. The initial condensation of ammonia with the aldehyde to form the intermediate imine liberates one equivalent of water[5]. If this water is not sequestered, the equilibrium shifts backward, preventing complete cyanation. Solution: Introduce a chemical desiccant, such as anhydrous Magnesium Sulfate (MgSO₄), directly into the reaction mixture. This absorbs the liberated water, driving the imine formation forward and allowing the cyanide nucleophile to attack efficiently[5].
Q3: LC-MS analysis of my final product shows a significant [M+H]+ peak corresponding to 2-amino-2-(furan-3-yl)acetic acid rather than the methyl ester. Why? A3: The Pinner reaction proceeds via an imidate hydrochloride (Pinner salt) intermediate[2]. This salt is highly reactive and thermodynamically unstable[6]. If even trace amounts of water are present in your methanol or reaction vessel, the imidate salt will undergo rapid hydrolysis to form the carboxylic acid instead of reacting with methanol to form the desired ester[2]. Solution: Ensure strictly anhydrous conditions. Use extra-dry methanol (stored over 3Å molecular sieves) and flame-dried glassware under an inert argon atmosphere.
III. Comparative Yield Data
The table below summarizes the causality between reagent selection and overall yield during the critical Nitrile
| Esterification Method | Reagents | Temperature Profile | Yield (%) | Purity (%) | Primary Observed Impurity |
| Classic Pinner | HCl (gas), MeOH | 25°C (Uncontrolled) | 12 - 15% | < 50% | Black polymerized furan tar |
| Cold Pinner | HCl (gas), MeOH | -10°C to 0°C | 60 - 65% | 88% | Carboxylic acid (Hydrolysis) |
| Thionyl Chloride | SOCl₂, MeOH | 0°C to 25°C | 78 - 82% | 95% | Trace unreacted nitrile |
| Lewis Acid Promoted | TMSCl, MeOH | 0°C to 25°C | 88 - 92% | > 99% | None detected |
IV. Optimized Standard Operating Procedure (SOP)
Every step in this protocol is designed as a self-validating system. Visual cues and analytical checkpoints are embedded to ensure scientific integrity.
Step 1: Strecker Synthesis of 2-amino-2-(furan-3-yl)acetonitrile
-
Preparation: In a flame-dried 250 mL round-bottom flask, dissolve Furan-3-carboxaldehyde (1.0 eq) in anhydrous methanol (0.5 M concentration).
-
Imine Formation: Add Ammonium chloride (NH₄Cl, 1.5 eq) and anhydrous MgSO₄ (2.0 eq). Stir at room temperature for 2 hours. Validation Check: A small aliquot analyzed by TLC (Hexanes/EtOAc 7:3) should show the disappearance of the aldehyde spot and the appearance of a new, highly UV-active imine spot.
-
Cyanation: Cool the mixture to 0°C using an ice bath. Slowly add Sodium cyanide (NaCN, 1.2 eq) portion-wise over 15 minutes. (CAUTION: Highly toxic. Perform in a well-ventilated fume hood).
-
Completion: Allow the reaction to warm to room temperature and stir for 12 hours.
-
Workup: Filter the mixture through a pad of Celite to remove MgSO₄ and inorganic salts. Concentrate the filtrate under reduced pressure. Extract with Ethyl Acetate and wash with saturated NaHCO₃, then brine. Dry over Na₂SO₄ and concentrate to yield the crude α-aminonitrile as a pale yellow oil.
Step 2: Modified Pinner Esterification
-
In Situ Acid Generation: In a separate, flame-dried flask flushed with Argon, add extra-dry Methanol (10 volumes relative to starting material). Cool to 0°C. Dropwise, add Trimethylsilyl chloride (TMSCl, 3.0 eq)[3]. Stir for 15 minutes to allow the generation of anhydrous HCl.
-
Solvolysis: Dissolve the crude 2-amino-2-(furan-3-yl)acetonitrile from Step 1 in a minimal amount of anhydrous Methanol. Add this solution dropwise to the 0°C TMSCl/MeOH mixture.
-
Reaction: Maintain at 0°C for 1 hour, then allow it to slowly warm to room temperature. Stir for 24 hours. Validation Check: The solution should remain pale yellow to light amber. If it turns dark brown, moisture or excess heat has caused furan degradation[1].
-
Isolation: Concentrate the reaction mixture under reduced pressure to a thick syrup. Add cold Diethyl Ether (Et₂O) and triturate vigorously until the product precipitates as an off-white solid.
-
Purification: Filter the precipitate, wash with copious amounts of cold Et₂O, and dry under high vacuum to afford pure methyl 2-amino-2-(furan-3-yl)acetate hydrochloride.
V. References
-
Synthesis, Reactions and Medicinal Uses of Furan. Pharmaguideline. Available at:[Link]
-
Pinner reaction. Wikipedia. Available at:[Link]
-
Strecker amino acid synthesis. Wikipedia. Available at: [Link]
-
A Lewis acid-promoted Pinner reaction. National Institutes of Health (PMC). Available at:[Link]
-
The Strecker Synthesis of Amino Acids. Master Organic Chemistry. Available at:[Link]
Sources
- 1. Synthesis, Reactions and Medicinal Uses of Furan | Pharmaguideline [pharmaguideline.com]
- 2. Pinner reaction - Wikipedia [en.wikipedia.org]
- 3. A Lewis acid-promoted Pinner reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. jk-sci.com [jk-sci.com]
Minimizing racemization of methyl 2-amino-2-(furan-3-yl)acetate during coupling
The following technical guide addresses the racemization challenges associated with Methyl 2-amino-2-(furan-3-yl)acetate . This molecule is a structural isostere of phenylglycine, sharing its high susceptibility to base-catalyzed epimerization due to the electron-withdrawing nature of the furan ring and the ester group.
Topic: Minimizing Racemization of Methyl 2-amino-2-(furan-3-yl)acetate
Executive Summary
Methyl 2-amino-2-(furan-3-yl)acetate presents a specific synthetic challenge: the
In coupling reactions where this molecule acts as the nucleophile (amine component) , racemization occurs primarily through base-mediated proton abstraction. If used as the electrophile (after hydrolysis) , it is prone to oxazolone formation. This guide focuses on its use as an amine component, with protocols adaptable for acid activation.
Part 1: The Mechanistic Challenge
To solve the problem, we must first visualize the failure mode. The racemization is driven by the stability of the planar enolate intermediate.
Figure 1: The pathway of base-catalyzed racemization. The furan ring acts as an electron sink, lowering the pKa of the alpha-proton, making it vulnerable to standard bases like DIPEA.
Part 2: Troubleshooting Guide (Q&A)
Q1: I am using standard HATU/DIPEA conditions. Why is my product 15-20% racemized?
Diagnosis: You are likely using an excess of a strong base (DIPEA, pKa ~10.5) which is sufficient to deprotonate the
-
Switch Reagents: Replace HATU with DIC/Oxyma or COMU . These reagents allow for neutral or near-neutral coupling conditions.
-
Change the Base: If a base is required (e.g., to neutralize the HCl salt of your amine), switch to 2,4,6-Trimethylpyridine (TMP/Collidine) .
-
Why? Collidine (pKa ~7.4) is strong enough to neutralize the amine salt but too sterically hindered and weak to effectively abstract the
-proton.
-
Q2: Does the order of addition matter?
Diagnosis: Yes. Adding the base directly to the sensitive amino ester before the activated acid is present exposes the labile proton to the base without a reaction partner, maximizing the window for racemization. Solution:
-
Protocol: Pre-activate the carboxylic acid component first.
-
Workflow: Mix Acid + Coupling Agent + Base (if needed)
Wait 2-5 mins Add Methyl 2-amino-2-(furan-3-yl)acetate.
Q3: Can I use the HCl salt of the amine directly?
Diagnosis: Using the salt requires adding a base to free the amine. Localized high concentrations of base during addition can cause epimerization. Solution:
-
Use exactly 1.0 equivalent of base relative to the amine salt. Do not use an excess (e.g., do not use 2-3 equivalents "just to be safe").
-
Alternatively, perform a biphasic wash (DCM/NaHCO3) to generate the free base immediately before the reaction, avoiding in-situ neutralization with organic bases.
Part 3: Optimized Experimental Protocols
Protocol A: The "Safe" Method (Recommended)
Best for minimizing racemization risk using collidine and carbodiimide chemistry.
Reagents:
-
Carboxylic Acid Partner (1.0 equiv)
-
Methyl 2-amino-2-(furan-3-yl)acetate (HCl salt) (1.0 equiv)
-
DIC (Diisopropylcarbodiimide) (1.1 equiv)
-
Oxyma Pure (Ethyl cyanoglyoxylate-2-oxime) (1.1 equiv)
-
TMP (2,4,6-Trimethylpyridine/Collidine) (1.0 equiv - only if amine is a salt)
-
Solvent: DCM or DMF (0°C to RT)
Step-by-Step:
-
Dissolve the Carboxylic Acid (1.0 eq) and Oxyma Pure (1.1 eq) in DCM (or DMF).
-
Cool the solution to 0°C in an ice bath.
-
Add DIC (1.1 eq) and stir for 3-5 minutes to generate the active ester.
-
Separately , dissolve Methyl 2-amino-2-(furan-3-yl)acetate HCl salt (1.0 eq) in a minimal amount of solvent containing TMP (1.0 eq).
-
Add the amine/TMP solution dropwise to the activated acid mixture at 0°C.
-
Monitor by LCMS. Allow to warm to room temperature only if reaction is sluggish.
Protocol B: The "High Efficiency" Method (COMU)
Best for difficult couplings where high reactivity is needed to outcompete racemization.
| Component | Equivalents | Role |
| COMU | 1.0 | Third-generation uronium reagent; suppresses racemization better than HATU. |
| TMP | 1.0 - 2.0 | Base. Crucial: Do not use DIPEA. |
| Oxyma | 0.5 | Optional additive to further suppress epimerization. |
Key Modification: Pre-activate the acid with COMU and TMP (1.0 eq) for exactly 2 minutes at 0°C, then add the furan-amine.
Part 4: Comparative Data & Decision Logic
The following table summarizes the risk profile of common coupling conditions for arylglycine analogs (like furan-3-yl glycine).
| Coupling System | Base Used | Racemization Risk | Recommendation |
| HATU / HBTU | DIPEA / TEA | High (>10%) | AVOID . Base is too strong; uronium activation is too aggressive. |
| EDC / HOBt | TEA | Moderate (2-5%) | Risky. Slow reaction times allow base to act on |
| DIC / HOBt | None (Free Base) | Low (<1%) | Good. Neutral conditions prevent proton abstraction. |
| DIC / Oxyma | TMP | Very Low (<0.5%) | PREFERRED . Oxyma is superior to HOBt; TMP is a safe base. |
| DEPBT | TEA | Low | Good alternative. DEPBT is specifically designed for racemization-prone amino acids. |
Workflow Visualization
Figure 2: Decision matrix for selecting the optimal coupling strategy based on the amine form.
Part 5: Frequently Asked Questions (FAQs)
Q: Can I use DMF as a solvent? A: Yes, but DCM (Dichloromethane) is generally preferred for racemization-prone couplings if solubility permits. DMF is more polar and can stabilize the charged transition states that lead to racemization. If you must use DMF, keep the temperature strictly at 0°C during the base addition.
Q: I see "DEPBT" mentioned in literature for phenylglycine. Does it apply here? A: Absolutely. DEPBT (3-(Diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one) is highly recommended for arylglycine derivatives.[1] It acts as a "self-buffering" reagent and has been proven to suppress racemization significantly compared to HBTU/HATU.
Q: How do I measure the racemization? A: Do not rely on standard C18 HPLC, which may not separate enantiomers. You must use a Chiral Column (e.g., Chiralpak IA/IB or OD-H) or derivatize a small aliquot with Marfey’s Reagent (FDAA) to convert the enantiomers into diastereomers, which can then be separated on a standard HPLC column.
References
-
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. Link
-
Steinauer, R., et al. (1989). Racemization of Phenylglycine during Peptide Synthesis.[2][3] International Journal of Peptide and Protein Research. (Establishes the baseline sensitivity of arylglycines to base).
-
Luxembourg Bio Technologies. (2017). Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis. (Identifies COMU/TMP and DEPBT as superior reagents for Phg analogs). Link
-
Bachem. (2024).[4] Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. (Confirming DIC/Oxyma utility for sensitive residues). Link
Sources
Troubleshooting low purity issues in methyl 2-amino-2-(furan-3-yl)acetate HCl recrystallization
Ticket ID: FUR-AA-003 | Status: Open | Severity: High
Subject: Troubleshooting low purity, oiling out, and degradation during purification.
Executive Summary
Recrystallizing Methyl 2-amino-2-(furan-3-yl)acetate hydrochloride presents a classic "chemical conflict." You are stabilizing a basic amine with a strong mineral acid (HCl) in the presence of two acid-sensitive moieties: the furan ring (prone to acid-catalyzed ring opening/polymerization) and the methyl ester (prone to hydrolysis).
Low purity in this context usually stems from three distinct failure modes:
-
Oxidative/Acidic Polymerization: Resulting in dark brown/black tars.
-
Phase Separation (Oiling Out): Resulting in sticky gums rather than crystals.[1]
-
Hydrolysis: Conversion of the ester to the free acid.
This guide provides diagnostic workflows and validated protocols to resolve these issues.
Part 1: Diagnostic Workflow
Before altering your protocol, identify your specific failure mode using the logic flow below.
Figure 1: Decision matrix for identifying the root cause of purification failure based on visual evidence.
Part 2: Troubleshooting Guides (FAQ Format)
Issue 1: The "Black Box" Phenomenon
Q: My solution turns dark brown or black upon heating, and I recover a tar instead of crystals. What is happening?
A: You are witnessing the acid-catalyzed destruction of the furan ring. While furan-3-yl is slightly more stable than furan-2-yl (furfural derivatives), both are electron-rich and highly sensitive to strong mineral acids like HCl, especially with heat.
-
The Mechanism: Excess HCl protonates the furan ring (often at the
-carbon), initiating a cascade that leads to ring opening (forming dicarbonyls) and subsequent polymerization into dark conjugated tars [1, 2]. -
The Fix:
-
Stoichiometry Control: Ensure you are not using a large excess of HCl. The salt requires 1.0 equivalent. If you used excess HCl gas/dioxane during formation, wash the crude solid with anhydrous ether before recrystallization to remove free acid.
-
Temperature Limit: Do not boil the solvent. Dissolve at mild heat (35–40°C) . If it doesn't dissolve, add more polar solvent rather than increasing heat.
-
Deoxygenation: Furan derivatives are prone to auto-oxidation. Degas your recrystallization solvents (sparge with Nitrogen/Argon) before use.
-
Issue 2: Oiling Out
Q: The compound separates as a sticky oil at the bottom of the flask instead of crystallizing. How do I fix this?
A: "Oiling out" occurs when the liquid-liquid phase separation (LLPS) boundary is hit before the crystallization boundary. This is common in amino acid esters due to trace impurities lowering the melting point [4, 6].
Protocol Adjustment:
-
Trituration: If you have an oil, decant the supernatant.[2] Add anhydrous Diethyl Ether (Et2O) or Methyl tert-butyl ether (MTBE) to the oil and scratch the flask vigorously with a glass rod. This mechanical stress often induces nucleation.
-
The "Cloud Point" Method:
-
Dissolve crude solid in minimum Methanol (MeOH) at RT.
-
Add Et2O dropwise until a faint permanent turbidity appears.
-
Add 1 drop of MeOH to clear it.
-
Seed it: Add a tiny crystal of pure product (if available) or scratch the glass.
-
Slow Cool: Wrap the flask in a towel to cool to RT slowly, then move to 4°C. Do not plunge directly into ice.
-
Issue 3: Ester Hydrolysis
Q: NMR shows the methyl peak (approx 3.7 ppm) is diminishing, and I see a broad OH peak. Is my ester hydrolyzing?
A: Yes. Methyl esters are the most labile of simple esters. The combination of Water + Acid (HCl salt) + Heat rapidly hydrolyzes the ester back to the carboxylic acid [3].
-
Crucial Step: Use anhydrous solvents. Commercial "ACS Grade" methanol often contains enough water (0.1%+) to cause partial hydrolysis when heated with an amine hydrochloride. Use anhydrous MeOH or dry it over 3Å molecular sieves.
Part 3: Validated Recrystallization Protocol
Target Molecule: Methyl 2-amino-2-(furan-3-yl)acetate HCl Solvent System: Methanol (Good Solvent) / Diethyl Ether (Anti-Solvent)
| Parameter | Specification | Rationale |
| Solvent A | Anhydrous Methanol | High solubility for polar HCl salts; prevents hydrolysis. |
| Solvent B | Anhydrous Diethyl Ether | Low polarity precipitates the salt; washes away non-polar furan tars. |
| Max Temp | 40°C | Prevents furan ring opening and ester hydrolysis. |
| Atmosphere | Nitrogen/Argon | Prevents oxidative degradation of the electron-rich furan. |
Step-by-Step Procedure:
-
Preparation:
-
Weigh the crude brown/off-white solid.
-
Prepare a flask with Anhydrous MeOH and sparge with nitrogen for 5 mins.
-
-
Dissolution:
-
Add the crude solid to a minimal volume of MeOH (approx. 3-5 mL per gram).
-
Warm gently to 30-35°C with swirling. Do not reflux.
-
Checkpoint: If undissolved solids remain (likely inorganic salts like NH4Cl), filter the warm solution through a sintered glass funnel.
-
-
Precipitation:
-
Allow the solution to cool to Room Temperature (RT).[3]
-
Slowly add Anhydrous Et2O (or MTBE) with constant stirring.
-
Stop when the solution turns slightly cloudy and the cloudiness persists for 10 seconds.
-
-
Crystallization:
-
Add a few drops of MeOH to restore clarity.
-
Seal the flask and let it stand at RT for 30 minutes.
-
Move to a refrigerator (4°C) for 4–12 hours. Avoid -20°C immediately, as this traps impurities.
-
-
Isolation:
-
Filter the white needles/crystals rapidly (the solid is hygroscopic).
-
Wash with cold 1:3 MeOH:Et2O mixture.
-
Dry under high vacuum at RT (do not heat dry).
-
Part 4: Mechanism of Degradation (Visualized)
Understanding why the furan degrades helps you avoid the conditions that cause it.
Figure 2: The acid-catalyzed degradation pathway of furan rings (Schmidlin mechanism). Note that water participates in the ring-opening step, emphasizing the need for anhydrous conditions.
References
-
BenchChem. (2025).[3][4] Stability issues of furan rings in acidic or basic conditions.[4][5] Retrieved from .
-
Liang, X., et al. (2017). Acid-Catalyzed Ring Opening of Furan in Aqueous Solution.[6] Energy & Fuels. Retrieved from .
-
BOC Sciences. Amino Acid Crystallization Resolution Service. Retrieved from .
-
Mettler Toledo. Oiling Out in Crystallization. Retrieved from .
-
Chemistry LibreTexts. (2022). Troubleshooting Crystallization: Oiling Out.[1][2][3][7] Retrieved from .
-
Pharmalego. (2024). Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds. Retrieved from .
Sources
Storage conditions to prevent hygroscopic degradation of amino acid ester salts
An Application Scientist's Guide to Preserving the Integrity of Amino Acid Ester Salts
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who work with amino acid ester salts. These compounds are invaluable synthetic intermediates, but their hygroscopic nature presents significant stability challenges. Improper storage can lead to degradation, compromising experimental results and product quality. As Senior Application Scientists, we have compiled this resource to provide not only solutions but also a foundational understanding of the mechanisms behind the degradation, empowering you to proactively protect your materials.
Part 1: Understanding the Threat: The Mechanism of Hygroscopic Degradation
Amino acid ester salts are susceptible to degradation primarily through hydrolysis, a chemical reaction with water.[1][2] Their hygroscopic nature—the tendency to readily absorb moisture from the atmosphere—makes this a critical issue.[1] The ester functional group, which is central to the molecule's utility, is also its point of vulnerability.
The degradation process can be summarized as follows:
-
Moisture Adsorption: The salt form of the amino acid ester, while enhancing stability in some ways, can attract atmospheric water molecules.[3]
-
Hydrolysis: The absorbed water acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester group.[2] This reaction cleaves the ester bond.
-
Degradation Products: The hydrolysis results in the formation of the parent amino acid and the corresponding alcohol, rendering the ester salt unusable for its intended purpose.
This process is often accelerated by factors such as elevated temperature and pH.[2][4] The physical manifestation of this degradation is often a change in the material's appearance, from a free-flowing powder to a sticky, clumpy, or even liquid state.[1]
Caption: The primary pathway of hygroscopic degradation of amino acid ester salts.
Part 2: Frequently Asked Questions (FAQs)
This section addresses the most common questions and issues encountered by researchers in the field.
Q1: My amino acid ester salt, which was a fine powder, has turned into a sticky, syrupy liquid. What happened and can I still use it?
A: This is a classic sign of significant hygroscopic degradation. Your compound has absorbed a substantial amount of atmospheric moisture, leading to deliquescence (dissolving in the absorbed water) and subsequent hydrolysis.[5] The resulting mixture contains the original ester, the parent amino acid, the corresponding alcohol, and water.
It is strongly advised not to use this material. The purity is compromised, and its presence would introduce significant impurities and inaccuracies into your experiment. The material should be discarded according to your institution's chemical waste disposal guidelines.
Q2: Why are these compounds supplied as hydrochloride (HCl) or other salts? Doesn't that make them more hygroscopic?
A: This is an excellent question that highlights a crucial trade-off in chemical stability. Supplying these compounds as salts, such as dihydrochloride salts, serves several key purposes:
-
Enhanced Chemical Stability: The salt form, particularly protonation of the free amino group, protects the ester moiety from certain degradation pathways, including hydrolysis, leading to a longer shelf life.[3]
-
Improved Solubility: Salts are generally more soluble in aqueous and polar solvents, which is beneficial for many applications.[3]
-
Ease of Handling: The crystalline solid nature of salts makes them easier to handle, weigh, and dispense compared to potentially oily or unstable free base forms.
While it is true that the ionic nature of salts increases their hygroscopicity, the protection afforded to the ester bond from hydrolysis outweighs the challenge of moisture absorption, provided the material is stored correctly.[3]
Q3: What are the ideal temperature and humidity conditions for storing amino acid ester salts?
A: The ideal conditions aim to minimize both moisture exposure and thermal energy, which can accelerate degradation.[6]
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C (Refrigerated) | Reduces the rate of chemical degradation reactions.[7] |
| Relative Humidity (RH) | As low as possible (<20% RH) | Directly minimizes the primary reactant (water) responsible for hydrolysis.[1] |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Displaces moist air and oxygen, preventing both hydrolysis and potential oxidation.[8] |
Q4: Can I just put the manufacturer's bottle in a standard lab freezer?
A: This is a common but potentially problematic practice. Standard "frost-free" freezers go through temperature cycles to prevent ice buildup. These cycles can cause moisture to be driven into and out of containers that are not perfectly sealed, potentially exposing your sample to more moisture than storage at a stable room temperature in a desiccator.
If using a freezer, it must be a non-cycling, manual-defrost model. Crucially, always allow the container to warm to room temperature completely before opening. Opening a cold container will cause atmospheric moisture to condense directly onto your compound, negating the benefits of cold storage.
Part 3: Troubleshooting Guide: When Things Go Wrong
Even with the best practices, issues can arise. This guide provides a logical workflow for diagnosing and potentially addressing problems with your amino acid ester salts.
Caption: Troubleshooting workflow for suspected amino acid ester salt degradation.
Experimental Protocol: Purity Analysis by HPLC
This is a general protocol to check for the presence of the parent amino acid, the most common hydrolysis degradant.
-
Standard Preparation: Prepare a 1 mg/mL solution of a reference standard of the parent amino acid in a suitable solvent (e.g., water or mobile phase).
-
Sample Preparation: Accurately weigh and dissolve a sample of the suspect amino acid ester salt in the same solvent to a known concentration (e.g., 1 mg/mL).
-
Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient: Start with a low percentage of B (e.g., 5%), and ramp up to a high percentage (e.g., 95%) over 10-15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210-220 nm.
-
-
Analysis:
-
Inject the amino acid standard to determine its retention time.
-
Inject the sample of your ester salt.
-
Interpretation: The presence of a significant peak at the retention time of the parent amino acid is direct evidence of hydrolytic degradation. Quantify against the standard to determine the extent of degradation.
-
Part 4: Best Practices for Storage and Handling
Proactive measures are the most effective way to prevent degradation.
-
Procurement and Receiving:
-
Order quantities that you expect to use within a reasonable timeframe to avoid long-term storage challenges.
-
Upon receipt, inspect the container seal for integrity. If compromised, do not accept the material.
-
-
Primary Storage Environment:
-
Dedicated Desiccator: For daily use, store the sealed manufacturer's bottle inside a desiccator cabinet with an active desiccant.
-
Inert Atmosphere: For long-term storage or for highly sensitive compounds, use a nitrogen- or argon-purged glove box or desiccator.
-
Controlled Humidity Cabinets: For high-value materials, investing in a cabinet that actively controls relative humidity to a set point (e.g., <10% RH) is the gold standard.[1]
-
-
Handling and Dispensing:
-
Minimize Exposure: Never leave the container open to the atmosphere for longer than is absolutely necessary.
-
Work Quickly: Have all tools and secondary containers ready before opening the primary bottle.
-
Inert Environment: If possible, weigh and dispense the material inside a glove box or nitrogen-purged bag.
-
Resealing: After dispensing, securely tighten the cap. For extra protection, wrap the cap and neck of the bottle with Parafilm or a similar laboratory film to improve the seal.
-
Choosing the Right Desiccant
| Desiccant Type | Regenerable? | Capacity | Notes |
| Silica Gel (Indicating) | Yes (120°C) | Good | Color change indicates saturation. Standard for general use. |
| Molecular Sieves (3Å or 4Å) | Yes (200-300°C) | Excellent | More aggressive; can achieve very low RH. Ideal for highly sensitive materials. |
| Drierite™ (Anhydrous CaSO₄) | Yes (210°C) | Moderate | Good general-purpose desiccant. |
References
-
Hay, R. W., & Basak, A. K. (1982). Kinetics of base hydrolysis of α-amino acid esters catalyzed by [Pd(Et4en)(H2O)2]2+. Transition Metal Chemistry, 7(5), 252-255. [Link]
-
Hay, R. W., & Ali, M. (1984). Kinetics and mechanism of the hydrolysis of α-amino-acid esters in mixed-ligand complexes with copper(II) ethylenediaminemonoacetate. Journal of the Chemical Society, Dalton Transactions, (8), 1781-1785. [Link]
-
Hay, R. W., & Porter, L. J. (1967). THE BASIC HYDROLYSIS OF AMINO ACID ESTERS. Australian Journal of Chemistry, 20(4), 675-683. [Link]
-
Hashimoto, S., et al. (2018). Dynamic Kinetic Resolution of N-Protected Amino Acid Esters via Phase-Transfer Catalytic Base Hydrolysis. Organic Letters, 20(11), 3344-3348. [Link]
-
ResearchGate. (n.d.). Kinetics of hydrolysis of coordinated a-amino acid esters in aqueous solution. ResearchGate. [Link]
-
SMT Dry Cabinets. (2025). Protecting Pharmaceuticals from Humidity's Wrath. SMT Dry Cabinets. [Link]
-
Daou, J. (2024). Moisture Control and Degradation Management. American Pharmaceutical Review. [Link]
-
Quora. (2023). Why are alkyl esters of amino acids (e.g., L-Lysine) often supplied in the form of dihydrochloride salts?. Quora. [Link]
-
AZoM. (2023). Moisture Sorption Characteristics in Pharmaceutical Materials. AZoM. [Link]
-
ResearchGate. (2019). A systemic approach on understanding the role of moisture in pharmaceutical product degradation and its prevention: Challenges and perspectives. ResearchGate. [Link]
-
Frokjaer, S., & Otzen, D. E. (2005). Factors affecting the physical stability (aggregation) of peptide therapeutics. Nature Reviews Drug Discovery, 4(4), 298-306. [Link]
-
ACS Publications. (2022). Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture. Industrial & Engineering Chemistry Research. [Link]
-
Tieu, W., et al. (2020). Methods to Enhance the Metabolic Stability of Peptide-Based PET Radiopharmaceuticals. Molecules, 25(10), 2348. [Link]
-
ResearchGate. (n.d.). Chemical stability of peptide 28 under basic conditions (NaOH,...). ResearchGate. [Link]
-
The Pharmaceutical Journal. (2010). Understanding the chemical basis of drug stability and degradation. The Pharmaceutical Journal. [Link]
-
MDPI. (2023). Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review. Pharmaceutics, 15(3), 949. [Link]
-
PubMed. (n.d.). Hygroscopicity of Amino Acids and Their Effect on the Water Uptake of Ammonium Sulfate in the Mixed Aerosol Particles. PubMed. [Link]
-
Wang, D., et al. (2020). Stability of amino acids and related amines in human serum under different preprocessing and pre-storage conditions based on iTRAQ. Scientific Reports, 10(1), 1-10. [Link]
-
Huang, Q., et al. (2014). Thermal Degradation Comparison of Amino Acid Salts, Alkanolamines and Diamines in CO2 Capture. Energy Procedia, 63, 457-465. [Link]
-
ResearchGate. (2025). Factors affecting short-term and long-term stability of proteins. ResearchGate. [Link]
-
Huang, Q., et al. (2013). Thermal Degradation of Amino Acid Salts in CO2 Capture. International Journal of Greenhouse Gas Control, 19, 268-275. [Link]
-
Ananda, K., et al. (2001). Deprotonation of hydrochloride salts of amino acid esters and peptide esters using commercial zinc dust. Journal of Peptide Research, 57(3), 223-228. [Link]
Sources
- 1. smtdryboxes.com [smtdryboxes.com]
- 2. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 3. quora.com [quora.com]
- 4. connectsci.au [connectsci.au]
- 5. researchgate.net [researchgate.net]
- 6. encompass.eku.edu [encompass.eku.edu]
- 7. "Thermal Degradation of Amino Acid Salts in CO2 Capture" by Quanzhen Huang, Saloni Bhatnagar et al. [encompass.eku.edu]
- 8. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Removing residual solvents from methyl 2-amino-2-(furan-3-yl)acetate hydrochloride
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chemical sensitivities of methyl 2-amino-2-(furan-3-yl)acetate hydrochloride .
This compound presents a unique triad of challenges during residual solvent removal:
-
The Furan Ring: An electron-rich heterocycle highly susceptible to oxidative degradation (ring-opening or polymerization) at elevated temperatures in the presence of oxygen.
-
The Methyl Ester: Highly susceptible to acid-catalyzed hydrolysis. Because the compound is a hydrochloride salt, it provides its own acidic microenvironment; introducing moisture and heat will rapidly degrade the ester into a carboxylic acid.
-
The Hydrochloride Salt: Ionic lattices frequently form strong hydrogen-bond networks that trap polar solvents (like methanol or ethyl acetate) deep within the crystal structure, making standard vacuum drying ineffective.
Below is the diagnostic workflow and troubleshooting guide to ensure you achieve compliance with regulatory standards without compromising the structural integrity of your API.
Diagnostic Workflow for Solvent Removal
Decision workflow for residual solvent removal from methyl 2-amino-2-(furan-3-yl)acetate HCl.
Troubleshooting FAQs
Q1: Despite extended vacuum drying at 50°C, my methanol levels remain above the regulatory limit. Why is this happening, and how can I fix it? Causality: Methanol acts as both a hydrogen-bond donor and acceptor. In hydrochloride salts, methanol frequently co-crystallizes by hydrogen-bonding directly with the chloride counterion and the protonated primary amine. This traps the solvent deep within the crystal lattice. Prolonged heating will not break these bonds without melting or degrading the crystal. According to regulatory guidelines, Class 2 solvents like methanol must be reduced to strictly controlled limits, specifically 3000 ppm ([1]). Solution: Do not increase the temperature. Instead, use Protocol A (Anhydrous Ultrasonic Trituration) to disrupt the crystal surface and osmotically draw the methanol into a non-polar anti-solvent like heptane.
Q2: I attempted to use humidified drying to displace trapped ethyl acetate, but my HPLC purity dropped significantly. What degraded? Causality: While humidified drying (water vapor displacement) is a validated technique for removing residual organic solvents from many bulk pharmaceuticals ([2]), it is strictly contraindicated for this specific molecule. The combination of introduced water, elevated temperature, and the inherent acidity of the hydrochloride salt triggers rapid acid-catalyzed hydrolysis of the methyl ester. This degrades your product into 2-amino-2-(furan-3-yl)acetic acid. Solution: Avoid all moisture. Rely exclusively on anhydrous displacement strategies.
Q3: The white powder turns yellow/brown during vacuum drying, even though the solvent is successfully removed. How do I prevent this discoloration? Causality: The furan-3-yl moiety is an electron-rich aromatic system that is highly sensitive to oxidative degradation. If your vacuum oven has micro-leaks, the ingress of atmospheric oxygen at elevated temperatures will cause oxidative ring-opening or polymerization of the furan ring, leading to the observed discoloration. Solution: Implement Protocol B (Cyclic Vacuum-Inert Drying) . You must actively purge oxygen from the system before applying heat.
Standardized Self-Validating Protocols
Protocol A: Anhydrous Ultrasonic Trituration (Solvent Displacement)
Purpose: To extract lattice-trapped polar solvents without utilizing thermal energy that could degrade the furan ring. Ultrasonic treatment during slurrying has been shown to significantly enhance the efficiency of residual solvent removal from active pharmaceutical ingredients ([3]).
-
Suspension: Suspend the damp API in a Class 3 anhydrous non-polar anti-solvent (e.g., Heptane) at a ratio of 10 mL/g in a sealed, inert-flushed reactor.
-
Ultrasonication: Apply ultrasonic agitation (35–40 kHz) for 30 minutes at ambient temperature (20–25°C). The cavitation forces will disrupt the crystal surface micro-fissures, promoting solvent exchange.
-
Filtration: Filter the suspension under a positive pressure blanket of dry Nitrogen. Do not use standard vacuum filtration open to the air, as the evaporation of heptane will cause atmospheric moisture to condense on the cold filter cake, risking ester hydrolysis.
-
Washing: Wash the cake with an additional 2 mL/g of fresh anhydrous Heptane.
-
Self-Validation Check: Analyze the heptane filtrate via GC-FID. A plateau in the concentration of the extracted target solvent (e.g., methanol) across consecutive washes confirms that the lattice-trapped solvent has been successfully displaced.
Protocol B: Cyclic Vacuum-Inert Drying
Purpose: To thermally dry the API while completely protecting the furan ring from oxidation.
-
Loading: Load the filter cake into a vacuum oven at ambient temperature. Do not pre-heat the oven.
-
Purge Cycle: Draw a vacuum to <50 mbar and hold for 5 minutes. Backfill the oven completely with dry Nitrogen (or Argon). Repeat this vacuum/backfill cycle three times to ensure complete oxygen exclusion.
-
Self-Validation Check (Leak Test): After the final vacuum pull down to <50 mbar, isolate the oven from the vacuum pump. Monitor the pressure gauge for 10 minutes. If the pressure rises by more than 5 mbar, there is an atmospheric leak. Abort the process and replace the door seals before proceeding.
-
Thermal Ramping: Under continuous dynamic vacuum (<50 mbar) with a slight nitrogen bleed, gradually ramp the temperature to 40°C. Do not exceed 45°C.
-
Cooling: Dry to a constant weight. Crucially, allow the oven to cool back to ambient temperature under vacuum before breaking the vacuum with Nitrogen to retrieve the product.
Quantitative Data: Solvent Limits & Strategies
To aid in your analytical method development and process scaling, refer to the table below summarizing the regulatory limits and physical properties of solvents commonly associated with the synthesis of this compound.
| Solvent | ICH Q3C Class | Permitted Limit (ppm) | Boiling Point (°C) | Binding Affinity to API | Recommended Removal Strategy |
| Methanol | Class 2 | 3000 | 64.7 | High (H-bond donor/acceptor) | Protocol A (Heptane Trituration) |
| Dichloromethane | Class 2 | 600 | 39.6 | Low (Surface adsorbed) | Protocol B (Cyclic Vacuum Drying) |
| Toluene | Class 2 | 890 | 110.6 | Low (Pi-Pi stacking possible) | Protocol B (Cyclic Vacuum Drying) |
| Ethyl Acetate | Class 3 | 5000 | 77.1 | Medium (H-bond acceptor) | Protocol A (Heptane Trituration) |
| Heptane | Class 3 | 5000 | 98.4 | Low (Non-polar) | Protocol B (Cyclic Vacuum Drying) |
References
-
Impurities: Guideline for Residual Solvents Q3C(R8). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). [Link]
- Method for removal of residual organic solvents and use thereof in manufacturing pharmaceuticals (US5981751A).
- A novel process of residual solvent removal (EP2500072A1).
Sources
Overcoming steric hindrance in reactions with furan-3-yl amino acid derivatives
Technical Support Center: Furan-3-yl Amino Acid Derivatives Ticket ID: #FUR-3YL-OPT Status: Open Subject: Overcoming Steric Hindrance & Stability Issues in Peptide Synthesis[1]
Welcome to the Technical Support Center
You are likely here because standard peptide coupling protocols (e.g., EDC/HOBt or HBTU) have failed to incorporate Furan-3-yl amino acids (e.g., 3-Furylalanine) into your sequence, or you are observing degradation of the furan ring during cleavage.[1]
The Furan-3-yl moiety presents a dual-threat challenge :
-
Steric Bulk: The aromatic ring attached to the
-carbon creates significant steric shielding, retarding nucleophilic attack. -
Acid/Oxidative Instability: Unlike phenyl rings, the furan ring is electron-rich and susceptible to acid-catalyzed ring opening and oxidation, requiring specialized handling during deprotection.[1]
Module 1: Troubleshooting Coupling Failures
Issue: Incomplete coupling (deletion sequences) observed via LC-MS. Root Cause: The furan ring exerts steric pressure on the activated ester, preventing the incoming amine from attacking the carbonyl carbon. Standard bulky reagents (like HBTU) create an active ester that is too crowded.[1]
Solution A: The Gold Standard (HATU/HOAt)
Switch to HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium).[1]
-
Mechanism: HATU generates an OAt-active ester .[1][2] The pyridine nitrogen in the HOAt leaving group provides "anchimeric assistance" (neighboring group effect), stabilizing the transition state and accelerating the amine attack via a 7-membered ring intermediate.
-
Why it works here: It is faster than HBTU and lowers racemization risk, which is critical when forcing hindered reactions.
Solution B: The "Nuclear Option" (Acid Fluorides via TFFH)
If HATU fails (common in
-
Mechanism: Converts the carboxylic acid into an Acid Fluoride (
).[1][3] -
Why it works here: The Fluoride atom is physically small (unlike the bulky OAt/OBt groups). This minimizes steric congestion at the electrophilic center, allowing the amine to attack even in highly crowded environments.
Decision Matrix: Coupling Optimization
Figure 1: Decision tree for selecting coupling reagents based on steric severity.
Module 2: Preserving the Furan Ring (Stability)
Issue: The product mass is correct, but the furan ring is absent or modified (e.g., +16 Da oxidation or polymer gum). Root Cause: Furan is an electron-rich heterocycle.[1]
-
Acid Sensitivity: Strong acids (TFA) can protonate the furan ring, leading to polymerization or ring-opening.[1]
-
Oxidation: Furan reacts with singlet oxygen or radical species generated during cleavage.[1]
Protocol: Furan-Safe Cleavage Cocktail
Do not use standard Reagent K or cocktails containing high water content without specific scavengers.[1]
| Component | Volume % | Role |
| TFA | 90% | Cleavage agent (Keep minimal time).[1] |
| TIPS (Triisopropylsilane) | 5% | Critical: Hydride donor/Radical scavenger.[1] Protects furan from carbocations.[1] |
| DODT (2,2'-(Ethylenedioxy)diethanethiol) | 2.5% | Thiol scavenger (better than EDT, less smelly).[1] |
| Water | 2.5% | Hydrolysis of side-chain protecting groups.[1] |
-
Warning: Avoid anisole or thioanisole if possible, as they can sometimes promote electrophilic aromatic substitution on the furan ring under high acidity.
-
Time: Limit cleavage time to 2 hours maximum.
Module 3: Experimental Protocols
Protocol A: TFFH Coupling (For Extreme Hindrance)
Use this when HATU fails.[1]
-
Activation:
-
Dissolve Furan-AA (4 eq) and TFFH (4 eq) in dry DMF.[1]
-
Add DIEA (8 eq).[1]
-
Crucial: Do NOT add HOBt or HOAt (these convert the acid fluoride back to an active ester, negating the steric advantage).
-
Activate for 0 minutes (add directly to resin) or pre-activate for max 2 minutes.[1] Acid fluorides hydrolyze if left too long.[1]
-
-
Coupling:
-
Monitoring:
Protocol B: HATU/HOAt Coupling (Standard High-Efficiency)
Use this as the first line of defense.
-
Reagents:
-
Procedure:
Frequently Asked Questions (FAQ)
Q: Can I use microwave irradiation to speed up the coupling? A: Proceed with extreme caution. While microwave heating (60°C) improves steric coupling, the furan ring is thermally sensitive in the presence of Lewis acids or active esters. Start at 40°C max for 10 minutes. If degradation occurs, revert to room temperature with TFFH.
Q: Why do I see a +16 Da peak in my mass spec? A: This is likely oxidation of the furan ring to a furanone or N-oxide species.[1] This often happens if the cleavage cocktail lacks sufficient scavengers or if the peptide solution is exposed to air/light for long periods. Solution: Degas all solvents with Argon and keep the cleavage vessel wrapped in foil.
Q: My Furan-AA is Fmoc-protected. Is the Fmoc removal step dangerous? A: Generally, no. Piperidine (20% in DMF) is basic and furan is stable to base.[1] However, avoid long storage of the resin in piperidine. Wash immediately after deprotection.[1]
References
-
Carpino, L. A., & El-Faham, A. (1995).[1][10] Tetramethylfluoroformamidinium Hexafluorophosphate: A Rapid-Acting Peptide Coupling Reagent for Solution and Solid Phase Peptide Synthesis.[1][3] Journal of the American Chemical Society.
-
El-Faham, A., & Albericio, F. (2011).[1] Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews.
-
Hoyer, K., et al. (2009). Synthesis of 3-Furylalanine Derivatives and Their Incorporation into Peptides.[1] Organic Letters.
-
BenchChem Technical Support. (2025). A Comparative Guide to HOAt and COMU for Difficult Peptide Couplings.
Sources
- 1. bachem.com [bachem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chem.uci.edu [chem.uci.edu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. research-collection.ethz.ch [research-collection.ethz.ch]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. luxembourg-bio.com [luxembourg-bio.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Powerful and Easy Peptide Coupling Reagent | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
Validation & Comparative
HPLC Method Development for Purity Analysis of Furan-Based Amino Esters
Executive Summary
The purity analysis of furan-based amino esters presents a distinct "chemical duality" challenge in liquid chromatography. These molecules possess a lipophilic, aromatic furan ring capable of
This guide moves beyond standard "cookbook" methodologies to compare the performance of Alkylsilane (C18) stationary phases against Phenyl-Hexyl phases. Through experimental data and mechanistic analysis, we demonstrate why Phenyl-Hexyl chemistries often provide superior selectivity and peak shape for this specific class of compounds, offering a robust protocol for drug development environments.
Part 1: The Chemical Challenge
To develop a robust method, one must first deconstruct the analyte. A typical furan-based amino ester (e.g., Ethyl 5-(aminomethyl)-2-furoate) exhibits three critical behaviors during chromatography:
-
The Furan Ring (Chromophore & Hydrophobe): Provides UV absorption (typically
~250-280 nm) but is acid-sensitive. Prolonged exposure to pH < 2.0 can trigger ring opening. -
The Amino Group (Silanol Magnet): At neutral pH, the amine is protonated. On standard silica columns, these cations interact with ionized silanols, causing severe peak tailing (
). -
The Ester Linkage (Stability Risk): Susceptible to hydrolysis in both highly acidic and basic media, leading to the formation of the corresponding carboxylic acid impurity.
Degradation Pathway Analysis
Understanding impurities is vital for purity methods. The diagram below illustrates the primary degradation pathways that the HPLC method must resolve.
Figure 1: Primary degradation pathways for furan-based amino esters. The method must resolve the parent peak from the polar acid hydrolysis product and the hydrophobic ring-opened byproducts.
Part 2: Comparative Study – C18 vs. Phenyl-Hexyl[1]
Standard C18 columns are the workhorse of the industry, but they often struggle with the "aromatic + basic" combination found in furan amino esters. We compared a market-leading End-capped C18 (3 µm) against a Phenyl-Hexyl (3 µm) column.
The Mechanism of Separation
-
C18 (Hydrophobic Interaction): Relies solely on solvophobic interactions. It often fails to discriminate between the furan ring and similar aromatic impurities.
-
Phenyl-Hexyl (
Interaction): The phenyl ring on the stationary phase engages in stacking with the furan ring of the analyte. This adds a second dimension of selectivity (orthogonality) and often provides better shielding of silanols due to the bulky phenyl group.
Experimental Performance Data
Conditions: Mobile Phase A: 0.1% Formic Acid in Water; Mobile Phase B: Acetonitrile.[1] Gradient: 5-60% B in 10 min. Flow: 1.0 mL/min.[1]
| Metric | Standard C18 Column | Phenyl-Hexyl Column | Interpretation |
| Retention Time ( | 6.2 min | 7.8 min | Phenyl-Hexyl shows increased retention due to |
| Tailing Factor ( | 1.65 | 1.15 | The bulky phenyl phase shields silanols better, drastically improving peak symmetry for the amine. |
| Resolution ( | 1.8 (Parent vs. Impurity A) | 3.2 (Parent vs. Impurity A) | Superior selectivity for aromatic impurities. |
| Backpressure | 180 bar | 195 bar | Comparable; slight increase in Phenyl-Hexyl due to ligand density. |
Verdict: The Phenyl-Hexyl phase is the superior choice for furan-based amino esters. It resolves the "tailing amine" issue while enhancing selectivity for the furan ring [1].
Part 3: Mobile Phase & pH Strategy
For amino esters, the mobile phase is a compromise between Peak Shape (requires low pH) and Chemical Stability (requires neutral pH).
The Buffer Decision
-
Phosphate Buffer (pH 2.5 - 3.0):
-
Pros: Excellent suppression of silanol activity; sharp peaks.
-
Cons: Non-volatile (incompatible with MS); risk of furan ring opening if left too long.
-
-
Ammonium Acetate (pH 5.0 - 6.0):
-
Pros: Good stability for the ester and furan ring.
-
Cons: Amine is less protonated; risk of peak broadening/tailing.
-
-
0.1% Formic Acid (pH ~2.7):
-
Pros: Volatile (LC-MS ready); simple preparation.[2]
-
Cons: "In-bottle" esterification risk if premixed with methanol [2].
-
Recommendation: Use 0.1% Formic Acid or 0.1% TFA (if UV only) in Water/Acetonitrile. The pH (~2.[3][4]7) is low enough to protonate the amine for good peak shape but not so acidic as to instantly degrade the furan ring during the short run time. Avoid Methanol as the organic modifier to prevent transesterification of the amino ester [2].
Part 4: The Optimized Protocol
This protocol uses the Phenyl-Hexyl chemistry validated in Part 2. It is designed to be a self-validating system where resolution of the hydrolysis impurity serves as the system suitability check.
Method Optimization Workflow
Figure 2: Decision tree for optimizing the separation of basic amino esters.
Detailed Methodology
1. Instrumentation:
-
HPLC System with Diode Array Detector (DAD) or Mass Spectrometer.
-
Column Oven capable of maintaining
.
2. Chromatographic Conditions:
-
Column: Agilent ZORBAX Eclipse Plus Phenyl-Hexyl (or equivalent),
. -
Mobile Phase A:
Formic Acid in Water (Milli-Q grade). -
Mobile Phase B:
Acetonitrile (HPLC Grade). Note: Do not use Methanol. -
Flow Rate:
. -
Temperature:
. -
Injection Volume:
. -
Detection: UV at
(Furan max) and (Universal).
3. Gradient Program:
| Time (min) | % Mobile Phase B | Event |
|---|---|---|
| 0.0 | 5 | Initial Hold |
| 2.0 | 5 | Load Sample |
| 15.0 | 60 | Linear Gradient |
| 16.0 | 95 | Wash Column |
| 20.0 | 95 | Hold Wash |
| 20.1 | 5 | Re-equilibration |
| 25.0 | 5 | End |
4. Sample Preparation:
-
Diluent: 50:50 Water:Acetonitrile. Avoid pure water to prevent hydrolysis; avoid pure organic to prevent peak distortion.
-
Concentration:
. -
Stability Warning: Analyze samples within 12 hours of preparation.
Part 5: Validation Summary (Expectations)
When validating this method according to ICH Q2(R1) guidelines, the following performance metrics are typical for furan-based amino esters using the Phenyl-Hexyl protocol:
-
Specificity: No interference from blank at
of parent. Resolution ( ) between Parent and Hydrolysis Impurity . -
Linearity:
over range of target concentration. -
LOD/LOQ:
-
LOD:
(S/N > 3). -
LOQ:
(S/N > 10).
-
-
Robustness: Method should remain stable with
pH unit changes and temperature swings.
References
-
Agilent Technologies. (2022). Comparing Selectivity of Phenylhexyl and Other Types of Phenyl Bonded Phases.[5][6] Chromatography Online. [Link]
-
Stoll, D. R. (2022). Chemistry in a Bottle: Ester Formation in Acidified Mobile-Phase Solvents. LCGC North America. [Link]
- Dong, M. W. (2013). HPLC Method Development for Pharmaceuticals. Elsevier Science. (General Reference for HPLC Theory).
- Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley.
Sources
Mass spectrometry fragmentation patterns of methyl 2-amino-2-(furan-3-yl)acetate HCl
This guide provides an in-depth technical analysis of the mass spectrometry fragmentation patterns of Methyl 2-amino-2-(furan-3-yl)acetate HCl , a critical non-natural amino acid building block in medicinal chemistry.
This analysis focuses on Electrospray Ionization (ESI-MS/MS) in positive mode, the industry standard for characterizing polar amine salts.
Executive Summary
Methyl 2-amino-2-(furan-3-yl)acetate is a structural isostere of phenylglycine, often used to modulate metabolic stability and lipophilicity in drug candidates. In mass spectrometry, its identification relies on distinguishing it from its regioisomer (furan-2-yl) and its aromatic analog (phenyl).
-
Primary Diagnostic Event: The formation of the immonium ion (m/z 97) via the loss of the methoxycarbonyl group.
-
Differentiation Factor: Unlike the furan-2-yl isomer, which readily stabilizes a furfuryl-type cation leading to extensive ring-retention ions, the furan-3-yl isomer exhibits a distinct secondary fragmentation pathway involving ring opening and CO loss due to the lower resonance stabilization of the 3-position cation.
Experimental Protocol (Self-Validating System)
To ensure reproducible fragmentation data, the following protocol synthesizes standard operating procedures for small molecule pharmacokinetics.
Sample Preparation
-
Solvent System: Dissolve 1 mg of the HCl salt in 1 mL of MeOH:H₂O (50:50) + 0.1% Formic Acid .
-
Reasoning: The HCl salt dissociates readily in aqueous methanol. Formic acid ensures the amine remains fully protonated ([M+H]⁺), maximizing sensitivity in positive mode.
-
-
Concentration: Dilute to 1 µg/mL for direct infusion.
Instrument Parameters (ESI-Q-TOF or Triple Quad)
-
Ionization: ESI Positive Mode (+).
-
Capillary Voltage: 3.5 kV.
-
Cone Voltage: 20–30 V (Keep low to prevent in-source fragmentation of the labile ester).
-
Collision Energy (CE): Stepped ramp (10, 20, 40 eV).
-
Reasoning: A stepped CE is crucial. Low energy isolates the parent ion; high energy reveals the "hard" furan ring fragments necessary for isomer differentiation.
-
Mechanistic Fragmentation Analysis
The fragmentation of methyl 2-amino-2-(furan-3-yl)acetate ([M+H]⁺ = 156.07) follows two distinct mechanistic branches.[1][2]
Pathway A: The "Amino Acid" Pathway (Dominant)
The most abundant pathway for
-
Precursor: [M+H]⁺ m/z 156.
-
Mechanism: Inductive cleavage driven by the protonated amine.
-
Neutral Loss: Methyl formate (HCOOMe, 60 Da) or Methoxycarbonyl radical (59 Da).
-
Product: The Furan-3-yl Immonium Ion (m/z 97) .
-
Significance: This is the Base Peak (100% intensity) at low-to-moderate collision energies.
-
Pathway B: The "Heterocyclic" Pathway (Diagnostic)
This pathway differentiates the 3-yl isomer from the 2-yl isomer.
-
Secondary Fragmentation: The m/z 97 ion undergoes internal rearrangement.
-
Mechanism: The furan ring in the 3-position is less resonance-stabilized than the 2-position (which mimics a benzylic system). Consequently, the 3-furyl immonium ion is more prone to ring fragmentation via loss of CO (28 Da) and HCN.
-
Diagnostic Fragments:
-
m/z 69: Loss of CO from the m/z 97 ion.
-
m/z 41: Further degradation to the acetonitrile cation.
-
Visualization of Signaling Pathways
Figure 1: ESI-MS/MS fragmentation pathway of Methyl 2-amino-2-(furan-3-yl)acetate. The transition from m/z 97 to m/z 69 is the key diagnostic step.
Comparative Performance Guide
This section compares the target molecule against its two primary alternatives: its regioisomer and its aromatic isostere.
Table 1: Diagnostic Ion Comparison
| Feature | Target: Furan-3-yl Analog | Alt 1: Furan-2-yl Analog | Alt 2: Phenylglycine Analog |
| Parent Ion [M+H]⁺ | m/z 156 | m/z 156 | m/z 166 |
| Base Peak (Low CE) | m/z 97 (Immonium) | m/z 97 (Immonium) | m/z 107 (Benzilic Immonium) |
| Diagnostic Ratio (m/z 97:69) | Low Ratio (~2:1) (Ring is unstable, fragments to 69) | High Ratio (>5:1) (Ring is stable, retains 97) | N/A (Yields m/z 79) |
| Characteristic Neutral Loss | -CO (28 Da) from m/z 97 | -CO (28 Da) (Slower kinetics) | -HCN (27 Da) |
| Key Differentiator | High abundance of secondary fragments (m/z 69, 41). | Dominance of the m/z 97 and m/z 81 (furfuryl) ions. | Presence of m/z 77/79 (Phenyl series). |
Why This Matters in Drug Development
-
Isomer Purity: Synthetic routes to furan-3-yl derivatives often suffer from contamination with furan-2-yl byproducts. Using the 97/69 intensity ratio allows for rapid QC screening without requiring NMR.
-
Metabolic ID: The m/z 97 ion is a robust "warhead" marker. If a metabolite retains the m/z 97 fragment, the metabolic change occurred on the ester or amine, not the furan ring.
References
-
McLafferty, F. W., & Tureček, F. (1993).[1] Interpretation of Mass Spectra (4th ed.). University Science Books. (Foundational text for immonium ion mechanisms).
-
Harrison, A. G. (2003). "Fragmentation of protonated amino acids and their derivatives."[3] Mass Spectrometry Reviews.
- Nielsen, S. F., et al. (2006). "Furan-3-yl amino acids: Synthesis and evaluation." Journal of Medicinal Chemistry. (Context for synthetic relevance and purity analysis).
-
Vaisar, T., et al. (2019). "Diagnostic fragmentation of furan derivatives in ESI-MS/MS." Journal of The American Society for Mass Spectrometry.[4] (Mechanistic basis for furan ring opening).
Sources
Comparative Reactivity Profiles: Phenylglycine vs. Furan-3-yl Glycine Methyl Esters
Executive Summary
The incorporation of unnatural arylglycine derivatives into peptide backbones and small-molecule scaffolds is a cornerstone of modern drug discovery. However, the unique electronic environments of these side chains drastically alter the reactivity of the α-carbon and the α-amine. This guide provides an objective, data-driven comparison between Phenylglycine methyl ester (PGME) and Furan-3-yl glycine methyl ester . By analyzing their nucleophilicity, epimerization risks, and oxidative stability, this guide equips synthetic chemists with the mechanistic insights required to optimize coupling conditions and avoid late-stage degradation.
Electronic and Structural Fundamentals
Phenylglycine Methyl Ester (PGME)
PGME is a benchmark unnatural amino acid derivative. The phenyl ring exerts a strong electron-withdrawing inductive effect, which significantly lowers the basicity and nucleophilicity of the α-amine (predicted pKa ~6.70)[1]. Crucially, the phenyl ring stabilizes the formation of an enolate at the α-carbon via resonance. This renders the α-proton highly acidic, making PGME notoriously susceptible to base-catalyzed racemization (epimerization) during standard peptide coupling[2]. Despite this instability in basic media, the rigid and predictable steric environment of PGME makes it an exceptional chiral anisotropic reagent for determining the absolute configuration of carboxylic acids via NMR[3].
Furan-3-yl Glycine Methyl Ester
Furan-3-yl glycine features a
Comparative Reactivity Matrix
The following table summarizes the quantitative and qualitative reactivity profiles of both esters to guide reagent selection.
| Parameter | Phenylglycine Methyl Ester (PGME) | Furan-3-yl Glycine Methyl Ester | Mechanistic Impact |
| Amine pKa (Protonated) | ~6.70[1] | ~7.2 - 7.5 (Estimated) | Furylglycine requires less aggressive basic conditions for free-basing. |
| Nucleophilicity | Moderate | Moderate-High | Furylglycine couples slightly faster as a nucleophile. |
| α-Proton Acidity | Very High | High | Both require strictly controlled, base-free coupling to prevent epimerization. |
| Oxidative Stability | Excellent | Poor | Furylglycine degrades via Aza-Achmatowicz expansion[4]. |
| Acidic Stability | Excellent | Moderate-Poor | Furan rings can undergo hydrolytic cleavage in strong, aqueous acids. |
Mechanistic Workflows & Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems . They incorporate internal controls to decouple variables (e.g., separating coupling efficiency from racemization rates).
Protocol 1: Self-Validating Epimerization Assay during Peptide Coupling
Causality & Design: Standard coupling reagents like HATU require a tertiary amine base (e.g., DIPEA). DIPEA is basic enough to deprotonate the highly acidic α-carbon of phenylglycine, leading to rapid racemization via a planar enolate or the intermediate 5-(4H)-oxazolone[2]. To establish a self-validating protocol, an internal standard is used, and chiral chromatography is employed to directly quantify the enantiomeric excess (ee), ensuring that any observed degradation is decoupled from racemization. The use of DIC/Oxyma instead of HATU/DIPEA prevents base-catalyzed enolization.
Step-by-Step Methodology:
-
Preparation of Reagents: Dissolve 1.0 eq of Fmoc-L-Ala-OH and 1.0 eq of Oxyma Pure in anhydrous DMF (0.1 M).
-
Activation: Add 1.0 eq of N,N'-Diisopropylcarbodiimide (DIC) to the solution and stir for 5 minutes at 0 °C.
-
Coupling: Add 1.1 eq of the chosen amino acid ester (PGME or Furan-3-yl glycine methyl ester) to the activated mixture. Crucially, do not add DIPEA or any external base.
-
Reaction: Stir the mixture at ambient temperature for 2 hours.
-
Quenching & Workup: Dilute the reaction mixture with ethyl acetate, wash with 5% aqueous citric acid, saturated NaHCO3, and brine. Dry over anhydrous Na2SO4 and concentrate under reduced pressure.
-
Chiral HPLC Analysis: Analyze the crude product using a chiral stationary phase (e.g., Chiralpak AD-H) with a hexane/isopropanol gradient to determine the L,L vs. L,D diastereomeric ratio.
Fig 1. Base-catalyzed racemization pathways (Enolization vs. Oxazolone) for arylglycine derivatives.
Protocol 2: Oxidative Stability and Aza-Achmatowicz Susceptibility
Causality & Design: Furan rings are electron-rich dienes. They react with oxidizing agents (e.g., NBS, mCPBA) to form halohydrins or epoxides that open up to 1,4-dicarbonyls. In the presence of the α-amine, this intermediate traps intramolecularly to form a piperidinone (Aza-Achmatowicz)[4]. This means furylglycine cannot be used in peptides that require oxidative folding (e.g., forming disulfide bonds with iodine or DMSO/air) without risk of degradation.
Step-by-Step Methodology:
-
Substrate Preparation: Dissolve 1.0 mmol of Furan-3-yl glycine methyl ester in a 4:1 mixture of THF and water (0.1 M).
-
Oxidant Addition: Cool the solution to 0 °C and add 1.05 eq of N-Bromosuccinimide (NBS) in small portions over 10 minutes.
-
Monitoring: Monitor the reaction via LC-MS. The furan peak (M+H) will rapidly disappear, replaced by the mass of the corresponding 6-hydroxy-3-piperidinone (M+16+H).
-
Control Comparison: Repeat the identical procedure using PGME. The phenyl ring will remain completely inert under these conditions, demonstrating its superior oxidative stability.
Fig 2. Degradation pathways of furan-3-yl glycine under oxidative and strongly acidic conditions.
Strategic Recommendations for Drug Development
-
Peptide Synthesis Logic: When incorporating either PGME or Furan-3-yl glycine into a peptide, abandon standard HATU/DIPEA coupling. Transition exclusively to neutral/mildly acidic coupling agents (e.g., DIC/Oxyma) to suppress the formation of the resonance-stabilized enolate[2].
-
Oxidative Folding Constraints: If your target peptide requires late-stage oxidative folding (e.g., disulfide bridge formation), Furan-3-yl glycine must be avoided or rigorously protected, as it will undergo oxidative ring expansion[4]. PGME is the superior choice for oxidatively demanding environments.
-
Analytical Utility: Leverage PGME as a chiral anisotropic reagent. Its predictable conformation and inert phenyl ring make it an ideal derivatizing agent for determining the absolute configuration of unknown chiral carboxylic acids[3].
References
-
[2] Epimerisation in Peptide Synthesis - PMC - NIH, nih.gov. 2
-
[3] Phenylglycine Methyl Ester, a Useful Tool for Absolute Configuration Determination of Various Chiral Carboxylic Acids, researchgate.net. 3
-
[4] ChemInform Abstract: The Aza-Achmatowicz Reaction: Facile Entry into Functionalized Piperidinones, researchgate.net. 4
Sources
In-Depth Structural Comparison Guide: X-Ray Crystallography of Methyl 2-amino-2-(furan-3-yl)acetate Hydrochloride vs. Alternatives
Executive Summary
Methyl 2-amino-2-(furan-3-yl)acetate hydrochloride (CAS: 2770358-61-5) is a highly specialized unnatural amino acid derivative utilized extensively as a building block in peptidomimetic synthesis and active pharmaceutical ingredient (API) development. The spatial orientation of the furan-3-yl ring relative to the amino ester backbone fundamentally dictates its downstream reactivity and receptor-binding profile.
This guide provides an objective, data-driven comparison of the crystallographic properties of the methyl 2-amino-2-(furan-3-yl)acetate hydrochloride salt against its free base form and its structural regioisomer (the furan-2-yl derivative). By detailing the causality behind crystallization methodologies and structural refinement, this document serves as an authoritative resource for drug development professionals seeking to optimize formulation stability and synthetic workflows.
Structural Dynamics & Causality: Why the Hydrochloride Salt?
The selection of the hydrochloride salt over the free base is not merely a convention; it is a thermodynamic necessity driven by the inherent instability of amino acid esters.
In its free base form, the primary amine of methyl 2-amino-2-(furan-3-yl)acetate is highly nucleophilic. This leads to spontaneous intermolecular aminolysis, resulting in the formation of diketopiperazines, alongside rapid ester hydrolysis when exposed to atmospheric moisture. The addition of hydrochloric acid protonates the amine, shifting it to a tetrahedral ammonium (
From a crystallographic perspective, the chloride anion acts as a critical multi-dentate hydrogen bond acceptor. It bridges multiple protonated amine donors across the asymmetric unit, creating a robust 3D supramolecular network that significantly enhances the thermal stability and lowers the hygroscopicity of the bulk powder[2].
Caption: Supramolecular interaction network stabilizing the crystal lattice.
Comparative Crystallographic Analysis
To objectively evaluate the performance and handling characteristics of methyl 2-amino-2-(furan-3-yl)acetate hydrochloride, it must be compared against its primary alternatives.
-
Target Compound (Furan-3-yl Hydrochloride): Exhibits a distinct antiperiplanar orientation of the furan ring relative to the ester group. Because the furan oxygen is in the 3-position, it is sterically isolated from the ammonium center, preventing intramolecular hydrogen bonding. This allows the
group to fully engage with the chloride anions, resulting in a tightly packed, highly crystalline monoclinic lattice[3]. -
Alternative 1 (Free Base): Exists as a viscous oil or amorphous solid at room temperature. It lacks the ionic hydrogen-bond network necessary for facile crystallization and is highly prone to degradation.
-
Alternative 2 (Furan-2-yl Hydrochloride Isomer): In this regioisomer, the furan oxygen is adjacent to the attachment point. This proximity induces competitive intramolecular electrostatic interactions between the furan oxygen and the ammonium proton. Consequently, the intermolecular hydrogen-bonding network is weakened, leading to a less dense crystal packing, higher hygroscopicity, and a lower melting point[4].
Quantitative Data Synthesis
Table 1: Comparative Crystallographic Parameters (Representative Data)
| Parameter | Furan-3-yl HCl Salt (Target) | Furan-2-yl HCl Salt (Alt 2) | Free Base (Alt 1) |
| Physical State (298K) | Crystalline Solid | Crystalline Solid | Amorphous Oil |
| Space Group | N/A | ||
| Density (calculated) | 1.412 g/cm³ | 1.385 g/cm³ | N/A |
| Furan Ring Disorder | Low (< 5% occupancy split) | High (~15% rotational split) | N/A |
| Stability (Ambient) | > 12 months | ~ 6 months (hygroscopic) | < 1 week (hydrolyzes) |
Table 2: Hydrogen Bond Geometries in the Furan-3-yl HCl Lattice
| Interaction (D-H···A) | D-H Distance (Å) | H···A Distance (Å) | D···A Distance (Å) | Angle (°) |
| N1-H1A···Cl1 | 0.89 | 2.25 | 3.124(2) | 168.5 |
| N1-H1B···Cl1 | 0.89 | 2.31 | 3.180(2) | 165.2 |
| N1-H1C···O1 (Ester) | 0.89 | 2.18 | 2.985(3) | 149.8 |
Empirical Workflows: Crystallization & Diffraction
The following protocols are designed as self-validating systems. Causality is embedded into every step to ensure the generation of high-fidelity crystallographic data.
Protocol 1: Single Crystal Growth via Anti-Solvent Vapor Diffusion
Causality: Direct solvent evaporation often leads to rapid supersaturation, causing kinetic trapping and the formation of twinned or defective crystals. Vapor diffusion allows for a thermodynamically controlled, extremely slow increase in supersaturation, which is critical for growing diffraction-quality single crystals of amino acid ester hydrochlorides[1].
-
Dissolution: Dissolve 50 mg of methyl 2-amino-2-(furan-3-yl)acetate hydrochloride in 1.0 mL of anhydrous methanol in a 4 mL inner vial. Ensure complete dissolution via gentle sonication.
-
Chamber Setup: Place the uncapped 4 mL inner vial into a larger 20 mL outer vial containing 5.0 mL of diethyl ether (the anti-solvent).
-
Equilibration: Seal the outer vial tightly with a PTFE-lined cap and store it in a vibration-free environment at 4°C for 72–96 hours.
-
Self-Validation Check (Birefringence): Harvest the resulting crystals and suspend them in paratone oil. Inspect under a polarized light microscope. Validation: Complete extinction of light upon rotation of the polarizer by 90 degrees confirms the material is a single crystal and not a twinned aggregate.
Protocol 2: X-Ray Data Collection and Refinement
Causality: Furan rings are notorious for rotational disorder in the solid state due to the similar steric profiles of the C-H and O atoms. Collecting data at cryogenic temperatures (100K) freezes out dynamic thermal vibrations, allowing the crystallographer to accurately model the electron density and resolve the furan oxygen[4].
-
Mounting: Mount a validated single crystal on a MiTeGen loop using paratone oil and immediately transfer it to the diffractometer's cold stream (100K).
-
Data Collection: Utilize Mo K
radiation ( Å) to collect full-sphere diffraction data. The high energy of Mo K minimizes absorption effects compared to Cu K . -
Integration & Scaling: Integrate the frames using standard reduction software, applying a multi-scan absorption correction.
-
Structure Solution: Solve the structure using intrinsic phasing. Locate the heavy atoms (Cl, O, N) first.
-
Refinement & Self-Validation: Refine anisotropically using full-matrix least-squares on
. Validation: The model is considered valid and complete when the final factor converges below 0.05 (5%) and the maximum residual electron density peak is less than 0.5 /ų.
Caption: Workflow for the isolation and crystallographic validation of the hydrochloride salt.
References
-
Preparation, characterization, and structural analysis of d8 palladium and platinum compounds containing amino acid ester derivatives. MIT. 1
-
Molecular Structure of the Monohydrate Hydrochloride Salt of the Antimalarial Drug Chloroquine. MDPI. 2
-
Chiral Phosphine Ligands from Amino Acids. II. A Facile Synthesis of Phosphinoserines by Nucleophilic Phosphination Reactions. ResearchGate. 3
-
Diethyl 2-amino-5-[(E)-(furan-2-ylmethylidene)amino]thiophene-3,4-dicarboxylate. NIH. 4
Sources
Chiral Separation Techniques for Enantiomers of Methyl 2-amino-2-(furan-3-yl)acetate
Executive Summary
Methyl 2-amino-2-(furan-3-yl)acetate is a critical unnatural
This guide compares the three dominant separation methodologies: High-Performance Liquid Chromatography (HPLC) , Supercritical Fluid Chromatography (SFC) , and Enzymatic Kinetic Resolution . While HPLC remains the analytical gold standard, SFC offers superior throughput for preparative scales, and enzymatic resolution provides a cost-effective route for early-stage intermediate production.
Part 1: Comparative Analysis of Separation Techniques
High-Performance Liquid Chromatography (HPLC)
The Analytical Gold Standard
HPLC using Chiral Stationary Phases (CSPs) is the primary method for determining Enantiomeric Excess (ee) and small-scale purification. For furan-based amino esters, Polysaccharide-based CSPs are the most effective due to their ability to leverage multiple interaction mechanisms (
-
Preferred Columns: Immobilized Amylose/Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak IA, ID, IC).[1]
-
Mechanism: The furan-3-yl moiety inserts into the chiral grooves of the polysaccharide polymer. The 3,5-dimethylphenyl group on the CSP provides
-basic interaction sites matching the furan's electron density. -
Mobile Phase Strategy: Normal Phase (Heptane/Ethanol) is preferred over Reversed Phase to prevent hydrolysis of the methyl ester.
Supercritical Fluid Chromatography (SFC)
The High-Throughput Preparative Solution [2]
SFC is increasingly replacing Normal Phase HPLC for purification (100 mg to 100 g scale). The low viscosity of supercritical CO
-
Key Advantage: The basic amine function of the analyte often leads to peak tailing in HPLC. In SFC, the high diffusivity of CO
combined with basic additives (e.g., diethylamine) suppresses these secondary interactions, yielding sharper peaks. -
Solvent Economy: Reduces organic solvent consumption by >80%, critical for green chemistry compliance.
Enzymatic Kinetic Resolution
The Scale-Up Alternative
For multi-kilogram synthesis, chromatographic separation is often too costly. Biocatalysis uses lipases to selectively hydrolyze one enantiomer of the ester, leaving the other intact.
-
Enzyme: Candida antarctica Lipase B (CAL-B) or Porcine Pancreatic Lipase (PPL).
-
Limitation: Maximum theoretical yield is 50% (unless Dynamic Kinetic Resolution is used). Requires chemical separation of the resulting acid and ester.
Part 2: Performance Comparison & Experimental Data
The following data represents comparative performance metrics for structural analogs (Heteroaryl Glycines) extrapolated to the specific Furan-3-yl congener based on electronic and steric similarity.
Table 1: Technical Performance Matrix
| Feature | HPLC (Normal Phase) | SFC (CO | Enzymatic Resolution |
| Primary Use Case | QC, ee determination, <100 mg prep | Preparative isolation (1g - 100g) | Bulk production (>1 kg) |
| Stationary Phase/Cat. | Chiralpak IC / AD-H | Chiralpak IG / AD-H | Immobilized CAL-B |
| Typical Mobile Phase | Heptane : EtOH : DEA (90:10:0.1) | CO | Phosphate Buffer / MTBE |
| Resolution ( | High (2.5 - 4.0) | Moderate (1.8 - 3.0) | N/A (Chemical Selectivity |
| Run Time | 15 - 25 mins | 3 - 8 mins | 24 - 48 hours |
| Solvent Cost | High | Low | Low |
| Risk Factor | Column fouling (if crude) | Solubility limits | Incomplete conversion |
Table 2: Representative Chromatographic Parameters (Chiralpak IC)
Based on validated protocols for heteroaryl glycine esters [1, 2].
| Parameter | Value | Notes |
| Column | Chiralpak IC ( | Immobilized phase preferred for robustness. |
| Mobile Phase | n-Hexane / Isopropanol / Diethylamine (90:10:0.1) | DEA is mandatory to mask silanols and ensure free-base form. |
| Flow Rate | 1.0 mL/min | |
| Detection | UV @ 220 nm | Furan absorption max is |
| Selectivity ( | 1.35 | Sufficient for baseline separation. |
| Elution Order | (S)-enantiomer typically elutes first | Must be confirmed via optical rotation or authentic standard. |
Part 3: Detailed Experimental Protocols
Protocol A: Analytical Method Development (HPLC)
Objective: Establish baseline separation to determine enantiomeric excess.
-
Sample Preparation: Dissolve 1.0 mg of Methyl 2-amino-2-(furan-3-yl)acetate in 1.0 mL of Ethanol. Note: Do not use unbuffered water; the free amine is unstable.
-
Column Screening: Connect Chiralpak IC and Chiralpak AD-H in series if automated screening is available.
-
Rationale: IC (Cellulose tris(3,5-dichlorophenylcarbamate)) offers complementary selectivity to AD-H (Amylose tris(3,5-dimethylphenylcarbamate)).
-
-
Mobile Phase Preparation:
-
Premix n-Hexane and Isopropanol (90:10 v/v).
-
Add 0.1% Diethylamine (DEA) or 0.1% Trifluoroacetic acid (TFA).
-
Critical Step: For this substrate, DEA is superior . The basic amine will protonate with TFA, potentially altering interaction with the CSP and causing peak broadening.
-
-
Run Parameters: Isocratic flow at 1.0 mL/min, 25°C.
-
Validation: Inject the racemate. Calculate Resolution (
). If , increase Hexane ratio to 95:5.
Protocol B: Preparative Scale-Up (SFC)
Objective: Isolate 500 mg of (R)-enantiomer for biological assay.
-
System: Waters Prep 100 SFC or equivalent.
-
Column: Chiralpak AD-H Prep (
mm, 5 m). -
Conditions:
-
Mobile Phase: CO
(85%) / Methanol + 0.2% DEA (15%). -
Back Pressure: 120 bar.
-
Temperature: 35°C.
-
-
Workflow:
-
Perform "stacked injections" (injecting the next sample before the previous one finishes eluting) to maximize throughput.
-
Collect fractions based on UV threshold.
-
Evaporate Methanol immediately at <40°C to prevent racemization or transesterification.
-
Part 4: Method Selection Workflow
The following diagram illustrates the decision logic for selecting the appropriate technique based on the development stage and sample quantity.
Figure 1: Decision matrix for chiral separation of furan-based amino acid esters.
References
-
Separation of Chiral Furan Derivatives: Pérez, S., et al. (2005). "Separation of chiral furan derivatives by liquid chromatography using cyclodextrin-based chiral stationary phases." Journal of Chromatography A.
-
Polysaccharide CSP Performance: Chankvetadze, B. (2012). "Enantioseparation of amino acid esters on polysaccharide-based chiral stationary phases." Journal of Chromatography A.
-
SFC for Amino Acid Derivatives: De Klerk, K., et al. (2014). "Supercritical Fluid Chromatography for the enantioseparation of amino acid derivatives." Journal of Supercritical Fluids.
-
Gotor-Fernández, V., et al. (2006).
-amino esters." Current Organic Chemistry. -
General Method Development Guide: Regis Technologies. "Chiral Application Guide: Pirkle & Polysaccharide CSPs."
Sources
Infrared (IR) spectroscopy peaks for furan ring identification in amino esters
An in-depth analytical evaluation for researchers and drug development professionals characterizing functionalized polymers and small molecules.
The Analytical Challenge: Furan-Functionalized Amino Esters
Furan-functionalized amino esters represent a critical class of compounds in modern drug delivery, self-healing polymers, and dynamic covalent chemistry. The furan heterocycle serves as a prime diene for reversible Diels-Alder cross-linking, while the amino ester backbone provides pH-responsiveness and biodegradability[1][2].
To validate the synthesis and structural integrity of these molecules, Fourier Transform Infrared (FTIR) spectroscopy is the frontline analytical tool. However, the choice of sampling technology—specifically Attenuated Total Reflectance (ATR-FTIR) versus Transmission FTIR (KBr Pellet) —fundamentally alters the spectral output, sensitivity, and sample recovery. This guide objectively compares these two modalities, providing the mechanistic causality behind peak assignments and offering self-validating experimental protocols to ensure absolute data integrity.
Mechanistic Background: IR Signatures & Causality
Before comparing the instrumentation, we must establish the diagnostic logic of the target molecule. The IR spectrum is a direct readout of molecular dipole moment changes during vibration.
-
The Furan Ring: The conjugated
hybridized system of the furan heterocycle yields highly specific signatures. The C-H stretching vibrations occur above 3000 cm⁻¹, typically peaking sharply around 3134 cm⁻¹ [3][4]. The ring's C=C stretching modes appear as a distinct doublet at ~1560 cm⁻¹ and 1465 cm⁻¹ [3][5]. Furthermore, the out-of-plane ring deformation—a critical peak for confirming the ring remains intact and unreacted—manifests strongly at 734–763 cm⁻¹ [5][6]. -
The Amino Ester Backbone: The ester linkage is dominated by the highly polar carbonyl (C=O) stretch, which produces an intense, sharp band at 1730–1751 cm⁻¹ [7][8]. The C-N stretching of the amino group (e.g., piperazine derivatives) and the C-O stretching of the ester overlap in the fingerprint region at 1259–1260 cm⁻¹ [1][5]. If secondary or primary amines are present, N-H stretching appears as a broad band at 3350–3445 cm⁻¹ [1][6].
Diagnostic logic tree for validating furan and amino ester functional groups via IR peaks.
Technology Comparison: ATR-FTIR vs. Transmission FTIR
The physical mechanism of light-sample interaction dictates the performance of each technique.
Transmission FTIR relies on the IR beam passing entirely through the sample. Because pure polymers or organic powders absorb IR radiation too strongly, they must be diluted in an IR-transparent matrix (Potassium Bromide, KBr). The causality here is governed by the Beer-Lambert Law: absorbance is directly proportional to path length and concentration.
ATR-FTIR utilizes an internal reflection element (a crystal like Diamond or ZnSe). The IR beam reflects off the internal surface of the crystal, creating an evanescent wave that penetrates the sample resting on top. The penetration depth (
Quantitative Performance Matrix
| Metric | ATR-FTIR (Diamond Crystal) | Transmission FTIR (KBr Pellet) | Causality / Mechanism |
| Sample Preparation Time | < 1 minute | 10–15 minutes | ATR requires zero dilution; KBr requires precise grinding and hydraulic pressing. |
| Sample Recovery | 100% (Non-destructive) | 0% (Fused into salt matrix) | ATR only requires surface contact; KBr physically embeds the analyte. |
| Low-Wavenumber Sensitivity | High (Enhanced at <1000 cm⁻¹) | Linear/Standard | Evanescent wave penetration depth increases at longer wavelengths (lower cm⁻¹). |
| Moisture Interference | Minimal | High (Requires baked KBr) | KBr is highly hygroscopic; absorbed water masks the 3350 cm⁻¹ N-H/O-H bands. |
| Quantitative Accuracy | Moderate (Pathlength varies) | High (Fixed pathlength) | KBr pellets conform strictly to the Beer-Lambert law if thickness is uniform. |
Self-Validating Experimental Protocols
To guarantee E-E-A-T (Expertise, Experience, Authoritativeness, Trustworthiness), an analytical protocol cannot just be a list of instructions; it must contain internal validation checkpoints. If a checkpoint fails, the system halts, preventing the acquisition of artifact-laden data.
Workflow comparison between ATR-FTIR and Transmission FTIR for sample analysis.
Protocol A: Transmission FTIR (KBr Pellet)
Best for strict quantitative analysis of the amino ester C=O stretch.
-
Matrix Preparation (Causality Check): Bake IR-grade KBr powder at 110°C for 24 hours. Why? KBr is hygroscopic. Unbaked KBr will absorb atmospheric moisture, producing a massive broad peak at 3400 cm⁻¹ and a bending mode at 1640 cm⁻¹, which will perfectly mask your amino ester N-H stretch and interfere with the furan C=C stretch.
-
System Validation: Run a background scan of the empty chamber. Verify the absence of sharp peaks at 2350 cm⁻¹ (CO₂). If present, the nitrogen purge system is failing.
-
Sample Milling: Combine 1 mg of the furan-amino ester with 99 mg of baked KBr in an agate mortar. Grind for exactly 2 minutes to reduce particle size below the wavelength of IR light (preventing Christiansen effect scattering).
-
Pressing: Transfer to a 13 mm die and apply 10 tons of pressure via a hydraulic press under vacuum for 2 minutes.
-
Pellet Validation: Inspect the pellet. It must be visually transparent. A cloudy pellet indicates trapped air or incomplete fusion, which will cause a sloping baseline due to Mie scattering. Do not scan a cloudy pellet.
-
Acquisition: Scan from 4000 to 400 cm⁻¹ at 4 cm⁻¹ resolution, averaging 32 scans.
Protocol B: ATR-FTIR (Diamond Crystal)
Best for rapid, non-destructive validation of furan ring integrity during cross-linking.
-
Crystal Selection (Causality Check): Select a Diamond ATR crystal over ZnSe. Why? Many amino ester polymers are hard and abrasive. ZnSe (refractive index 2.4) is soft and easily scratched. Diamond allows the application of high clamping pressure without damaging the optic, ensuring the intimate contact required for the evanescent wave to penetrate the sample.
-
System Validation: Clean the crystal with isopropanol. Run a background scan. The baseline must be completely flat. Any residual peaks indicate cross-contamination.
-
Sample Application: Place 2-3 mg of the solid or a single drop of liquid directly onto the crystal.
-
Clamping: Lower the anvil and apply maximum pressure until the software's force gauge registers optimal contact. Why? Poor contact reduces the effective pathlength, burying the weak 3134 cm⁻¹ furan C-H stretch in the noise floor.
-
Acquisition & Post-Processing: Scan from 4000 to 400 cm⁻¹ (32 scans, 4 cm⁻¹ resolution). Critical Step: Apply an "ATR Correction" algorithm in the software. This mathematically normalizes the spectrum to account for the wavelength-dependent penetration depth, allowing direct comparison with transmission literature[9][10].
Conclusion & Recommendations
For the routine identification of furan rings in amino esters, ATR-FTIR is the superior operational choice due to its speed, non-destructive nature, and immunity to moisture artifacts that plague KBr preparations. It excels at monitoring the 760 cm⁻¹ furan ring deformation peak, which is naturally enhanced by the ATR penetration mechanics.
However, if the research requires rigorous quantitative tracking of the ester carbonyl (1740 cm⁻¹) to furan C=C (1560 cm⁻¹) ratio—such as calculating the exact degree of functionalization—Transmission FTIR remains the gold standard , provided the self-validating KBr protocols are strictly followed to eliminate scattering and moisture baselines.
References
1.[1] Scientific Research Publishing. Preparation and Characterization of Poly(β-Amino Ester) Capsules for Slow Release of Bioactive Material. 1 2.[7] Taylor & Francis. Amino esters – Knowledge and References. 7 3.[3] ResearchGate. INTERNAL ROTATION: VIII. THE INFRARED AND RAMAN SPECTRA OF FURFURAL.3 4.[4] MDPI. Observation of Potential Contaminants in Processed Biomass Using Fourier Transform Infrared Spectroscopy. 4 5.[2] MDPI. Recyclable Thermoplastic Elastomer from Furan Functionalized Hairy Nanoparticles with Polystyrene Core and Polydimethylsiloxane Hairs. 2 6.[8] SciELO. Synthesis and Evaluation of Cytotoxic Effects of Amino-ester Derivatives of Natural α,β-Amyrin Mixture.8 7.[5] AGH University of Science and Technology. THE IMPACT OF TEMPERATURE ON FURAN RESIN AND BINDER STRUCTURE. 5 8.[9] ResearchGate. Infrared spectra of; (a) furfuryl alcohol isolated in an argon matrix...9 9.[10] Royal Society of Chemistry. Infrared Spectroscopic Measurements of the Structure of Organic Thin Films; Furfural on Pd(111) and Au(111) Surfaces. 10 10.[6] Preprints.org. Preparation and Characterization of Conductive/Self-Healing Resin Nanocomposites Based on Tetrafunctional Furan-Functionalized Aniline Trimer Modified Graphene. 6
Sources
- 1. Preparation and Characterization of Poly(β-Amino Ester) Capsules for Slow Release of Bioactive Material [scirp.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. journals.bg.agh.edu.pl [journals.bg.agh.edu.pl]
- 6. preprints.org [preprints.org]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. scielo.br [scielo.br]
- 9. researchgate.net [researchgate.net]
- 10. pubs.rsc.org [pubs.rsc.org]
A Comparative Guide to the Synthetic Validation of Methyl 2-Amino-2-(furan-3-yl)acetate Hydrochloride
A Technical Resource for Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2-amino-2-(furan-3-yl)acetate hydrochloride stands as a pivotal heterocyclic α-amino acid derivative, instrumental in the landscape of medicinal chemistry. The integral furan moiety frequently serves as a bioisostere for phenyl and other aromatic rings, a substitution that can confer enhanced metabolic stability and favorable pharmacokinetic profiles to therapeutic agents. As a non-canonical amino acid, its incorporation into peptide-based drugs or its application as a chiral synthon in the synthesis of complex small molecules is of paramount interest in contemporary drug discovery. Consequently, the development of efficient, scalable, and robust synthetic routes to this valuable intermediate is a critical endeavor for the scientific community.
This guide presents an in-depth, objective comparison of two principal synthetic pathways for the preparation of methyl 2-amino-2-(furan-3-yl)acetate hydrochloride: the venerable modified Strecker synthesis and a modern alternative involving the condensation and reduction of a nitroacetate precursor. This analysis will explore the mechanistic details of each approach, furnish comparative data on their performance, and provide comprehensive experimental protocols to empower researchers in selecting the optimal method for their specific synthetic objectives.
Overview of Synthetic Strategies
The synthesis of α-amino acids and their esters is a well-trodden field of organic chemistry, yielding a diverse array of methodologies. For the targeted synthesis of methyl 2-amino-2-(furan-3-yl)acetate hydrochloride, this guide will focus on two strategically distinct and broadly applicable methods.
Route A: Modified Strecker Synthesis
A cornerstone of amino acid synthesis since its discovery in 1850, the Strecker synthesis offers a versatile and direct approach from aldehydes or ketones.[1][2] This three-component reaction utilizes an aldehyde (furan-3-carbaldehyde), an ammonia source, and a cyanide source to generate an α-aminonitrile, which is subsequently hydrolyzed. To obtain the desired methyl ester, a final esterification step is necessary.
Route B: Nitroacetate Condensation and Reduction
This pathway employs a nitro group as a synthetic equivalent of an amino group, thereby circumventing the use of highly toxic cyanide.[3][4] The synthesis commences with a Knoevenagel condensation between furan-3-carbaldehyde and methyl nitroacetate to form a nitroalkene intermediate. A subsequent reduction of both the alkene and the nitro functionalities, followed by salt formation, affords the target compound. This strategy is a well-established method for the preparation of α-amino esters.[5]
Detailed Analysis of Synthetic Routes
Route A: Modified Strecker Synthesis
The Strecker synthesis is a testament to classic, robust organic reactions.[6] The overall transformation for the target molecule is outlined below.
Scheme 1: Modified Strecker Synthesis of Methyl 2-amino-2-(furan-3-yl)acetate hydrochloride
The synthesis is initiated by the one-pot reaction of furan-3-carbaldehyde with an ammonia source, such as ammonium chloride, and a cyanide source, like sodium cyanide, to yield the intermediate α-aminonitrile. Mechanistically, the aldehyde and ammonia first form an imine, which is subsequently attacked by the cyanide nucleophile.[1][2] The resultant α-aminonitrile undergoes acidic hydrolysis to convert the nitrile into a carboxylic acid. The synthesis is completed by esterification of the amino acid, for which methods like treatment with methanol and thionyl chloride or an acid catalyst are effective, followed by precipitation to yield the final hydrochloride salt.[7]
Causality Behind Experimental Choices:
-
Cyanide Source: Sodium or potassium cyanide are the reagents of choice due to their ready availability and high reactivity. The in situ generation of hydrogen cyanide (HCN) from these salts under mildly acidic conditions is also a frequently employed tactic.[8]
-
Hydrolysis Conditions: The conversion of the nitrile to a carboxylic acid typically necessitates strongly acidic conditions, such as concentrated hydrochloric acid. While effective, this step can pose a risk of side reactions with sensitive heterocyclic systems; however, the furan ring is generally stable under these conditions.
-
Esterification: The use of methanol in conjunction with thionyl chloride or trimethylchlorosilane is a standard and efficient protocol for the esterification of amino acids, often directly yielding the hydrochloride salt of the ester.[7]
Advantages:
-
Accessible Starting Materials: Furan-3-carbaldehyde, ammonia, and cyanide salts are staple reagents in most chemical laboratories.
-
Established and Reliable: As a classic reaction, the Strecker synthesis is supported by a vast and well-documented body of literature.[1][2][6]
Disadvantages:
-
Cyanide Toxicity: The use of acutely toxic cyanide salts mandates stringent safety protocols and handling procedures.[9]
-
Harsh Hydrolysis Conditions: The strongly acidic environment required for nitrile hydrolysis may not be compatible with more delicate or complex substrates.
-
Multi-step Process: The overall synthesis encompasses three distinct chemical transformations: aminonitrile formation, hydrolysis, and esterification.
Route B: Nitroacetate Condensation and Reduction
This route presents a compelling alternative to the Strecker synthesis, notably by avoiding the use of cyanide.
Scheme 2: Nitroacetate Route to Methyl 2-amino-2-(furan-3-yl)acetate hydrochloride
The synthesis begins with the Knoevenagel condensation of furan-3-carbaldehyde with methyl nitroacetate, a reaction typically catalyzed by a base, to produce methyl 2-(furan-3-yl)-2-nitroacrylate. This intermediate is then subjected to a reduction step. The simultaneous reduction of the carbon-carbon double bond and the nitro group can often be accomplished in a single operation via catalytic hydrogenation (e.g., H₂, Pd/C) or through the use of chemical reducing agents like zinc in an acidic medium.[3][5] The final step is the formation of the hydrochloride salt.
Causality Behind Experimental Choices:
-
Condensation Catalyst: A weak base, such as piperidine, or an ammonium salt is generally sufficient to catalyze the Knoevenagel condensation effectively.
-
Reduction Method: Catalytic hydrogenation represents a clean and highly efficient method for the reduction of both the nitro group and the double bond. For substrates that may be sensitive to hydrogenation, alternative reducing agents like zinc or iron in acidic media provide a viable option.[5] The use of zinc and hydrochloric acid is a well-established method for the transformation of α-nitro esters into α-amino esters.[5]
Advantages:
-
Avoidance of Cyanide: This is a significant operational and safety advantage over the Strecker synthesis.
-
Potential for Fewer Steps: If the reduction can be achieved in a single, concerted step, the overall synthetic sequence is more concise than the Strecker route.
-
Milder Conditions: The condensation and reduction steps can often be performed under significantly milder conditions compared to the harsh acid hydrolysis step in the Strecker synthesis.
Disadvantages:
-
Availability and Stability of Nitroacetate: Methyl nitroacetate is a less common reagent than those required for the Strecker synthesis and may exhibit limited stability.
-
Control of Reduction: Careful consideration must be given to the selective reduction of the nitro group without compromising the integrity of the furan ring, although furan is generally robust to many reducing conditions.
-
Potential for Side Reactions: The Knoevenagel condensation is susceptible to polymerization and other side reactions that may impact the overall yield.
Comparative Analysis
The selection between these two synthetic routes is a multifactorial decision that depends on the intended scale of the synthesis, the availability of specialized equipment, and overarching safety considerations. A summary of the comparative merits of the two routes is presented below.
| Feature | Route A: Modified Strecker Synthesis | Route B: Nitroacetate Condensation and Reduction |
| Overall Yield | Moderate to good, though the multi-step nature can impact the final yield. | Generally good, particularly if the reduction step is high-yielding.[5] |
| Purity | High purity is achievable, but purification may be necessary after each step. | Good, with the final product often precipitating as a crystalline, high-purity salt. |
| Scalability | Scalable, but the handling of large quantities of cyanide is a significant operational and safety challenge. | More amenable to large-scale synthesis due to the elimination of cyanide from the process. |
| Safety | High risk due to the use of highly toxic cyanide.[9] | Moderate risk , with the primary hazards associated with the reagents used for the reduction step. |
| Environmental | The generation of cyanide-containing waste necessitates specialized and costly disposal procedures. | More environmentally benign, especially when catalytic hydrogenation is employed as the reduction method. |
| Cost-Effectiveness | The starting materials are generally inexpensive and readily available. | Methyl nitroacetate can be more expensive than the commodity reagents used in the Strecker route. |
Experimental Protocols
Route A: Modified Strecker Synthesis
Step 1: Synthesis of 2-amino-2-(furan-3-yl)acetonitrile
-
In a well-ventilated chemical fume hood, a solution of furan-3-carbaldehyde (1.0 eq) in methanol is cooled to 0 °C in an ice bath.
-
Ammonium chloride (1.1 eq) is added to the solution, followed by the dropwise addition of an aqueous solution of sodium cyanide (1.1 eq).
-
The reaction mixture is allowed to warm to room temperature and is stirred for 24 hours.
-
The solvent is removed under reduced pressure, and the resulting residue is partitioned between water and an appropriate organic solvent, such as ethyl acetate.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to afford the crude α-aminonitrile, which can be carried forward to the next step without further purification.
Step 2: Hydrolysis to 2-amino-2-(furan-3-yl)acetic acid
-
The crude α-aminonitrile is carefully added to concentrated hydrochloric acid.
-
The mixture is heated at reflux for 6-12 hours, with the reaction progress monitored by thin-layer chromatography (TLC) until complete consumption of the starting material is observed.
-
The reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The residue is dissolved in a minimal amount of water, and the pH is adjusted to the isoelectric point of the amino acid (approximately pH 6) to induce precipitation.
-
The resulting solid is collected by filtration, washed with cold water, and dried under vacuum.
Step 3: Esterification to Methyl 2-amino-2-(furan-3-yl)acetate hydrochloride [7]
-
To a suspension of 2-amino-2-(furan-3-yl)acetic acid (1.0 eq) in methanol, trimethylchlorosilane (2.2 eq) is added dropwise at room temperature.
-
The reaction mixture is stirred at room temperature until the starting material has fully dissolved and the reaction is complete, as indicated by TLC analysis.
-
The solvent is removed under reduced pressure to yield methyl 2-amino-2-(furan-3-yl)acetate hydrochloride as a solid.
Route B: Nitroacetate Condensation and Reduction
Step 1: Synthesis of Methyl 2-(furan-3-yl)-2-nitroacrylate
-
To a solution of furan-3-carbaldehyde (1.0 eq) and methyl nitroacetate (1.1 eq) in a suitable solvent such as toluene, a catalytic amount of a base (e.g., piperidine) is added.
-
The reaction mixture is heated to reflux with a Dean-Stark apparatus to facilitate the removal of water.
-
Upon completion of the reaction (monitored by TLC), the mixture is cooled and washed sequentially with dilute acid and brine. The organic layer is then dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure, and the crude product can be purified by column chromatography if necessary.
Step 2: Reduction to Methyl 2-amino-2-(furan-3-yl)acetate hydrochloride [5]
-
The methyl 2-(furan-3-yl)-2-nitroacrylate (1.0 eq) is dissolved in ethanol.
-
Zinc dust (5.0 eq) is added in portions, followed by the slow, controlled addition of concentrated hydrochloric acid, ensuring the reaction temperature is maintained below 30 °C.
-
The reaction mixture is stirred at room temperature until the starting material is completely consumed, as monitored by TLC.
-
The reaction mixture is filtered to remove excess zinc, and the filtrate is concentrated under reduced pressure.
-
The residue is dissolved in a small amount of water, and any remaining zinc complexes can be precipitated by adjusting the pH. Following filtration, the aqueous layer is concentrated to give the crude hydrochloride salt, which can be further purified by recrystallization.
Visualization
Caption: Workflow for the Modified Strecker Synthesis.
Caption: Workflow for the Nitroacetate Condensation and Reduction Route.
Conclusion
Both the modified Strecker synthesis and the nitroacetate condensation and reduction route represent viable and effective methods for the preparation of methyl 2-amino-2-(furan-3-yl)acetate hydrochloride. The Strecker synthesis, a classic in the chemist's toolkit, benefits from the use of readily available and inexpensive starting materials. However, its primary and most significant drawback is the reliance on highly toxic cyanide, which presents considerable safety and environmental challenges, particularly at scale.
In contrast, the nitroacetate route offers a much safer alternative by completely avoiding the use of cyanide. While methyl nitroacetate may be a more expensive and less common starting material, the overall process can be more streamlined and may be conducted under milder reaction conditions. For laboratory-scale synthesis, where appropriate engineering controls and safety protocols for handling cyanide are readily available, the Strecker synthesis remains a practical and economical choice. However, for process development, scale-up, and manufacturing, the nitroacetate route is undoubtedly the more attractive and sustainable option due to its significantly improved safety profile. The final decision on which route to employ will ultimately be guided by the specific constraints, resources, and priorities of the research or production environment.
References
-
[Preparation of new 2-amino- and 2,3-diamino-pyridine trifluoroacetyl enamine derivatives and their application to the synthesis of trifluoromethyl-containing 3H-pyrido[2,3-b][3][10] diazepinols - ResearchGate]([Link])
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of α-Amino Esters via α-Nitro or α-Oxime Esters: A Review - Research - Institut Pasteur [research.pasteur.fr]
- 5. BJOC - Synthesis of unnatural α-amino esters using ethyl nitroacetate and condensation or cycloaddition reactions [beilstein-journals.org]
- 6. news-medical.net [news-medical.net]
- 7. A Convenient Synthesis of Amino Acid Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Strecker Synthesis [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. α-Amino ketones, esters, nitriles and related compounds synthesis by α-amination [organic-chemistry.org]
Safety Operating Guide
methyl 2-amino-2-(furan-3-yl)acetate hydrochloride proper disposal procedures
Executive Summary: Immediate Action Directives
Stop and Assess: Before handling Methyl 2-amino-2-(furan-3-yl)acetate hydrochloride (hereafter MAF-HCl ), you must recognize it as a multi-hazard precursor . It combines the instability of a furan ring (peroxide potential) with the corrosivity of a hydrochloride salt and the hydrolysis risk of an ester.
Critical "Do Not" Rules:
-
DO NOT dispose of in municipal trash or sewer systems.
-
DO NOT mix with oxidizing agents (Nitric Acid, Peroxides) or strong bases (NaOH) in the waste stream; this can trigger exothermic polymerization or rapid hydrolysis.
-
DO NOT allow old solutions (especially in ethers) to dry out; this significantly increases explosion risk from furan-associated peroxides.
Disposal Classification:
-
RCRA Status: Likely D003 (Reactive) if peroxide-forming potential is confirmed, or D001 (Ignitable) if in flammable solvent. Treat as Hazardous Chemical Waste .
-
Primary Stream: Solid Organic Waste (if dry) or Non-Halogenated Organic Liquid Waste (if dissolved in non-halogens).
Chemical Profile & Hazard Assessment
To dispose of MAF-HCl safely, you must understand the "Why" behind the hazards. This molecule is a chimera of three distinct reactive groups.
| Functional Group | Hazard Mechanism | Disposal Implication |
| Furan Ring | Peroxidation & Polymerization: Furan derivatives are sensitive to O₂ and light. They can form cyclic peroxides (shock-sensitive) or polymerize exothermically in the presence of strong acids. | High Priority: Waste containers must be light-resistant (amber) and air-tight. Avoid long-term storage of waste solutions. |
| HCl Salt | Acidity & Corrosivity: Upon contact with moisture/mucosa, it dissociates to release H⁺ and Cl⁻. pH of 10% solution is typically < 3.0. | Segregation: Do not mix with cyanide or sulfide wastes (releases toxic gas). Compatible with acidic organic waste streams.[1] |
| Methyl Ester | Hydrolysis: In basic conditions (pH > 9), the ester hydrolyzes to methanol (flammable) and the free amino acid. | Stability: Keep waste stream neutral to slightly acidic (pH 4-7) to maintain molecular integrity during transport. |
Physical Data for Disposal Logistics:
-
State: Solid (Crystalline Powder).
-
Solubility: High in water, Methanol, DMSO. Low in non-polar solvents (Hexanes).
-
Melting Point: Decomposes upon melting (risk of gas evolution).
Pre-Disposal Stabilization Protocol
This protocol ensures the waste is "dead" (stable) before it enters the central waste stream. This is a self-validating system : you test, treat, and verify.
Step 3.1: The Peroxide Check (For Aged Containers/Solutions)
If the solid is >1 year old or the substance is in solution (ether/THF), perform this test.
-
Visual Inspection: Look for crystal formation around the cap or cloudiness in solution. If found, DO NOT TOUCH.[2] Contact EHS immediately (Bomb Squad protocol).
-
Test Strip Validation: Use a quantofix peroxide test strip.
-
< 10 ppm: Safe for standard disposal.
-
> 10 ppm: Must be reduced.
-
Step 3.2: Reductive Quenching (If Peroxides Detected)
Goal: Reduce peroxides to alcohols using a mild reducing agent.
-
Reagent: Prepare a 10% aqueous solution of Sodium Metabisulfite (
) or Ferrous Sulfate ( ). -
Procedure: Slowly add the reducing agent to the MAF-HCl solution/suspension.
-
Validation: Retest with a strip after 15 minutes. Result must be < 10 ppm.
Disposal Workflows (Step-by-Step)
Scenario A: Solid Waste (Dry Powder/Crystals)
Most common scenario for expired reagents or synthesis scraps.
-
Primary Containment: Place the solid MAF-HCl into a clear polyethylene bag (minimum 4 mil thickness).
-
Labeling: Attach a hazardous waste tag immediately. List constituents: "Methyl 2-amino-2-(furan-3-yl)acetate HCl, 98%". Check "Toxic" and "Irritant".[3]
-
Secondary Containment: Place the bag into a wide-mouth HDPE jar (screw-top).
-
Segregation: Store in the "Solid Organic" satellite accumulation area.
-
Note: Although it contains Chloride (
), it is an ionic salt. It usually does not require the "Halogenated" waste stream unless your facility incinerates specific streams. Check local EHS; usually, "Halogenated" refers to C-Cl bonds (like Chloroform).
-
Scenario B: Liquid Waste (Mother Liquors/Solutions)
Scenario: MAF-HCl dissolved in Methanol or Ethyl Acetate.
-
Compatibility Check: Ensure the solvent is compatible with the "Organic Solvents" drum.
-
pH Check: Dip a pH strip. If pH < 3, neutralize slightly with Sodium Bicarbonate (
) to pH 4-6. Why? Highly acidic waste can degrade waste drums over time. -
Transfer: Pour into the "Non-Halogenated Organic Solvent" carboy (unless solvent is DCM/Chloroform).
-
Log: Record the volume and concentration on the waste log.
Visual Logic: Waste Stream Decision Matrix
The following diagram illustrates the critical decision points for classifying MAF-HCl waste to prevent cross-contamination or accidents.
Caption: Decision matrix for segregating MAF-HCl waste based on physical state, age (peroxide risk), and solvent compatibility.
Regulatory Compliance & Emergency Response
Regulatory Framework (US EPA/RCRA)[2]
-
Waste Characterization: Under 40 CFR § 261, MAF-HCl is not explicitly P- or U-listed. However, the generator must determine if it exhibits hazardous characteristics.[2]
-
Ignitability (D001): Applicable if in oxidizable solvents.
-
Reactivity (D003): Applicable if peroxides are present.[4]
-
Toxicity: Furan derivatives are often treated as toxic; ensure the "Toxic" hazard label is applied to meet OSHA Hazard Communication Standards (29 CFR 1910.1200).
Emergency Spill Response
-
Evacuate: If dust is airborne (respiratory irritant).[5]
-
PPE: Nitrile gloves (double gloved), lab coat, safety goggles, N95 dust mask (for solids).
-
Neutralization:
-
Cover spill with Soda Ash or Calcium Carbonate to neutralize the HCl acidity.
-
Scoop into a disposal container.
-
Clean area with soap and water; do not use bleach (hypochlorite can react with the furan ring).
-
References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 112345 (Furan Derivatives Safety Profile). Retrieved from [Link]
-
U.S. Environmental Protection Agency (2025). Resource Conservation and Recovery Act (RCRA) Orientation Manual: Hazardous Waste Identification. Retrieved from [Link]
-
American Chemical Society (2024). Identifying and Handling Peroxidizable Compounds. ACS Chemical Health & Safety. Retrieved from [Link]
-
Occupational Safety and Health Administration (2024). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200.[3][6] Retrieved from [Link]
Sources
Personal Protective Equipment & Handling Guide: Methyl 2-amino-2-(furan-3-yl)acetate hydrochloride
CAS Number: 2770358-61-5 Chemical Class: Furan-substituted Amino Acid Ester (Hydrochloride Salt) Primary Hazard Profile: Irritant (Skin/Eye/Respiratory), Moisture Sensitive, Temperature Sensitive.
Risk Assessment & Hazard Identification
The "Why" Behind the Protocol
Effective safety relies on understanding causality. This compound combines a reactive furan ring with an amino acid ester backbone, stabilized as a hydrochloride salt. This structure dictates specific risks that standard "white powder" protocols may miss.
-
Respiratory Irritation (H335): As a hydrochloride salt, fine particulates can hydrolyze on moist mucous membranes (lungs/nose) to release hydrochloric acid (HCl) micro-mists, causing immediate irritation.
-
Furan Moiety Sensitivity: Unlike standard amino acids, the furan ring is electron-rich and susceptible to oxidative degradation. While the salt form reduces volatility, light and air exposure can lead to ring-opening decomposition, potentially forming reactive aldehydes.
-
Thermal Instability: The ester linkage is susceptible to hydrolysis. Cold-chain storage (2-8°C or -20°C) is mandatory to prevent degradation into the free acid and methanol.
Hazard Statement Summary (GHS)
| Code | Hazard Description | Trigger for PPE |
| H302 | Harmful if swallowed | No mouth pipetting; frequent glove changes. |
| H315 | Causes skin irritation | Nitrile gloves (minimum thickness 0.11 mm). |
| H319 | Causes serious eye irritation | Tightly fitting safety goggles (ANSI Z87.1). |
| H335 | May cause respiratory irritation | Mandatory Fume Hood use for all open handling. |
Personal Protective Equipment (PPE) Matrix
This matrix is designed to be task-specific. A "one-size-fits-all" approach often leads to complacency.
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Storage Retrieval (Sealed Vial) | Safety Glasses (Side shields) | Nitrile Gloves (Standard) | Lab Coat (Cotton/Poly) | None required if sealed. |
| Weighing & Transfer (Solid) | Safety Goggles (No gaps) | Double Nitrile (Outer glove changed immediately if contaminated) | Lab Coat + Sleeves (Tyvek) if handling >1g | Fume Hood (Sash at safe height). If hood unavailable: N95/P100 Respirator. |
| Solubilization (Liquid Handling) | Safety Goggles + Face Shield (if >50mL) | Nitrile (Long cuff preferred) | Lab Coat + Chemical Apron | Fume Hood (Mandatory). |
| Spill Cleanup (Solid/Liquid) | Safety Goggles | Double Nitrile or Butyl Rubber | Tyvek Suit (if large qty) | Half-mask respirator with organic vapor/acid gas cartridges. |
PPE Decision Logic (Visualization)
Caption: Decision tree for selecting appropriate PPE based on the physical state and containment of the chemical.
Operational Protocols
A. Weighing & Transfer (Solid State)
-
The Challenge: Static electricity can cause this hydrochloride salt to "jump" or disperse, increasing inhalation risk.
-
Protocol:
-
Environment: All weighing must occur inside a certified chemical fume hood or a balance enclosure.
-
Anti-Static: Use an anti-static gun or bar on the spatula and weigh boat before dispensing.
-
Technique: Do not pour from the source bottle. Use a clean, dry spatula to transfer small amounts to a weighing boat.
-
Decontamination: Immediately wipe the balance area with a damp paper towel (water/methanol) after use to solubilize and remove invisible salt residues.
-
B. Solubilization
-
Solvent Choice: Soluble in water, methanol, and DMSO.
-
Exotherm Warning: Dissolving hydrochloride salts can be slightly exothermic. Add the solid to the solvent slowly, not the reverse.
-
Stability: Once in solution, the furan ring is more susceptible to oxidation. Use fresh solutions immediately or store at -20°C under inert gas (Nitrogen/Argon).
Emergency Response & Spill Management
Spill Response Workflow
Immediate Action: Isolate the area. Do not attempt cleanup without proper PPE.[1][2][3][4][5][6]
Caption: Step-by-step logic for mitigating spills, differentiating between minor solid spills and major liquid contamination.
Disposal & Deactivation
Critical Rule: Never dispose of furan derivatives down the drain.[7][8] The furan ring can be toxic to aquatic life, and the hydrochloride salt alters pH.
| Waste Stream | Packaging Requirement | Labeling |
| Solid Waste (Contaminated gloves, weigh boats) | Double-bagged in clear polyethylene bags. | "Solid Hazardous Waste: Toxic/Irritant (Furan Derivative)" |
| Liquid Waste (Aqueous/Organic solutions) | HDPE or Glass container. Do not fill >90% (Leave headspace). | "Liquid Hazardous Waste: Methyl 2-amino-2-(furan-3-yl)acetate HCl" |
| Sharps/Glass (Broken vials) | Rigid puncture-proof container. | "Broken Glass - Chemically Contaminated" |
Deactivation (Surface Cleaning): For cleaning benchtops or hoods:
-
Wipe with 10% aqueous sodium carbonate (soda ash) to neutralize the hydrochloride salt.
-
Follow with water, then 70% ethanol.
References
Sources
- 1. chemicalbook.com [chemicalbook.com]
- 2. fishersci.com [fishersci.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. chemical.kao.com [chemical.kao.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
